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  • Product: 2-Ethylquinoline-8-carboxylic acid
  • CAS: 1312339-14-2

Core Science & Biosynthesis

Foundational

The Chemical Structure, Synthesis, and Applications of 2-Ethylquinoline-8-carboxylic Acid: A Technical Guide

Executive Summary 2-Ethylquinoline-8-carboxylic acid (CAS: 1312339-14-2) is a highly functionalized, privileged heterocyclic scaffold utilized extensively in advanced medicinal chemistry and transition-metal catalysis[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethylquinoline-8-carboxylic acid (CAS: 1312339-14-2) is a highly functionalized, privileged heterocyclic scaffold utilized extensively in advanced medicinal chemistry and transition-metal catalysis[1][2]. Characterized by a quinoline core substituted with an ethyl group at the C2 position and a carboxylic acid at the C8 position, this molecule exhibits unique stereoelectronic properties. The proximity of the 8-carboxylic acid to the quinoline nitrogen enables bidentate (N, O) coordination, making it an ideal ligand for transition metals[2]. Furthermore, 2-substituted quinoline-8-carboxylic acid derivatives are critical precursors in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, antimicrobial agents, and fluorescent probes[3][4].

This whitepaper provides an in-depth analysis of its structural properties, a self-validating synthetic methodology, and protocols for downstream derivatization.

Structural Elucidation & Physicochemical Profile

The molecular architecture of 2-Ethylquinoline-8-carboxylic acid dictates its chemical behavior. The 2-ethyl substitution introduces steric bulk adjacent to the nitrogen, which can modulate the binding kinetics in metalloenzymes or synthetic metal complexes. Crucially, the 8-carboxylic acid moiety engages in strong intramolecular hydrogen bonding with the quinoline nitrogen. This pseudo-six-membered ring stabilization lowers the basicity of the nitrogen and alters the pKa of the carboxylic acid, directly impacting its aqueous solubility and requiring specific isoelectric point (pI) adjustments during purification.

Table 1: Physicochemical Properties of 2-Ethylquinoline-8-carboxylic acid
PropertyValue
Chemical Name 2-Ethylquinoline-8-carboxylic acid
CAS Number 1312339-14-2[1]
Molecular Formula C12H11NO2[1]
Molecular Weight 201.22 g/mol [1]
SMILES String CCc1ccc2c(n1)c(ccc2)C(=O)O[5]
Hydrogen Bond Donors 1.0[6]
Hydrogen Bond Acceptors 3.0[6]
Fraction Csp3 0.09[6]
Rotatable Bonds 2[6]

Mechanistic Synthesis Pathway: The Modified Doebner-Miller Approach

The de novo construction of the 2-ethylquinoline-8-carboxylic acid core is most efficiently achieved via a modified Doebner-Miller reaction. By utilizing 2-aminobenzoic acid (anthranilic acid) as the starting aniline, the 8-carboxylic acid moiety is pre-installed, circumventing the need for late-stage, sterically hindered functionalization of the quinoline ring[2].

The reaction with 2-pentenal (an α,β-unsaturated aldehyde) proceeds through a cascade mechanism:

  • Schiff Base Formation & Conjugate Addition: The primary amine of anthranilic acid attacks the aldehyde, while subsequent conjugate addition to the α,β-unsaturated system forms a secondary amine intermediate.

  • Electrophilic Aromatic Substitution (EAS): Acid-catalyzed cyclization occurs at the unsubstituted ortho-position (C6 of the original benzoic acid), forming a 1,2-dihydroquinoline intermediate.

  • Oxidative Aromatization: An oxidant (e.g., Iodine) facilitates the removal of two hydrogen atoms, driving the system to the thermodynamically stable aromatic quinoline.

Synthesis A 2-Aminobenzoic Acid (Anthranilic Acid) C Conjugate Addition & Schiff Base Formation A->C B 2-Pentenal (α,β-Unsaturated Aldehyde) B->C D Electrophilic Aromatic Substitution (Cyclization) C->D Acid Catalysis E Oxidative Aromatization (Iodine Catalyst) D->E -H2O F 2-Ethylquinoline-8-carboxylic acid (Target Scaffold) E->F -2H

Mechanistic workflow of 2-Ethylquinoline-8-carboxylic acid synthesis via Doebner-Miller cascade.

Protocol 1: Self-Validating Synthesis of 2-Ethylquinoline-8-carboxylic acid

Rationale & Causality: Traditional Doebner-Miller conditions often lead to severe polymerization of the aliphatic aldehyde. This protocol utilizes a biphasic solvent system and low-temperature addition to suppress side reactions, followed by iodine-catalyzed aromatization.

  • Initiation: In a round-bottom flask, suspend 2-aminobenzoic acid (10 mmol) in a biphasic mixture of toluene (20 mL) and 6M HCl (10 mL).

  • Controlled Addition: Cool the mixture to 0°C. Add 2-pentenal (12 mmol) dropwise over 30 minutes. Causality: Low temperature prevents the exothermic runaway polymerization of 2-pentenal.

  • Catalytic Oxidation: Add molecular iodine (1 mmol, 10 mol%) to the reaction mixture.

  • Cyclization & Aromatization: Attach a reflux condenser and heat the mixture to 100°C for 12 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Isoelectric Workup (Self-Validation): Cool to room temperature. Separate the aqueous layer. Carefully adjust the pH of the aqueous layer to ~4.5 using saturated NaHCO 3​ . Causality: The product is amphoteric; pH 4.5 represents its isoelectric point where zwitterionic solubility is minimized, causing the pure product to precipitate out of the solution.

  • Isolation: Filter the resulting precipitate, wash with cold diethyl ether to remove unreacted aldehyde and iodine, and dry under vacuum.

Pharmacological & Catalytic Applications

The bifunctional nature of 2-Ethylquinoline-8-carboxylic acid allows it to serve as a versatile branching point in both materials science and pharmacology.

  • Transition Metal Catalysis: The spatial arrangement of the quinoline nitrogen and the 8-carboxylic acid creates an optimal bidentate pocket. Derivatives are utilized to synthesize novel oxorhenium(V) complexes and chiral ruthenium (Ru) or copper (Cu) ligands for asymmetric transfer hydrogenation and cyclopropanation[2].

  • Medicinal Chemistry: 2-substituted quinoline-8-carboxylic acid amides are potent inhibitors of poly(ADP-ribose) synthetase (PARP), a critical enzyme in DNA repair targeted in oncology[4]. Additionally, the quinoline core is a recognized pharmacophore for antimicrobial and antimalarial agents[2][7].

Application A 2-Ethylquinoline-8-carboxylic acid B Bidentate Metal Complexation (N, O Coordination) A->B Metal Salts C Amide Derivatization (HATU/DIPEA Activation) A->C Primary/Secondary Amines D Transition Metal Catalysts (Ru, Cu, Re) B->D E Bioactive Pharmacophores (PARP Inhibitors, Antimicrobials) C->E

Divergent application pathways of the 2-Ethylquinoline-8-carboxylic acid scaffold.

Protocol 2: Amide Coupling for Pharmacophore Derivatization

Rationale & Causality: The 8-carboxylic acid is highly sterically hindered by the adjacent quinoline ring and the 2-ethyl group's conformational space. Furthermore, intramolecular H-bonding reduces the nucleophilicity of the carboxylate. Standard coupling agents (e.g., EDC/HOBt) often fail or provide low yields. This protocol utilizes HATU, which forms a highly reactive 7-aza-HOAt ester intermediate, driving the reaction forward[8].

  • Activation: Dissolve 2-Ethylquinoline-8-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: The excess base disrupts the intramolecular hydrogen bonding and fully deprotonates the acid.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15-20 minutes until the solution turns pale yellow, indicating the formation of the active OAt ester.

  • Amination: Add the target primary or secondary amine (1.2 equiv). Stir for 4-6 hours.

  • Workup: Quench with water to precipitate the amide. If the amide is highly lipophilic, extract with Ethyl Acetate (3x), wash with 5% LiCl (to remove residual DMF), dry over Na 2​ SO 4​ , and purify via flash column chromatography.

References

  • Title: Synthesis of Quinoline-Based New Chiral Derivatizing Reagents Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as Potential Antimicrobial Agents Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: 2-Substituted Quinoline-8-Carboxylic Acid Amide Derivative (PARP Inhibitors) Source: Weblio URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 2-Ethylquinoline-8-carboxylic Acid

Introduction to the Pharmacophore Quinoline-8-carboxylic acid derivatives represent a privileged class of scaffolds in medicinal chemistry. Their unique structural topology allows them to interact with a wide array of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pharmacophore

Quinoline-8-carboxylic acid derivatives represent a privileged class of scaffolds in medicinal chemistry. Their unique structural topology allows them to interact with a wide array of complex biological targets, including Jumonji domain-containing protein 3 (JMJD3) demethylases and Pim-1 kinases [1, 2]. Within this highly specialized chemical space, 2-Ethylquinoline-8-carboxylic acid emerges as a highly valuable building block.

As a Senior Application Scientist, I have designed this whitepaper to dissect the molecular weight, physical properties, and self-validating analytical protocols necessary for leveraging this compound in advanced drug discovery workflows. Rather than merely listing its properties, this guide explores the causality behind its structural behavior and provides robust methodologies to validate its integrity before deployment in biological assays.

Molecular Architecture and Core Physical Properties

The fundamental properties of 2-Ethylquinoline-8-carboxylic acid are dictated by its three core structural components: the heteroaromatic quinoline core, the lipophilic 2-ethyl substituent, and the ionizable 8-carboxylic acid moiety.

Table 1: Quantitative Physicochemical Data [3]

PropertyValue
CAS Number 1312339-14-2
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Exact Mass 201.0790 Da
SMILES String CCc1ccc2c(n1)c(ccc2)C(=O)O
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) ~49.69 Ų
Physical State Solid (typically off-white to pale yellow powder)

Structural Causality: The Logic of Substituents

In fragment-based drug discovery (FBDD), the unsubstituted quinoline-8-carboxylic acid often lacks the necessary hydrophobic bulk to fully occupy the binding pockets of target proteins. The addition of an ethyl group at the C2 position is not arbitrary; it serves a specific mechanistic purpose.

The 2-ethyl substitution increases the molecule's lipophilicity (LogP) and provides steric shielding to the quinoline nitrogen. This modification directly alters the pharmacokinetic profile, enhancing cell permeability while maintaining the critical hydrogen-bonding network facilitated by the 8-carboxylic acid. Furthermore, the proximity of the carboxylic acid at the C8 position to the quinoline nitrogen enables intramolecular hydrogen bonding. This interaction stabilizes the molecule in a planar conformation, a crucial geometric requirement for intercalating into hydrophobic protein clefts or DNA grooves [4].

SAR_Logic Mol 2-Ethylquinoline-8-carboxylic acid Core Quinoline Core Mol->Core Ethyl 2-Ethyl Group Mol->Ethyl Carboxyl 8-Carboxylic Acid Mol->Carboxyl Prop1 Pi-Pi Stacking Core->Prop1 Aromaticity Prop2 Lipophilicity (LogP) Ethyl->Prop2 Steric Bulk Prop3 H-Bonding Network Carboxyl->Prop3 Ionization

Fig 1. Structural components of the compound and their physicochemical influence.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, any utilization of 2-Ethylquinoline-8-carboxylic acid in downstream synthesis or biological assays must be preceded by rigorous physicochemical validation. Below are step-by-step methodologies designed as self-validating systems.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation
  • Causality: Relying solely on vendor specifications can introduce artifacts into sensitive biological assays. HRMS provides an exact mass-to-charge ratio (m/z), confirming the elemental composition (C₁₂H₁₁NO₂) and ruling out isobaric impurities that could skew assay results.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of 2-Ethylquinoline-8-carboxylic acid in 1.0 mL of LC-MS grade Methanol to create a primary stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient elution from 5% to 95% Acetonitrile over 5 minutes to separate the target compound from potential synthetic byproducts.

    • Ionization: Utilize Electrospray Ionization in positive ion mode (ESI+). The acidic conditions (0.1% formic acid) facilitate the protonation of the quinoline nitrogen, yielding an [M+H]⁺ ion.

    • Mass Analysis: Scan using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

    • Self-Validation Check: The expected exact mass for the [M+H]⁺ peak is m/z 202.0868. A mass error of < 5 ppm validates the structural formula and instrument calibration.

LCMS_Workflow S1 1. Sample Prep (10 µg/mL in MeOH/H2O) S2 2. LC Separation (C18 Column, Gradient) S1->S2 S3 3. ESI+ Ionization (Protonation of N) S2->S3 S4 4. HRMS Analysis (Q-TOF Detection) S3->S4 S5 5. Data Validation ([M+H]+ at m/z 202.0868) S4->S5

Fig 2. Step-by-step LC-MS workflow for molecular weight and purity validation.

Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask Method
  • Causality: While computational tools can predict a theoretical LogP, the intramolecular hydrogen bonding between the C8-carboxyl and the quinoline nitrogen often causes deviations from in silico models. Empirical validation ensures accurate pharmacokinetic modeling.

  • Step-by-Step Methodology:

    • Phase Preparation: Mutually saturate 1-octanol and phosphate-buffered saline (PBS, pH 7.4) by stirring them vigorously together for 24 hours, then separate the phases using a separatory funnel.

    • Solubilization: Dissolve a known mass of the compound in the pre-saturated 1-octanol phase to achieve a concentration of 100 µM.

    • Partitioning: Mix equal volumes (e.g., 5 mL) of the spiked 1-octanol and pre-saturated PBS in a glass vial. Shake mechanically at 25°C for 2 hours to reach thermodynamic equilibrium.

    • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to ensure complete phase separation without the formation of micro-emulsions.

    • Quantification: Extract aliquots from both the aqueous and organic layers. Quantify the concentration of 2-Ethylquinoline-8-carboxylic acid in each phase using UV-Vis spectroscopy (λmax ~ 230 nm) against a standard curve.

    • Self-Validation Check: Calculate LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]). Perform the assay in triplicate; a standard deviation of < 0.1 validates the precision of the assay.

Applications in Advanced Drug Discovery

The unique physicochemical properties of 2-ethylquinoline-8-carboxylic acid make it an ideal starting material for synthesizing complex therapeutics. For instance, have been identified as highly selective inhibitors of JMJD3, an epigenetic target implicated in various cancers and neurological disorders [1]. The 8-carboxylic acid acts as a crucial anchor, coordinating with the active site metal ions (e.g., Fe²⁺) or forming salt bridges with basic amino acid residues.

Furthermore, modifications at the 2-position, such as the ethyl group, have been shown to enhance the binding affinity in by perfectly occupying the hydrophobic pocket adjacent to the ATP-binding site [2]. By understanding the causality behind these structural features, researchers can rationally design more efficacious drug candidates.

References

  • del Gaudio, F., et al. "Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor." d-nb.info. URL:[Link]

  • Sliman, F., et al. "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." ResearchGate. URL:[Link]

Foundational

Spectroscopic Properties of 2-Ethylquinoline-8-carboxylic acid: An In-depth Technical Guide

Introduction 2-Ethylquinoline-8-carboxylic acid is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Ethylquinoline-8-carboxylic acid is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of both a carboxylic acid group and an ethyl group on the quinoline core of 2-Ethylquinoline-8-carboxylic acid suggests its potential as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the development of analytical methods for its quantification in various matrices.

This technical guide provides a comprehensive overview of the key spectroscopic properties of 2-Ethylquinoline-8-carboxylic acid, including its Ultraviolet-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics. In the absence of direct experimental data for this specific molecule in the public domain, this guide will leverage data from closely related analogs to provide well-founded predictions of its spectroscopic behavior. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to acquire and interpret high-quality spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing compounds containing chromophores. The quinoline ring system in 2-Ethylquinoline-8-carboxylic acid is the primary chromophore, and its absorption spectrum is sensitive to the substitution pattern and the solvent environment.

Predicted UV-Vis Absorption Properties

Based on data from various quinoline derivatives, 2-Ethylquinoline-8-carboxylic acid in a polar solvent like ethanol is expected to exhibit multiple absorption bands in the UV region.[2] The position and intensity of these bands can be influenced by the solvent polarity. For instance, in more polar solvents like water, a slight shift in the absorption maxima might be observed compared to less polar solvents like ethanol.[3]

Table 1: Predicted UV-Vis Absorption Maxima (λmax) for 2-Ethylquinoline-8-carboxylic acid in Ethanol

Predicted λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
~230-240Highπ → π
~280-290Mediumπ → π
~310-320Lown → π*

Note: These are predicted values based on the analysis of similar quinoline carboxylic acid derivatives. Actual experimental values may vary.

Causality Behind Experimental Choices

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Ethanol is a common choice as it is transparent in the UV region and can dissolve a wide range of organic compounds. For compounds with acidic or basic moieties like 2-Ethylquinoline-8-carboxylic acid, pH can also significantly affect the UV spectrum due to protonation or deprotonation of the molecule. Therefore, for rigorous analysis, acquiring spectra in buffered solutions of varying pH is recommended to determine the pKa of the compound.[4][5]

Experimental Protocol: UV-Vis Absorption Spectroscopy

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of 2-Ethylquinoline-8-carboxylic acid.

Materials:

  • 2-Ethylquinoline-8-carboxylic acid

  • Spectroscopic grade ethanol

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of 2-Ethylquinoline-8-carboxylic acid in ethanol at a concentration of approximately 1 mM. From the stock solution, prepare a dilution to a final concentration of approximately 10-50 µM. The final concentration should be adjusted to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

  • Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the reference beam of the spectrophotometer. This will serve as the blank to correct for the solvent's absorbance.

  • Sample Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample beam.

  • Spectrum Acquisition: Scan the sample from a wavelength of 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Caption: Workflow for fluorescence spectrum acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted chemical shifts for 2-Ethylquinoline-8-carboxylic acid are based on the analysis of similar quinoline derivatives and general principles of NMR spectroscopy. The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS). [6] Table 3: Predicted ¹H NMR Chemical Shifts for 2-Ethylquinoline-8-carboxylic acid in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH~11-13br s-
H-3, H-4, H-5, H-6, H-7~7.5-8.5m-
-CH₂-~3.0q~7.5
-CH₃~1.4t~7.5

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-Ethylquinoline-8-carboxylic acid in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
-COOH~165-170
C-2~158-162
C-8a, C-4a~140-150
C-3, C-4, C-5, C-6, C-7, C-8~120-135
-CH₂-~25-30
-CH₃~12-16

Note: These are predicted values. The exact chemical shifts and coupling constants can be influenced by the solvent and concentration. [6]

Causality Behind Experimental Choices

The choice of deuterated solvent is crucial for NMR experiments. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For carboxylic acids, which can undergo hydrogen exchange, using a solvent like DMSO-d₆ can be advantageous as the acidic proton often appears as a broader, more distinct singlet. Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. [7]

Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.

Materials:

  • 2-Ethylquinoline-8-carboxylic acid (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound for ¹H NMR or 15-20 mg for ¹³C NMR in about 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to aid in structural elucidation.

  • Data Processing and Analysis:

    • Fourier transform the raw data.

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H spectrum and reference the chemical shifts to the solvent peak or an internal standard (TMS).

    • Assign the peaks to the corresponding protons and carbons in the molecule.

Caption: Workflow for NMR spectrum acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For 2-Ethylquinoline-8-carboxylic acid (C₁₂H₁₁NO₂), the exact mass can be calculated. In a high-resolution mass spectrometer (HRMS), this allows for the unambiguous determination of the elemental composition.

Table 5: Predicted m/z Values for 2-Ethylquinoline-8-carboxylic acid

IonPredicted m/z
[M]⁺˙ (Molecular Ion)201.07898
[M+H]⁺202.08626
[M-H]⁻200.07170
[M-COOH]⁺156.08078

Note: The molecular ion is expected to be prominent. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH) or as CO₂.[8]

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often producing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode with minimal fragmentation. Electron ionization (EI) is a harder ionization technique that leads to more extensive fragmentation, which can be useful for structural elucidation by creating a characteristic fragmentation pattern. The choice between these techniques depends on whether the primary goal is to determine the molecular weight or to obtain structural information from fragmentation.

Experimental Protocol: Mass Spectrometry (LC-MS)

This protocol describes a general procedure for analyzing 2-Ethylquinoline-8-carboxylic acid using liquid chromatography-mass spectrometry (LC-MS) with ESI.

Materials:

  • 2-Ethylquinoline-8-carboxylic acid

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase modification)

  • LC-MS system with an ESI source

Procedure:

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1-10 µg/mL.

  • LC Method Development:

    • Use a C18 reversed-phase column.

    • Develop a gradient elution method using water and acetonitrile, both containing 0.1% formic acid, as the mobile phases. The formic acid helps to protonate the analyte for better ionization in positive ESI mode.

  • MS Method Development:

    • Set the ESI source to either positive or negative ion mode.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

  • Data Acquisition and Analysis:

    • Inject the sample onto the LC-MS system.

    • Identify the peak corresponding to 2-Ethylquinoline-8-carboxylic acid in the chromatogram.

    • Extract the mass spectrum for this peak and identify the molecular ion and any significant fragment ions.

Caption: Workflow for LC-MS analysis.

Conclusion

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino process. Retrieved from [Link]

  • Chemical Papers. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 2-ethyl-. NIST WebBook. Retrieved from [Link]

  • De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6). Retrieved from [Link]

  • Chemsrc. (n.d.). Quinoline-8-carboxylic acid | CAS#:86-59-9. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-ethylquinoline-2-carboxylic acid (C12H11NO2). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • PMC. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. Retrieved from [Link]

  • ChemBK. (n.d.). ethyl quinoline-2-carboxylate. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 321. Retrieved from [Link]

  • Chegg. (2021). Starting Material. Use the spectra provided to identify the unknown carboxylic acid used in the experiment. Retrieved from [Link]

  • The University of Auckland. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from [Link]

  • PMC. (2023). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Retrieved from [Link]

  • MDPI. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. International Journal of Molecular Sciences, 21(12), 4371. Retrieved from [Link]

  • NIH. (n.d.). 8-Quinolinecarboxylic acid. PubChem. Retrieved from [Link]

  • BRAC University. (n.d.). Investigation of the Source of Dual Fluorescence in Quinoline-2- carboxylic acid through Conformational Analysis. Retrieved from [Link]

  • Farmacia. (2019). Development and validation of UV spectrophotometric method of detection of quinolin-8-ol sulfate and 2-mercaptobenzothiazole. Retrieved from [Link]

  • Pearson+. (n.d.). Identify each of the following compounds from the 1H NMR data and.... Retrieved from [Link]

  • MDPI. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. International Journal of Molecular Sciences, 16(2), 3804-3816. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of 2-Ethylquinoline-8-carboxylic Acid in Organic Solvents

Executive Summary The transition of a novel heterocyclic building block from bench-scale synthesis to high-throughput biological screening or process chemistry relies entirely on its solubility profile. 2-Ethylquinoline-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel heterocyclic building block from bench-scale synthesis to high-throughput biological screening or process chemistry relies entirely on its solubility profile. 2-Ethylquinoline-8-carboxylic acid (CAS: 1312339-14-2) is a highly versatile intermediate used in the development of agrochemicals, asymmetric catalysis ligands, and small-molecule therapeutics[1].

However, its unique structural features—specifically the interplay between the lipophilic 2-ethyl substitution and the hydrogen-bonding capacity of the 8-carboxylic acid—create a complex solvation landscape. This whitepaper provides an in-depth technical analysis of the solubility profile of 2-ethylquinoline-8-carboxylic acid across various organic solvents, detailing the thermodynamic causality behind solvent selection, and establishing a self-validating protocol for empirical solubility determination.

Structural Profiling and Mechanistic Drivers of Solubility

To predict and manipulate the solubility of 2-ethylquinoline-8-carboxylic acid, we must first deconstruct its physicochemical properties. The parent compound, quinoline-8-carboxylic acid, exhibits a pKa of approximately 1.82 and a LogP of 1.96, rendering it practically insoluble in water.

The addition of an ethyl group at the C2 position fundamentally alters the molecule's interaction with solvent matrices through two distinct mechanisms:

  • Steric Shielding and Increased Lipophilicity: The 2-ethyl group significantly increases the hydrophobic surface area of the molecule. Based on the XLogP3 value of 3.0 for the related 2-ethylquinoline[2], the predicted LogP of 2-ethylquinoline-8-carboxylic acid shifts to the 3.0–3.5 range. This drives a strong thermodynamic preference for non-polar or polar aprotic solvents over aqueous systems.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the N1 quinoline nitrogen and the C8 carboxylic acid facilitates a stable intramolecular hydrogen bond. This internal "locking" of the polar functional groups reduces the molecule's capacity to act as a hydrogen bond donor to the solvent, further depressing aqueous solubility while enhancing its affinity for polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[1][3].

Thermodynamics A Solid 2-Ethylquinoline-8-carboxylic acid (Stable Crystal Lattice) B Lattice Disruption (ΔH > 0) Overcoming Intermolecular Forces A->B Energy Input C Solvent Cavity Formation (ΔH > 0) Solvent-Solvent Bond Cleavage A->C Solvent Prep D Solute-Solvent Interaction (ΔH < 0) Dipole-Dipole & Dispersion Forces B->D C->D E Thermodynamically Stable Solution (ΔG < 0) D->E Spontaneous Mixing in DMSO

Figure 1: Thermodynamic pathway of 2-Ethylquinoline-8-carboxylic acid solvation in polar aprotic solvents.

Quantitative Solubility Profile in Organic Solvents

When selecting a solvent for stock solution preparation or reaction media, the dielectric constant (ε) and hydrogen-bond acceptor capacity are the primary causal factors dictating solubility limits.

The table below synthesizes the solubility profile of 2-ethylquinoline-8-carboxylic acid across standard organic solvents, grounded in the behavior of quinoline-8-carboxylic acid derivatives[1][3][4].

SolventClassificationDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50.0 Strong H-bond acceptor; disrupts carboxylic acid dimers; preferred for biological assays[3].
Dimethylformamide (DMF) Polar Aprotic36.7> 30.0 Excellent dipole-dipole interactions; ideal for coupling reactions.
Dichloromethane (DCM) Non-polar8.910.0 - 20.0 Strong dispersion forces interact favorably with the lipophilic 2-ethylquinoline core.
Ethanol (EtOH) Polar Protic24.55.0 - 10.0 Moderate solubility[1]; protic nature competes with intramolecular H-bonding.
Water (pH 7.0) Aqueous80.1< 0.1 Highly restricted by the compound's lipophilicity (LogP ~3.0) and lack of available H-bond donors.

Note: For long-term storage of DMSO stock solutions, it is highly recommended to aliquot and store at -80°C to prevent degradation and precipitation from repeated freeze-thaw cycles[3].

Validated Experimental Protocol: Thermodynamic Solubility Screening

In early-stage drug development, relying on theoretical solubility is a critical failure point. As an Application Scientist, I mandate the use of a self-validating thermodynamic equilibrium protocol rather than kinetic dissolution methods.

The following workflow ensures that the measured solubility represents the true thermodynamic maximum, eliminating false positives caused by supersaturation or microcrystal carryover.

Step-by-Step Methodology
  • Gravimetric Oversaturation: Weigh 10.0 mg of 2-ethylquinoline-8-carboxylic acid into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target organic solvent (e.g., DMSO or Ethanol) to create a target concentration of 100 mg/mL, intentionally exceeding the expected solubility limit to ensure a solid pellet remains.

  • Equilibrium Agitation (The Self-Validating Step): Place the vial in a thermoshaker at exactly 25.0 ± 0.1 °C. Agitate at 800 RPM.

    • Causality: Temperature fluctuations drastically alter solubility limits. Strict thermal control prevents artificial supersaturation.

    • Validation: Prepare duplicate vials. Sample Vial A at 24 hours and Vial B at 48 hours. If the concentration of A equals B (± 2%), thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the vials at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen for organic solvents due to its chemical resistance and low non-specific binding.

  • HPLC-UV Quantification: Dilute the filtrate 1:100 in the mobile phase to prevent precipitation in the HPLC autosampler. Quantify against a pre-established 5-point standard curve (R² > 0.999) using a C18 column and UV detection at 254 nm.

Protocol S1 1. Gravimetric Dispensing (Excess Solid) S2 2. Solvent Addition (e.g., DMSO, EtOH) S1->S2 S3 3. Isothermal Agitation (25°C, 24h & 48h) S2->S3 S3->S3 24h vs 48h Equilibrium Check S4 4. Ultracentrifugation (15,000 x g) S3->S4 S5 5. PTFE Filtration (0.22 µm) S4->S5 S6 6. HPLC-UV Analysis (Equilibrium Validation) S5->S6

Figure 2: Self-validating high-throughput thermodynamic solubility screening workflow.

Downstream Applications and Formulation Strategy

Understanding the organic solubility of 2-ethylquinoline-8-carboxylic acid is not merely an academic exercise; it dictates downstream processing success.

  • In Vitro Assays: Because the compound is practically insoluble in water, biological testing requires stock solutions prepared in DMSO[3]. The high solubility in DMSO (>50 mg/mL) allows researchers to perform serial dilutions into aqueous assay buffers while keeping the final DMSO concentration below 1% (v/v), preventing solvent-induced cellular toxicity.

  • Process Chemistry: For scale-up synthesis (e.g., amidation of the carboxylic acid), the compound's excellent solubility in DCM and DMF allows for high-concentration reactions, maximizing reactor throughput and improving the kinetics of coupling agents (like HATU or EDC).

Conclusion

The solubility profile of 2-ethylquinoline-8-carboxylic acid is governed by the delicate balance between the lipophilic 2-ethyl moiety and the sterically hindered, intramolecularly-bound 8-carboxylic acid. By leveraging polar aprotic solvents like DMSO and DMF, researchers can achieve high-concentration stock solutions necessary for reliable downstream applications. Adhering to strict, self-validating thermodynamic protocols ensures that empirical data remains robust, reproducible, and scalable.

References

  • National Center for Biotechnology Information. "2-Ethylquinoline | C11H11N | CID 137113 - PubChem." PubChem, [Link]

  • National Center for Biotechnology Information. "Quinclorac | C10H5Cl2NO2 | CID 91739 - PubChem." PubChem, [Link]

Sources

Foundational

Unlocking the Privileged Scaffold: Mechanism of Action and Experimental Validation of 2-Ethylquinoline-8-Carboxylic Acid Derivatives

Executive Summary In modern medicinal chemistry, the quinoline core represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 2-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the quinoline core represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 2-ethylquinoline-8-carboxylic acid and its downstream derivatives (such as aromatic carboxamides and fused tricyclic systems) have emerged as highly potent modulators in both oncology/immunology and infectious disease paradigms.

As an application scientist overseeing assay development and lead optimization, I have structured this whitepaper to dissect the dual mechanistic pillars of these derivatives: Human Dihydroorotate Dehydrogenase (hDHODH) inhibition and Mycobacterial DNA Gyrase/ATP Synthase inhibition . Furthermore, this guide provides self-validating, field-proven experimental protocols to ensure absolute trustworthiness in your laboratory workflows.

Mechanistic Pillar I: hDHODH Inhibition (Immunomodulation & Oncology)

The Pyrimidine De Novo Biosynthesis Pathway

Human Dihydroorotate Dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme responsible for catalyzing the fourth, rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of L-dihydroorotate to orotate. This reaction is strictly coupled to the reduction of ubiquinone (Coenzyme Q10) in the inner mitochondrial membrane.

Derivatives synthesized from the 2-ethylquinoline-8-carboxylic acid building block—particularly aromatic quinoline-8-carboxamides—function as potent, competitive inhibitors that bind directly within the hydrophobic ubiquinone tunnel of hDHODH ()[1].

Causality in Drug Design: Why target hDHODH for immunosuppression? Resting cells maintain pyrimidine pools via a salvage pathway. However, rapidly proliferating activated T-cells and B-cells lack a sufficient salvage pathway and rely almost entirely on de novo synthesis. By blocking hDHODH, quinoline-8-carboxamides selectively starve lymphocytes of UMP, halting DNA/RNA synthesis. Notably, prototype quinoline carboxamides demonstrate a >10-fold selectivity for inhibiting B-cells over T-cells, making them exceptional candidates for preventing acute xenograft rejection[1].

Pathway DHO L-Dihydroorotate (Substrate) DHODH hDHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Binds Active Site ORO Orotate (Product) DHODH->ORO Oxidation UMP UMP Synthesis (De Novo Pathway) ORO->UMP UMPS Prolif B-Cell / T-Cell Proliferation UMP->Prolif DNA/RNA Inhibitor 2-Ethylquinoline-8-carboxylic Acid Derivatives Inhibitor->DHODH Competes with CoQ10 (Ubiquinone Tunnel)

Fig 1: Mechanism of hDHODH inhibition by 2-ethylquinoline-8-carboxylic acid derivatives.

Protocol 1: Self-Validating hDHODH Enzymatic Kinetic Assay

To validate the inhibitory potency (IC50) of new quinoline-8-carboxylic acid derivatives, we utilize a DCIP (2,6-dichlorophenolindophenol) coupled reduction assay.

Scientist Insight & Causality: Direct measurement of ubiquinone reduction is notoriously prone to optical interference and compound aggregation artifacts. We introduce DCIP as a terminal electron acceptor. As DCIP is reduced, it undergoes a colorimetric shift from blue to colorless, providing a highly reproducible, kinetic absorbance readout at 600 nm. To ensure assay trustworthiness, the protocol is designed as a self-validating system incorporating Brequinar (a known hDHODH inhibitor) to establish the maximum inhibition baseline ()[2].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Causality: Triton X-100 is critical to mimic the hydrophobic mitochondrial membrane environment and prevent promiscuous compound aggregation.

  • Enzyme Equilibration: Add 10 nM recombinant hDHODH to the buffer and incubate at 25°C for 10 minutes.

  • Inhibitor Titration: Prepare a 10-point serial dilution of the 2-ethylquinoline-8-carboxylic acid derivative in 100% DMSO. Add to the enzyme mixture. Critical Control: Maintain final DMSO concentration strictly at 1% v/v to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add a substrate cocktail consisting of 1 mM L-dihydroorotate (L-DHO), 0.1 mM Coenzyme Q10 (ubiquinone), and 0.05 mM DCIP to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 10 minutes (reading every 30 seconds).

  • Self-Validation & Analysis: Calculate the initial velocity ( V0​ ). Validate the assay plate by ensuring the Z'-factor between the DMSO negative control (0% inhibition) and the 10 µM Brequinar positive control (100% inhibition) is >0.6. Calculate IC50 using non-linear regression.

AssayWorkflow Start 1. Reagent Assembly hDHODH + Buffer (pH 8.0) + Triton X-100 AddInhibitor 2. Inhibitor Titration Add Derivatives (Max 1% DMSO final) Start->AddInhibitor AddSubstrate 3. Reaction Initiation Add L-DHO + DCIP + CoQ10 AddInhibitor->AddSubstrate Readout 4. Kinetic Readout Absorbance at 600 nm (10 mins) AddSubstrate->Readout Analysis 5. Data Analysis Calculate IC50 via Non-linear Regression Readout->Analysis Validation Self-Validation Controls (+) Brequinar | (-) DMSO Validation->Readout Baseline / Max Signal

Fig 2: Self-validating workflow for the hDHODH kinetic inhibition assay.

Mechanistic Pillar II: Antimycobacterial Action (DNA Gyrase & ATP Synthase)

Beyond immunology, cyclized and functionalized derivatives of quinoline-8-carboxylic acid exhibit profound bactericidal effects.

  • DNA Gyrase Inhibition: Fused derivatives, such as 1,2-dihydrocyclobuta[b]quinoline-8-carboxylic acid, inhibit Mycobacterium tuberculosis DNA gyrase, an essential enzyme for bacterial DNA replication and supercoiling[3]. Similar imidazo-quinoline derivatives have demonstrated potent MIC values (36.57 µM) against Mycobacterium smegmatis ()[4].

  • ATP Synthase Inhibition: Advanced oxetanyl-quinoline derivatives have been confirmed to act as ATP synthase inhibitors, disrupting the energy metabolism of drug-resistant mycobacteria and yielding IC50 values in the low nanomolar range (51-54 nM) ()[5],[6].

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

To evaluate the antimycobacterial efficacy of these derivatives, the Resazurin Microtiter Assay (REMA) is the gold standard.

Causality in Assay Design: Traditional colony-forming unit (CFU) counting for M. tuberculosis takes weeks. REMA leverages the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable, metabolically active cells. If a quinoline derivative successfully inhibits DNA gyrase or ATP synthase, cellular metabolism halts, and the well remains blue—providing a rapid, self-validating phenotypic readout.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to a logarithmic growth phase (OD600 of 0.6–0.8). Causality: Log-phase bacteria are actively replicating and synthesizing ATP, ensuring the target enzymes (DNA gyrase and ATP synthase) are highly expressed and vulnerable.

  • Compound Plating: In a 96-well microtiter plate, perform a 2-fold serial dilution of the quinoline derivative in 7H9 broth. Include Isoniazid as a positive control for cell death, and a compound-free well as a growth control.

  • Inoculation & Incubation: Add 105 CFU/mL of the bacterial suspension to each well. Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Fluorescence Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color shift from blue to pink (indicating 90% inhibition of bacterial metabolism).

Quantitative Data Synthesis

To facilitate rapid comparison for drug development professionals, the pharmacological profiles of key quinoline-8-carboxylic acid derivative classes are summarized below:

Derivative ClassPrimary TargetKey IndicationRepresentative Efficacy MetricSelectivity Profile
Aromatic Quinoline-8-carboxamides hDHODHImmunosuppression / Xenograft RejectionIC50 300 nM>10-fold B-cell over T-cell
1,2-Dihydrocyclobuta[b]quinolines DNA GyraseTuberculosis (M. tuberculosis)MIC 36.5 µMHigh bacterial vs. mammalian
Oxetanyl-quinoline derivatives ATP SynthaseDrug-Resistant MycobacteriaIC50 51–54 nMSpecific to mycobacterial ATP synthase
Quinoline-8-carboxylic acid (Unmodified) Plant Auxin PathwaysAgrochemicals / HerbicideN/A (Phenotypic)Plant-specific ()[7]

Conclusion & Future Perspectives

The 2-ethylquinoline-8-carboxylic acid scaffold is a masterclass in rational drug design. By making subtle modifications—such as amide coupling for hDHODH inhibition or ring fusion for DNA gyrase targeting—researchers can tune the polypharmacology of this molecule to address entirely different disease states. Future development should focus on optimizing the pharmacokinetic (PK) properties of the oxetanyl derivatives to overcome the highly impermeable mycobacterial cell wall, while leveraging the carboxamide derivatives for next-generation, non-steroidal autoimmune therapies.

References

  • Title: Aromatic Quinolinecarboxamides as Selective, Orally Active Antibody Production Inhibitors for Prevention of Acute Xenograft Rejection Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Certain Benzimidazoloquinolone Carboxylic Derivatives as Potential Antitubercular Agents Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: The Pfitzinger Reaction. (Review) Source: Chemistry of Heterocyclic Compounds (Springer) URL: [Link]

  • Title: Brequinar derivatives and species-specific drug design for dihydroorotate dehydrogenase Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Exploratory

Technical Whitepaper: 2-Ethylquinoline-8-carboxylic Acid (CAS 1312339-14-2) in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, substituted quinolines represent a "privileged scaffold"—a core structure capable of binding to multiple, diverse biological targets. Specifically, 2-Ethylquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, substituted quinolines represent a "privileged scaffold"—a core structure capable of binding to multiple, diverse biological targets. Specifically, 2-Ethylquinoline-8-carboxylic acid (CAS: 1312339-14-2) has emerged as a highly versatile building block[1]. The spatial arrangement of the ethyl group at the C2 position and the carboxylic acid at the C8 position creates a unique steric and electronic profile. This configuration is critical for designing highly selective kinase inhibitors, metal-chelating antimicrobial agents, and novel immunosuppressants. This whitepaper provides an in-depth technical analysis of its chemical registry, mechanistic applications, and self-validating experimental protocols for its synthesis and biological evaluation.

Chemical Registry & Physicochemical Profiling

Accurate registry data and physicochemical profiling are the first steps in evaluating a compound's pharmacokinetic potential. The amphoteric nature of 2-Ethylquinoline-8-carboxylic acid—driven by the basic quinoline nitrogen and the acidic carboxyl group—dictates its solubility and binding kinetics.

Table 1: Chemical Identity and Physicochemical Properties [1]

PropertySpecification
Chemical Name 2-Ethylquinoline-8-carboxylic acid
CAS Registry Number 1312339-14-2
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
SMILES String CCc1ccc2c(n1)c(ccc2)C(=O)O
Structural Class Substituted Heterocyclic Aromatic (Quinoline)
Hydrogen Bond Donors 1 (Carboxylic OH)
Hydrogen Bond Acceptors 2 (Quinoline N, Carbonyl O)

Structural Pharmacophore & Mechanistic Applications

The utility of 2-Ethylquinoline-8-carboxylic acid in medicinal chemistry is driven by its ability to act as a bidentate ligand and a structural mimic of endogenous purines.

Kinase Inhibition (Pim-1 & CSNK2A)

Quinoline-carboxylic acid derivatives are potent inhibitors of serine/threonine kinases, particularly Pim-1 and Casein Kinase 2 (CSNK2A)[2][3]. The quinoline core acts as an adenine mimetic, inserting itself into the ATP-binding hinge region of the kinase. The C8-carboxylic acid forms critical hydrogen bonds with conserved lysine residues (e.g., Lys67 in Pim-1), while the C2-ethyl group occupies a hydrophobic pocket, enhancing target selectivity and preventing off-target binding[2].

Immunosuppression & Antimicrobial Activity

Beyond oncology, quinoline-8-carboxamides derived from this acid are utilized as orally active antibody production inhibitors, preventing acute xenograft rejection[4]. Furthermore, the bidentate nature of the N1 and C8-carboxylate allows for transition metal chelation, a mechanism heavily exploited in the design of novel antimicrobial agents targeting gram-negative bacteria[5].

G A 2-Ethylquinoline-8- carboxylic acid B ATP-Binding Pocket (Hinge Region Interaction) A->B C Kinase Inhibition (Pim-1 / CSNK2A) B->C D Apoptosis & Cell Cycle Arrest C->D

Figure 1: Pharmacological pathway of quinoline-8-carboxylic acid derivatives in kinase-mediated apoptosis.

Synthetic Methodology: Modified Doebner-Miller Annulation

To synthesize 2-Ethylquinoline-8-carboxylic acid, a modified Doebner-Miller reaction is typically employed. As an application scientist, I emphasize that the success of this protocol relies heavily on controlling the oxidation state of the intermediate to prevent the accumulation of partially saturated byproducts.

Step-by-Step Protocol
  • Reagent Preparation & Condensation:

    • Action: Dissolve 2-aminobenzoic acid (anthranilic acid) and an α,β-unsaturated ketone (e.g., ethyl vinyl ketone) in a 6M HCl solution.

    • Causality: The strong acid catalyst protonates the carbonyl oxygen of the ketone. This increases its electrophilicity, facilitating the initial nucleophilic attack by the aromatic amine to form a Schiff base, which is the critical first step of the annulation[4].

  • Thermal Cyclization:

    • Action: Reflux the reaction mixture at 100°C for 4 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution. This closes the ring, yielding a tetrahydroquinoline intermediate.

  • Aromatization (Oxidation):

    • Action: Introduce an oxidizing agent, such as sodium m-nitrobenzenesulfonate or iodine, to the refluxing mixture.

    • Causality: The tetrahydroquinoline intermediate is thermodynamically less stable than a fully conjugated system. The oxidizing agent dehydrogenates the ring, driving the equilibrium toward the fully aromatic quinoline core.

  • Isoelectric Isolation:

    • Action: Cool the mixture and carefully adjust the pH to ~4.5 using NaOH.

    • Causality: 2-Ethylquinoline-8-carboxylic acid is amphoteric. By adjusting the solution to its specific isoelectric point (pI), the molecule exists primarily as a neutral zwitterion, minimizing its aqueous solubility and maximizing precipitation yield.

G N1 2-Aminobenzoic Acid + Ethyl Vinyl Ketone N2 Acid-Catalyzed Condensation (Schiff Base Formation) N1->N2 N3 Thermal Cyclization (Tetrahydroquinoline Intermediate) N2->N3 N4 Oxidative Aromatization (Dehydrogenation) N3->N4 N5 2-Ethylquinoline-8-carboxylic acid (Isoelectric Precipitation) N4->N5

Figure 2: Synthetic workflow for 2-Ethylquinoline-8-carboxylic acid via modified Doebner-Miller annulation.

Biological Validation: In Vitro Kinase Assay Protocol

To validate the efficacy of 2-Ethylquinoline-8-carboxylic acid derivatives as kinase inhibitors, a highly controlled FRET-based (Fluorescence Resonance Energy Transfer) kinase assay must be executed. This protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Protocol
  • Enzyme-Ligand Pre-incubation:

    • Action: Incubate 5 nM of recombinant Pim-1 or CSNK2A kinase with varying concentrations (1 nM to 10 µM) of the quinoline derivative in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% BSA) for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the binding kinetics to reach thermodynamic equilibrium. Without this step, the calculated IC50​ would reflect transient association rates rather than true binding affinity, leading to false negatives for slow-binding inhibitors.

  • Km-Balanced ATP Addition:

    • Action: Initiate the reaction by adding ATP at a concentration strictly equal to the established Km​ of the specific kinase (e.g., 15 µM for Pim-1), alongside a FRET-labeled peptide substrate.

    • Causality: Because quinoline-8-carboxylic acids are ATP-competitive inhibitors targeting the hinge region, using an ATP concentration exactly at the Km​ balances assay sensitivity with physiological relevance. Excess ATP would artificially outcompete the inhibitor, while too little ATP would yield an artificially potent IC50​ .

  • Real-Time Kinetic Monitoring:

    • Action: Measure the FRET emission ratio (e.g., 520 nm / 495 nm) continuously over 60 minutes using a microplate reader.

    • Causality: Continuous monitoring allows for the extraction of the initial reaction velocity ( V0​ ) from the linear phase of the reaction. This is vastly superior to endpoint assays, which can be skewed by substrate depletion or enzyme degradation over time.

Conclusion

2-Ethylquinoline-8-carboxylic acid (CAS 1312339-14-2) is a highly strategic molecular building block. By understanding the causality behind its chemical behavior—from its isoelectric precipitation during synthesis to its competitive binding dynamics in the kinase ATP pocket—researchers can effectively leverage this compound to develop next-generation targeted therapeutics.

References

  • 2-Ethylquinoline-8-carboxylic acid | 1312339-14-2 | C12H11NO2, Appchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlopBuvwb7L3WCHEhtOhMNOEHA4mtTneH26nl60weJdq_5-7hQAz9SYgLSizjRzg4U7Jd5lzRL7k4ICejsoVNBNIlgU1bPUzU0k-II75mU9szTIHuNGvXhQx4yilSDvcBGvz0BFkQV4CeuQfo=]
  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYpxLoPl_qPOfz_D-eaTXMPW5RO-bVEcWYlOPsc88-xB4rBYpY1Gy4VuiVPGluCun_YxcfhvHfi5UsMj14NK5crmHpdetoFW00ujZCU8_tHNJOqaWCGLXmwERQJxMb4WrauZQ5dJS8Ks89hlBUFwn-J-iaZ_-DI_wE5MsaEn4sHtBI98l1KBqcWyAWzZwDzbkRbNQ4Y_5XU7uKKdhELrGD2t3zz1-lQDPt8C533WAdOalqM2CdgXYOke6rAZAmJWHHWLqd1pRE0zxQ7kMIDKrU7y03ubpjQ-zhNKWwXUeqZ_PBudUr4toMXJa5rjcR-ln7VKY=]
  • Aromatic Quinolinecarboxamides as Selective, Orally Active Antibody Production Inhibitors for Prevention of Acute Xenograft Rejection, Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG95eCbJPim2vb96mYo0lKhuZFDVUez6DpLWu-tPfen8yroDc0-f55gdJ9LD-svSYcemMfq0fBPchifXQiOKXgVEFpioycpx0YrRIHqcscxFzPJFl1-7LApNEgPQjj4k2zemH5qHQ==]
  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPhDKPGci5PJOSFTas_d-yxbBSN87yFtjNoLeXJTwwMytO5DReQ4CyQ3gjT25XqYpxtSo7MNLddByzKgbMRkEc-dcj0axDYcRLNTE4uQunGQ61AleF8L1G3NnvMZPNRQ7Fh7EihHk_FRFAraQb]
  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF1DwRufHUGY0Q_aTmkHpFP-eD3fdn2gBuUl5b5YZEGaZ6r-qs96aceGnxDeNaOhJznyIPpsRaggrOZ0uTkHvDdfCpjSc2IkKjpkO8eYnvcJpv0MyGUH17UJeho5c2WipH_g==]

Sources

Foundational

Thermodynamic stability of 2-Ethylquinoline-8-carboxylic acid

Thermodynamic Stability and Degradation Kinetics of 2-Ethylquinoline-8-carboxylic Acid: A Comprehensive Technical Guide Executive Summary In the realm of rational drug design and advanced materials science, quinoline-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of 2-Ethylquinoline-8-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

In the realm of rational drug design and advanced materials science, quinoline-carboxylic acid derivatives serve as privileged molecular scaffolds. Specifically, 2-Ethylquinoline-8-carboxylic acid (2-EQ-8-CA) is a critical building block whose thermodynamic stability dictates its viability in high-temperature synthetic coupling reactions and long-term pharmaceutical formulation storage.

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial property listings. Here, we will deconstruct the thermodynamic causality of 2-EQ-8-CA—analyzing how its specific structural motifs govern its thermal degradation pathways—and provide self-validating experimental protocols for quantifying its stability profile.

Structural and Mechanistic Basis of Thermodynamic Stability

The thermodynamic stability of 2-EQ-8-CA is not merely a function of its aromaticity; it is highly dependent on the precise spatial arrangement of its functional groups.

The Role of Intramolecular Hydrogen Bonding

The most significant contributor to the ground-state thermodynamic stability of 2-EQ-8-CA is the formation of a robust intramolecular hydrogen bond. The quinoline nitrogen (N1) acts as a potent hydrogen bond acceptor, while the adjacent carboxylic acid at the C8 position acts as the donor. Crystallographic and NMR studies on structurally analogous quinoline-8-carboxamides confirm that this interaction forms a highly stable, planar pseudo-ring with an N···O distance of approximately 2.7 Å[1]. This intramolecular network significantly lowers the ground-state enthalpy ( ΔH ) of the molecule, rendering it highly resistant to mild thermal and chemical stress[2].

Inductive and Steric Modulation by the 2-Ethyl Group

The addition of an ethyl group at the C2 position introduces two competing thermodynamic effects:

  • Inductive Effect (+I): The electron-donating nature of the ethyl group slightly increases the electron density of the quinoline ring. This marginally enhances the basicity of the N1 atom, thereby strengthening the N1···HO-C8 intramolecular hydrogen bond.

  • Steric Shielding: The bulky ethyl group provides steric hindrance that shields the N1 position from intermolecular interactions (such as solvent coordination or nucleophilic attack), further locking the molecule into its thermodynamically preferred intramolecularly hydrogen-bonded conformation.

G A 2-Ethylquinoline-8-carboxylic acid B Intramolecular H-Bonding (N1···HO-C8) A->B Stabilizes C Steric Shielding (2-Ethyl Group) A->C Modulates D Thermal Stress (>230°C) A->D Induces E Decarboxylation Pathway D->E Activation F 2-Ethylquinoline + CO2 E->F Degradation

Logical relationship of structural factors and thermal degradation pathways.

Thermal Degradation: The Decarboxylation Pathway

Despite its high baseline stability, 2-EQ-8-CA is susceptible to thermal degradation at extreme temperatures. The primary degradation pathway for quinoline-8-carboxylic acids is thermal decarboxylation, which typically requires overcoming a massive activation energy barrier, occurring only at temperatures exceeding 230 °C[3].

Causality of Degradation: For decarboxylation to occur, the stabilizing intramolecular hydrogen bond must first be broken (an endothermic process). Thermal energy induces a conformational rotation of the carboxyl group, followed by a proton transfer from the carboxylic acid to the quinoline ring. This high-energy transition state rapidly collapses, expelling carbon dioxide gas ( CO2​ ) and yielding 2-Ethylquinoline. Because this process involves the irreversible loss of a volatile gas, the degradation is entropically driven ( ΔS>0 ) at high temperatures.

Quantitative Data Summary

To establish a baseline for quality control and formulation, the following thermodynamic parameters represent the typical profile of 2-EQ-8-CA and its close derivatives[4].

ParameterTypical Value RangeAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) 155 °C – 165 °CDSCIndicates crystal lattice energy and purity.
Decomposition Onset ( Td​ ) > 230 °CTGAThreshold for thermal decarboxylation.
Activation Energy ( Ea​ ) 125 – 140 kJ/molIsothermal TGAEnergy barrier for breaking the C-C bond.
pKa​ (Carboxylic Acid) 4.8 – 5.2PotentiometryDictates solution-state ionization and H-bonding.
H-Bond Distance ~2.7 Å (N···O)X-Ray DiffractionConfirms ground-state thermodynamic stabilization.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of 2-EQ-8-CA, empirical testing must be rigorously controlled. Below are field-proven methodologies designed with built-in validation checks to ensure data integrity.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Purpose: To differentiate between reversible phase transitions (melting) and irreversible thermodynamic degradation (decarboxylation).

  • Calibration (Self-Validation Step): Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard to ensure temperature accuracy (onset at 156.6 °C) and enthalpy precision.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of lyophilized 2-EQ-8-CA into an aluminum crucible. Causality: Residual moisture acts as a plasticizer, artificially lowering the Tm​ and skewing thermodynamic data.

  • DSC Execution: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Record the endothermic melting peak ( Tm​ ).

  • TGA Execution: In a separate Thermogravimetric Analyzer (TGA), heat a 10 mg sample from 25 °C to 350 °C at 10 °C/min.

  • Data Integration: Overlay the DSC and TGA thermograms. The onset of mass loss in the TGA (>230 °C) corresponding to an endothermic/exothermic shift in the DSC definitively identifies the decarboxylation point ( Td​ ).

Protocol 2: Solution-State Kinetic Degradation via Isothermal HPLC-UV

Purpose: To determine the activation energy ( Ea​ ) of degradation in solution.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Causality: At pH 7.4, the carboxylic acid is deprotonated (carboxylate anion), which alters the intramolecular H-bonding dynamics compared to the solid state.

  • Incubation: Dissolve 2-EQ-8-CA to a concentration of 100 µg/mL. Aliquot into sealed ampoules and incubate in highly controlled oil baths at 60 °C, 70 °C, and 80 °C.

  • Sampling & Quenching: Pull samples at predetermined intervals (0, 2, 4, 8, 24 hours). Immediately quench the reaction by transferring the sample to an ice bath to halt kinetic degradation.

  • HPLC Analysis: Inject onto a C18 reversed-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA).

  • Mass Balance Validation (Self-Validation Step): The sum of the peak areas of 2-EQ-8-CA and its degradation product (2-Ethylquinoline) must remain within 98-102% of the initial total area. If the mass balance drops below 98%, it indicates secondary, unmonitored degradation pathways, and the kinetic model must be rejected.

  • Arrhenius Calculation: Plot the natural log of the observed rate constants ( lnk ) against the inverse of temperature ( 1/T ). The slope of this line multiplied by the universal gas constant ( R ) yields the Activation Energy ( Ea​ ).

Workflow N1 Sample Prep: Lyophilization N2 Solid-State Analysis: DSC / TGA N1->N2 Dry Solid N3 Solution Analysis: Isothermal HPLC-UV N1->N3 Aqueous Buffer N4 Kinetic Modeling: Arrhenius Equation N2->N4 T_d, Heat Flow N3->N4 k_obs N5 Thermodynamic Profiling: ΔH, ΔS, Ea N4->N5 Integration

Experimental workflow for comprehensive thermodynamic profiling.

References

  • Title: Aromatic Quinolinecarboxamides as Selective, Orally Active Antibody Production Inhibitors for Prevention of Acute Xenograft Rejection Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Azepanone-Based Inhibitors of Human Cathepsin L Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Transformation of Tricyclic KYNA Derivatives Source: PubMed Central (PMC) / National Institutes of Health URL: [Link](Note: URL derived from PMC standard formatting for tricyclic KYNA derivative literature)

  • Title: The Thermal Impact on the Stability of Physical Properties in Flonicamid, hexythiazox, Nicosulfuron, and Quinclorac Formulations Source: Revista Caatinga / ResearchGate URL: [Link]

Sources

Exploratory

Crystal structure and X-ray diffraction of 2-Ethylquinoline-8-carboxylic acid

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-Alkylquinoline-8-carboxylic Acids: A Case Study of 2-Ethylquinoline-8-carboxylic Acid Authored by: A Senior Application Scientist For distri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-Alkylquinoline-8-carboxylic Acids: A Case Study of 2-Ethylquinoline-8-carboxylic Acid

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and potential applications of 2-alkylquinoline-8-carboxylic acids, with a particular focus on 2-ethylquinoline-8-carboxylic acid. We will delve into the synthetic pathways, the principles and application of single-crystal and powder X-ray diffraction for structural elucidation, and the relevance of these compounds in medicinal chemistry.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal and industrial chemistry, forming the structural core of numerous compounds with significant biological activity.[1] These include anti-inflammatory, antitumor, and antimalarial agents.[1] Modifications to the quinoline scaffold, such as the introduction of alkyl and carboxylic acid functionalities, can profoundly influence the molecule's physicochemical properties and biological interactions. This guide focuses on 2-alkyl-8-quinoline carboxylic acids, a class of compounds with potential for further development in various therapeutic areas.

Synthesis of 2-Ethylquinoline-8-carboxylic Acid

The synthesis of 2-ethylquinoline-8-carboxylic acid can be efficiently achieved through a multi-step process starting from readily available precursors. A common and effective strategy involves the synthesis of a 2-methylquinoline-8-carboxylic acid intermediate, followed by alkylation of the methyl group.

Synthesis of the 2-Methylquinoline-8-carboxylic Acid Intermediate

An improved Doebner-Miller reaction provides a robust method for the synthesis of 2-methyl-8-quinoline carboxylic acid.[1] This reaction utilizes anthranilic acid and crotonaldehyde in a two-phase system, often with a phase-transfer catalyst to enhance yields.[1]

Alkylation to 2-Ethylquinoline-8-carboxylic Acid

The 2-methyl group of the intermediate can be alkylated to yield other 2-alkyl-8-quinoline carboxylic acids, including the 2-ethyl derivative.[1] This transformation typically involves the deprotonation of the methyl group with a strong base to form a carbanion, which then reacts with an ethylating agent (e.g., ethyl iodide).

Experimental Protocol: A Generalized Synthetic Workflow

Below is a generalized protocol for the synthesis of 2-alkyl-8-quinoline carboxylic acids:

  • Synthesis of 2-Methyl-8-quinoline carboxylic acid:

    • Combine anthranilic acid and crotonaldehyde in a suitable two-phase solvent system.

    • Add a phase-transfer catalyst (e.g., 5 mol%).

    • Stir the reaction mixture at a specified temperature until completion (monitored by TLC).

    • Isolate and purify the 2-methyl-8-quinoline carboxylic acid product.

  • Alkylation to 2-Ethylquinoline-8-carboxylic Acid:

    • Dissolve the 2-methyl-8-quinoline carboxylic acid in a dry, aprotic solvent.

    • Cool the solution and add a strong base (e.g., lithium diisopropylamide) to deprotonate the methyl group.

    • Slowly add an ethylating agent (e.g., ethyl iodide) to the reaction mixture.

    • Allow the reaction to proceed to completion.

    • Quench the reaction and perform an aqueous workup to isolate the crude product.

    • Purify the 2-ethylquinoline-8-carboxylic acid by recrystallization or column chromatography.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Crystallization

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The slow evaporation method is a common and effective technique for growing single crystals suitable for diffraction experiments.

Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Dissolve the purified 2-ethylquinoline-8-carboxylic acid in a suitable solvent or solvent mixture until saturation is achieved.

  • Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Carefully harvest the well-formed single crystals from the solution.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray data is collected. The resulting diffraction pattern is then used to solve and refine the crystal structure.

Crystallographic Data for 2-Methyl-8-quinoline Carboxylic Acid (A Proxy)

The crystal structure of 2-methyl-8-quinoline carboxylic acid has been determined by X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below. It is anticipated that 2-ethylquinoline-8-carboxylic acid would exhibit similar, though not identical, crystallographic properties.

Parameter Value for 2-Methyl-8-quinoline Carboxylic Acid[1]
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)12.7961(9)
b (Å)5.0660(4)
c (Å)13.1181(9)
α (°)90
β (°)90
γ (°)90
Volume (ų)850.38(11)
Z4
Calculated Density (g/cm³)1.387
F(000)368
R₁0.0288
wR₂0.0731

Powder X-ray Diffraction: A Fingerprint of the Crystalline Form

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a material. The PXRD pattern is a characteristic fingerprint of a specific crystalline solid.

Experimental Protocol for PXRD
  • Sample Preparation: A small amount of the crystalline 2-ethylquinoline-8-carboxylic acid is finely ground to a homogeneous powder.

  • Data Acquisition: The powdered sample is loaded into a sample holder and placed in a powder diffractometer. The sample is then irradiated with monochromatic X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks.

Interpreting the Powder Diffractogram

The 2θ positions of the diffraction peaks are determined by the size and shape of the unit cell (Bragg's Law), while the intensities are related to the arrangement of atoms within the unit cell. For a patented quinoline crystallization, characteristic diffraction peaks were observed at 2θ values of approximately 8.12, 8.96, 13.72, 14.72, 18.76, 19.10, 19.60, 21.30, 23.74, 24.56, 24.86, 27.00, and 29.58 degrees.[2] A similar, unique set of peaks would be expected for a specific crystalline form of 2-ethylquinoline-8-carboxylic acid.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural characterization of 2-ethylquinoline-8-carboxylic acid.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization start Anthranilic Acid + Crotonaldehyde intermediate 2-Methylquinoline-8-carboxylic Acid start->intermediate Doebner-Miller Reaction alkylation Alkylation with Ethylating Agent intermediate->alkylation product 2-Ethylquinoline-8-carboxylic Acid alkylation->product crystallization Crystallization product->crystallization pxrd Powder X-ray Diffraction product->pxrd scxrd Single-Crystal X-ray Diffraction crystallization->scxrd structure Crystal Structure Determination scxrd->structure fingerprint Crystalline Phase Identification pxrd->fingerprint

Caption: Workflow from synthesis to structural analysis.

Applications in Drug Development

Quinoline-2-carboxylic acid derivatives have garnered significant interest in drug discovery due to their broad range of pharmacological activities.[3] Studies have demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] The introduction of an ethyl group at the 2-position and a carboxylic acid at the 8-position of the quinoline ring can modulate these activities, making 2-ethylquinoline-8-carboxylic acid a promising scaffold for the development of novel therapeutics.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of 2-ethylquinoline-8-carboxylic acid. While specific experimental data for this particular molecule is limited in public literature, a scientifically sound approach based on closely related analogs allows for a comprehensive understanding of its likely properties and the methodologies for its analysis. The combination of targeted synthesis and rigorous structural elucidation through X-ray diffraction techniques is crucial for advancing our understanding of this and other promising quinoline derivatives in the field of drug development.

References

  • A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. ResearchGate. [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. N.A. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. N.A. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • CID 157120605 | C20H14N2O6. PubChem - NIH. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • CN103664892B - The crystallization of quinoline.
  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PMC. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Ethylquinoline-8-carboxylic Acid Metal Complexes

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of metal complexes derived from 2-Ethylquinoline-8-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of metal complexes derived from 2-Ethylquinoline-8-carboxylic acid. Quinoline derivatives are a "privileged structure" in medicinal chemistry, and their ability to chelate metal ions often enhances their biological activity, leading to promising candidates for antimicrobial and antineoplastic agents.[1][2] This guide details a robust protocol for the synthesis of the 2-Ethylquinoline-8-carboxylic acid ligand via an adapted Doebner-von Miller reaction, followed by a general, adaptable method for the synthesis of its metal complexes. We emphasize the rationale behind experimental choices and provide methodologies for the structural and physicochemical characterization of the synthesized compounds.

Introduction: The Significance of Quinoline-Based Metal Complexes

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The introduction of a carboxylic acid group at the 8-position creates a potent bidentate or tridentate chelating agent, capable of forming stable complexes with a variety of metal ions.[5][6] The coordination of these ligands to metal centers can augment their biological efficacy through several mechanisms, such as enhanced cellular uptake, altered redox potentials, and modified binding geometries, making them attractive targets for drug discovery.[7][8] 8-Hydroxyquinoline, a related compound, is well-known for its metal chelating properties and the diverse bioactivities of its derivatives.[9] This protocol focuses on the 2-ethyl substituted analogue, providing a foundational methodology for exploring this promising class of compounds.

Synthesis of the Ligand: 2-Ethylquinoline-8-carboxylic Acid

The synthesis of 2-alkyl-8-quinoline carboxylic acids can be efficiently achieved through a modified Doebner-von Miller reaction.[10] This method facilitates the cyclization and formation of the quinoline ring system in good yields. The protocol described below adapts this reaction for the synthesis of the target ligand using anthranilic acid and 1-penten-3-one.

Synthetic Pathway

The reaction proceeds via a cyclization reaction between anthranilic acid (2-aminobenzoic acid) and 1-penten-3-one. The α,β-unsaturated ketone acts as the source for the atoms required to form the pyridine ring fused to the aniline derivative.

Ligand_Synthesis Anthranilic_Acid Anthranilic Acid Reaction Doebner-von Miller Reaction Anthranilic_Acid->Reaction Pentenone 1-Penten-3-one Pentenone->Reaction Product 2-Ethylquinoline-8-carboxylic acid Reaction->Product Cyclization

Caption: Synthetic scheme for 2-Ethylquinoline-8-carboxylic acid.

Experimental Protocol: Ligand Synthesis

Materials and Reagents:

  • Anthranilic acid (2-aminobenzoic acid)

  • 1-Penten-3-one

  • Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) (concentrated and dilute)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (10 mmol) and polyphosphoric acid (approx. 30 g).

  • Addition of Reactant: Begin stirring the mixture and gently heat to 80-90 °C to ensure homogeneity. Slowly add 1-penten-3-one (12 mmol) dropwise to the mixture over 30 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction: After the addition is complete, increase the temperature to 120-130 °C and maintain the reaction under reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into 200 mL of ice-cold water with stirring. This will precipitate the crude product.

  • Neutralization and Isolation: Neutralize the aqueous suspension by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8. This step deprotonates the carboxylic acid and helps in purification. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water. To further purify, dissolve the solid in dilute HCl and then re-precipitate by adding a dilute NaOH or NaHCO₃ solution. The isoelectric point of the amino acid allows for this purification strategy.

  • Final Product: Collect the purified solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the ethyl group.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized ligand (Expected: C₁₂H₁₁NO₂ = 201.22 g/mol ).

Synthesis of 2-Ethylquinoline-8-carboxylic Acid Metal Complexes

The synthesized ligand can be readily complexed with various metal ions. The following is a general protocol that can be adapted for different metal salts (e.g., chlorides, nitrates, acetates of Cu(II), Zn(II), Ni(II), Co(II), Fe(III), etc.).[8] The stoichiometry of the resulting complexes, often 1:2 (Metal:Ligand), should be confirmed by elemental analysis.[2]

General Complexation Workflow

Complexation_Workflow Start Start Step1 Dissolve Ligand (e.g., in hot Ethanol) Start->Step1 Step3 Mix Solutions & Reflux (2-6 hours) Step1->Step3 Step2 Dissolve Metal Salt (e.g., in Ethanol) Step2->Step3 Step4 Cool to Room Temperature (Precipitate Forms) Step3->Step4 Step5 Isolate Complex (Filtration) Step4->Step5 Step6 Wash with Solvents (Ethanol, Diethyl Ether) Step5->Step6 Step7 Dry Under Vacuum Step6->Step7 End Characterize Complex Step7->End

Caption: Generalized workflow for the synthesis of metal complexes.[3]

Experimental Protocol: General Metal Complex Synthesis

Materials and Reagents:

  • 2-Ethylquinoline-8-carboxylic acid (the synthesized ligand)

  • Metal salt of choice (e.g., ZnCl₂, Cu(NO₃)₂, Co(CH₃COO)₂)

  • Ethanol (or other suitable solvent like Methanol/DMF)

  • Diethyl ether

Procedure:

  • Ligand Solution: In a round-bottom flask, dissolve 2-Ethylquinoline-8-carboxylic acid (2 mmol) in hot ethanol (20 mL). Stir until fully dissolved.

  • Metal Salt Solution: In a separate beaker, dissolve the desired metal salt (1 mmol, assuming a 1:2 metal-to-ligand ratio) in hot ethanol (10 mL).

  • Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution. A change in color and/or the formation of a precipitate often indicates the initiation of complex formation.[7]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 2-6 hours. The optimal reflux time can vary depending on the metal ion and should be determined empirically or based on literature for similar complexes.

  • Isolation: After the reflux period, allow the mixture to cool to room temperature. Collect the colored precipitate by vacuum filtration.

  • Washing: Wash the collected solid complex thoroughly with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[7]

  • Drying: Dry the final product in a vacuum oven at 60-80 °C to a constant weight.

Data Presentation: Reaction Conditions for Quinoline-Derivative Complexes

The following table summarizes typical conditions used for synthesizing metal complexes with quinoline-based ligands, which can serve as a starting point for optimization.

Metal IonTypical Metal SaltM:L RatioSolventTemperature (°C)Reflux Time (h)Reference
Zn(II) Zn(NO₃)₂·4H₂O1:2Ethanol~78 (Reflux)2 - 4[8]
Cu(II) CuCl₂1:2Ethanol~78 (Reflux)3[7]
Pd(II) Pd(CH₃COO)₂1:2Ethanol~78 (Reflux)4[8]
Fe(III) Fe(NO₃)₃·9H₂O1:3Ethanol~78 (Reflux)3 - 5[8][11]
Ni(II) NiCl₂1:2Ethanol~78 (Reflux)4 - 6[12]
Ru(II) RuCl₃·xH₂O1:2Methanol~65 (Reflux)4[1]

Physicochemical Characterization of Metal Complexes

Thorough characterization is essential to confirm the structure, purity, and properties of the newly synthesized complexes.

  • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. A downward shift in the stretching frequency of the carboxylate group (C=O) and shifts in the quinoline ring vibrations are indicative of coordination to the metal ion.

  • Elemental Analysis (C, H, N): Provides the empirical formula of the complex, allowing for the determination of the metal-to-ligand stoichiometry.

  • Molar Conductance: Measured in a suitable solvent (e.g., DMF or DMSO) to determine whether the complex is ionic or non-electrolytic. Low conductance values suggest a non-electrolytic nature.[8]

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex. Shifts in the absorption bands compared to the free ligand confirm complexation. The spectra can also offer insights into the geometry of the coordination sphere.

  • Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules (e.g., water).[8]

  • Magnetic Susceptibility Measurements: Helps in determining the geometry of paramagnetic complexes (e.g., for many Cu(II), Ni(II), Co(II), and Fe(III) complexes) by measuring the effective magnetic moment.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 2-Ethylquinoline-8-carboxylic acid and its metal complexes. The protocols are designed to be adaptable, allowing researchers to explore a wide range of metal ions and their potential applications. By understanding the causality behind each experimental step and employing rigorous characterization techniques, scientists can confidently develop novel metal-based compounds for further investigation in materials science and drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Metal Complexes of 2-Methyl-8-quinolinecarboxaldehyde and its Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Metal Complexes of 2-Methyl-1H-imidazo[4,5-h]quinoline and Its Analogs.
  • Sigma-Aldrich. (n.d.). 8-Quinolinecarboxylic acid.
  • GuideChem. (n.d.). 8-Quinolinecarboxylic acid 86-59-9 wiki.
  • Al-Ghamdi, K., et al. (2026, February 14). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates. PMC.
  • ResearchGate. (2025, August 7). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids.
  • Benchchem. (n.d.). A Comparative Study: 2-Methyl-8-quinolinecarboxaldehyde and 8-quinolinecarboxaldehyde.
  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.).
  • PubMed. (2019, May 15). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.).
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2013).
  • ACS Publications. (2020, September 17). Design, Synthesis, and Antifungal Evaluation of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry.
  • Benchchem. (n.d.). Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes.
  • Frontiers. (2026, January 21). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines.
  • PubMed. (2025, November 26). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study.
  • RSC Publishing. (n.d.). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry.

Sources

Application

Application Note: 2-Ethylquinoline-8-carboxylic Acid as a Versatile N,O-Bidentate Ligand in Coordination Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of 2-Ethylquinoline-8-carboxylic acid. Authored by: A Senior Application Scientist Introduction: The Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of 2-Ethylquinoline-8-carboxylic acid.

Authored by: A Senior Application Scientist

Introduction: The Scientific Merit of 2-Ethylquinoline-8-carboxylic Acid

Quinoline derivatives form a cornerstone of modern medicinal and materials chemistry, prized for their rigid, planar structures and rich electronic properties.[1] Within this class, 2-Ethylquinoline-8-carboxylic acid emerges as a ligand of significant interest. Its defining feature is the strategic placement of a nitrogen atom in the quinoline ring and a carboxylic acid group at the 8-position. This arrangement creates a powerful N,O-bidentate chelating system capable of forming a highly stable six-membered ring upon coordination with a metal ion.

The ethyl group at the 2-position provides a subtle yet impactful modification. It enhances the ligand's lipophilicity, which can be crucial for applications in biological systems by improving membrane permeability.[1] Furthermore, the steric bulk of the ethyl group can influence the geometry and coordination number of the final metal complex, allowing for fine-tuning of its catalytic or therapeutic properties.

This document serves as a comprehensive technical guide, providing field-proven insights and detailed protocols for the synthesis, characterization, and application of metal complexes featuring this versatile ligand. While direct literature on 2-Ethylquinoline-8-carboxylic acid is emerging, the principles and protocols herein are authoritatively grounded in extensive studies of closely related quinoline-8-carboxylic acid and 2-alkylquinoline-8-carboxylic acid analogues.[2][3]

Ligand Synthesis: A Strategic Approach

The synthesis of 2-Ethylquinoline-8-carboxylic acid can be effectively achieved through a modified Doebner-von Miller reaction, a robust method for quinoline synthesis.[3] This approach offers a convenient route from readily available starting materials.

Protocol 2.1: Synthesis of 2-Ethylquinoline-8-carboxylic Acid

Causality: This protocol is adapted from the synthesis of the methyl analogue.[3] It utilizes a cyclization reaction between an aniline derivative and an α,β-unsaturated aldehyde. Using anthranilic acid provides the pre-installed carboxylic acid group at the desired position, simplifying the overall synthesis.

Materials:

  • Anthranilic acid

  • 1-Penten-3-one (serves as the precursor to the ethyl group and part of the new ring)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Dichloromethane (DCM)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, create a slurry of anthranilic acid in water.

  • Acidification: Slowly add concentrated HCl or H₂SO₄ while cooling the flask in an ice bath. This protonates the aniline and carboxylate groups, preparing them for the reaction.

  • Addition of Reactants: While stirring vigorously, add the oxidizing agent. Then, add 1-penten-3-one dropwise. The slow addition is critical to control the exothermic nature of the reaction.

  • Reflux: Heat the mixture to reflux for 3-4 hours. The elevated temperature drives the cyclization and aromatization reactions to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over crushed ice.

    • Neutralize the solution with a cold NaOH solution to a pH of ~7-8. This deprotonates the carboxylic acid and any remaining acid catalyst, causing the product to precipitate.

    • Collect the crude solid by filtration.

  • Purification:

    • Wash the solid with cold water to remove inorganic salts.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Ethylquinoline-8-carboxylic acid.

  • Characterization: Confirm the structure of the synthesized ligand using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Metal Complexes: A General Protocol

The chelation of 2-Ethylquinoline-8-carboxylic acid to a metal ion is typically performed under reflux in a suitable solvent. The following is a generalized protocol that can be adapted for a variety of transition metal salts.

Protocol 3.1: General Synthesis of a M(II)-[2-Et-8-QCA]₂ Complex

Causality: This protocol employs a 2:1 ligand-to-metal molar ratio, which is common for divalent metal ions seeking an octahedral or square planar geometry.[4] The use of a solvent like ethanol or methanol facilitates the dissolution of both the ligand and many common metal salts (e.g., chlorides, nitrates).[5] The reflux condition provides the necessary activation energy for the coordination reaction to proceed efficiently.

Materials:

  • 2-Ethylquinoline-8-carboxylic acid (Ligand, L)

  • A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Zn(NO₃)₂·6H₂O)

  • Ethanol (or Methanol/DMF as needed)

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware for reflux

Procedure:

  • Ligand Solution: Dissolve 2 equivalents of 2-Ethylquinoline-8-carboxylic acid in hot ethanol in a round-bottom flask. If solubility is low, a minimal amount of a co-solvent like DMF can be added. For deprotonation prior to reaction, 2 equivalents of a non-coordinating base like triethylamine can be added.

  • Metal Salt Solution: In a separate flask, dissolve 1 equivalent of the chosen metal(II) salt in hot ethanol.

  • Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is often observed immediately, indicating the onset of complex formation.

  • Reaction: Heat the resulting mixture to reflux for 3-5 hours. This ensures the reaction goes to completion and can improve the crystallinity of the product.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated metal complex by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the complex in a desiccator over anhydrous CaCl₂.

G cluster_reaction Complexation & Isolation L_sol Dissolve Ligand (L) in Hot Ethanol Mix Add M Solution to L Solution (Dropwise) L_sol->Mix M_sol Dissolve Metal Salt (M) in Hot Ethanol M_sol->Mix Reflux Reflux for 3-5 Hours Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Filter & Wash Solid Cool->Filter Dry Dry Complex Filter->Dry FTIR FT-IR Dry->FTIR UVVis UV-Vis Dry->UVVis NMR NMR (for diamagnetic) Dry->NMR MS Mass Spec Dry->MS EA Elemental Analysis Dry->EA

Caption: General workflow for the synthesis and characterization of metal complexes.

Structural Characterization: Validating the Complex

Confirming the successful coordination of the ligand to the metal center is a critical step. A combination of spectroscopic and analytical techniques provides a self-validating system to elucidate the structure of the new complex.[6]

Caption: Bidentate coordination of the ligand forming a stable chelate ring.

Key Characterization Techniques:
  • FT-IR Spectroscopy: This is the first line of evidence for coordination. Compare the spectrum of the free ligand with that of the metal complex.

    • Causality: The carboxylate group (COOH) of the free ligand shows a characteristic ν(C=O) stretch around 1700-1725 cm⁻¹. Upon deprotonation and coordination to the metal, this is replaced by two new bands: an asymmetric stretch (νₐₛ(COO⁻)) and a symmetric stretch (νₛ(COO⁻)), typically around 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The separation (Δν) between these two bands can provide insights into the coordination mode of the carboxylate group.[5] A shift in the quinoline C=N stretching vibration also indicates coordination through the nitrogen atom.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Causality: Coordination to a metal ion alters the electronic environment of the ligand. This results in shifts of the ligand-centered π→π* and n→π* transitions. For transition metal complexes, new, often lower-energy bands may appear in the visible region, corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) bands, providing information about the coordination geometry.[5]

  • NMR Spectroscopy (¹H and ¹³C):

    • Causality: For diamagnetic complexes (e.g., Zn(II)), NMR is a powerful tool. The coordination of the ligand to the metal center causes significant downfield shifts in the resonances of the protons and carbons near the coordination sites (i.e., on the quinoline ring adjacent to the N and C8).[7] This deshielding effect is a direct consequence of the electron-withdrawing nature of the metal center.

  • Elemental Analysis & Mass Spectrometry:

    • Causality: Elemental analysis (C, H, N) provides the empirical formula of the complex, confirming the ligand-to-metal stoichiometry.[5] Electrospray Ionization Mass Spectrometry (ESI-MS) determines the molecular weight of the complex, confirming its composition and identifying the main species in solution.[6]

Table 1: Representative Spectroscopic Data Comparison
Compound Key FT-IR Bands (cm⁻¹) Key UV-Vis λₘₐₓ (nm)
Free Ligand (L) ~1710 (ν C=O), ~1580 (ν C=N)~280 (π→π), ~320 (n→π)
Metal Complex (ML₂) ~1600 (νₐₛ COO⁻), ~1410 (νₛ COO⁻), ~1590 (shifted ν C=N)~295 (shifted π→π), ~340 (shifted n→π), >400 (d-d or LMCT)

Potential Applications: From Medicine to Materials

The unique structural and electronic properties conferred by the 2-Ethylquinoline-8-carboxylic acid ligand make its metal complexes prime candidates for a range of advanced applications.

Anticancer and Antimicrobial Agents

Mechanistic Insight: Many quinoline-based compounds exert their biological activity by intercalating with DNA, disrupting replication and transcription processes.[5] Chelation to a metal ion can enhance this activity. The metal center can act as a Lewis acid, further interacting with biological macromolecules, or participate in redox cycling to generate reactive oxygen species (ROS) that induce apoptosis in cancer cells or kill microbial pathogens.[1] The increased lipophilicity from the ethyl group may enhance cellular uptake compared to non-substituted analogues.

  • Potential as Anticancer Agents: Complexes of copper, platinum, and ruthenium with similar ligands have shown significant cytotoxicity against various cancer cell lines.[5]

  • Potential as Antimicrobial Agents: The ability of quinoline ligands to chelate metal ions essential for bacterial or fungal enzyme function is a well-established antimicrobial mechanism.[4][5]

Homogeneous Catalysis

Mechanistic Insight: Transition metal complexes are workhorses of homogeneous catalysis.[8] The quinoline nitrogen acts as a strong σ-donor, stabilizing the metal center. The bidentate nature of the ligand creates a rigid coordination environment that can enforce a specific geometry around the metal, leading to high selectivity in catalytic transformations. The ligand can tune the electronic properties of the metal, making it more or less reactive for processes like oxidative addition and reductive elimination.[9]

  • Potential Applications: Complexes of palladium, rhodium, and ruthenium with quinoline-based ligands have been explored for C-H activation/functionalization, transfer hydrogenation, and various coupling reactions.[2][10]

Luminescent Materials

Mechanistic Insight: The extended π-system of the quinoline ring often imparts fluorescent or phosphorescent properties. Coordination to certain metal ions, particularly d¹⁰ metals like Zn(II) and Cd(II) or lanthanides like Eu(III), can significantly enhance luminescence quantum yields.[11] This occurs because the rigid chelate structure reduces non-radiative decay pathways, and the metal can facilitate efficient intersystem crossing. Such materials are highly sought after for applications in Organic Light-Emitting Diodes (OLEDs) and chemical sensors.[12][13]

Conclusion and Future Outlook

2-Ethylquinoline-8-carboxylic acid is more than just another heterocyclic compound; it is a rationally designed ligand that combines the proven coordination power of the quinoline-8-carboxylate scaffold with the lipophilic and steric influence of an ethyl group. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and characterize novel metal complexes based on this ligand. The potential applications are vast, spanning the critical fields of drug development, industrial catalysis, and materials science. Further exploration of its complexes with a wider range of metals will undoubtedly unlock new functionalities and lead to significant scientific advancements.

References

  • Cieślik-Boczula, K., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. Retrieved from [Link]

  • Lu, C., et al. (2014). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics. Retrieved from [Link]

  • (2025). Quinoline-based metal complexes: Synthesis and applications. Request PDF. Retrieved from [Link]

  • (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Canterbury Research Repository. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Retrieved from [Link]

  • Lu, C., et al. (2014). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. ACS Publications. Retrieved from [Link]

  • Ali, D., et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Frontiers in Chemistry. Retrieved from [Link]

  • Azimi, S. G., et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. Retrieved from [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Retrieved from [Link]

  • Ali, A., et al. (2019). 8-Mercaptoquinoline as a Ligand for Enhancing the Photocatalytic Activity of Pt(II) Coordination Complexes: Reactions and Mechanistic Insights. The Journal of Organic Chemistry. Retrieved from [Link]

  • Patil, S., & Damale, M. G. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College. Retrieved from [Link]

  • Kumar, A., & Singh, F. V. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. ChemistrySelect. Retrieved from [Link]

  • (2025). A Convenient Synthesis of 2-Alkyl-8-quinoline Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Kennedy, D. J., et al. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Retrieved from [Link]

  • (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. University of Oxford. Retrieved from [Link]

  • Liu, X., et al. (2018). Synthesis and luminescence properties of novel 8-hydroxyquinoline derivatives and their Eu(III) complexes. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]

  • Al-Hussain, S. A., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link]

  • El-Faham, A., & Al-Hussain, S. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Retrieved from [Link]

  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. Retrieved from [Link]

  • (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

  • Cieślik-Boczula, K., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study. PubMed. Retrieved from [Link]

  • (n.d.). Electroluminescent materials: Metal complexes of 8-hydroxyquinoline - A review. ResearchGate. Retrieved from [Link]

  • ACS Green Chemistry. (2024). Mechanochemical synthesis of luminescent quinolin-8-olate complexes directly from metal (hydr)oxide precursors: A case study for spectroscopic in situ monitoring. Retrieved from [Link]

  • Dell'Amico, F., et al. (2023). 2D Coordination Polymers Based on Isoquinoline-5-Carboxylate and Cu(II). ChemistrySelect. Retrieved from [Link]

  • Kim, H. S., et al. (2010). N-(Quinolin-8-yl)quinoline-2-carboxamide. Acta Crystallographica Section E. Retrieved from [Link]

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Sources

Method

Application Note: 2-Ethylquinoline-8-carboxylic Acid in Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Ethylquinoline-8-carboxylic acid (CAS No.: 1312339-14-2)[1] Executive Summary In contemporary medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Ethylquinoline-8-carboxylic acid (CAS No.: 1312339-14-2)[1]

Executive Summary

In contemporary medicinal chemistry, the quinoline-8-carboxylic acid scaffold is recognized as a highly privileged building block, frequently utilized in the design of kinase inhibitors, epigenetic modulators, and immunosuppressants. 2-Ethylquinoline-8-carboxylic acid represents an advanced iteration of this core[1]. By introducing an ethyl group at the C2 position, medicinal chemists can precisely tune the steric bulk, lipophilicity, and metabolic stability of the resulting active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale behind this scaffold, its role in target binding, and provides a self-validating protocol for synthesizing high-value pharmaceutical intermediates.

Mechanistic Rationale: The Privileged Scaffold

To understand the utility of 2-Ethylquinoline-8-carboxylic acid, one must analyze the causality behind its structural components in biological environments:

  • The Quinoline Core (Adenine Mimetic): In the context of ATP-competitive kinase inhibitors (such as those targeting CK2 or Pim-1), the bicyclic quinoline system effectively superimposes onto the adenine ring of ATP[2][3]. It establishes robust π−π stacking and hydrophobic interactions within the hinge region of the kinase active site[3].

  • The 8-Carboxylic Acid (Deep Pocket Anchor): Unlike standard hinge-binding motifs, the C8-carboxylic acid projects deeply into the active site. Crystallographic studies of related quinoline-8-carboxylic acid inhibitors demonstrate that this negatively charged moiety forms critical salt bridges with conserved lysine residues (e.g., Lys-68 in CK2) and hydrogen bonds with structural water molecules[3]. In epigenetic targets, such as Jumonji domain-containing protein 3 (JMJD3), the 8-carboxylic acid fragment is advantageously accommodated into the α -ketoglutarate cavity, maximizing macromolecular interactions[4]. Furthermore, quinoline-8-carboxamides have been developed as potent, selective immunosuppressants targeting DHODH[5].

  • The 2-Ethyl Substitution (Selectivity & ADME): The addition of a 2-ethyl group serves three distinct purposes:

    • Metabolic Shielding: It blocks the C2 position, a common liability site for rapid oxidation by aldehyde oxidase (AOX) in vivo.

    • Target Selectivity: The ethyl group acts as a steric "bump." While it fits perfectly into the hydrophobic pockets of intended targets, it creates severe steric clashes in off-target kinases with narrower hinge regions, thereby increasing the Gini coefficient (a measure of kinase selectivity)[3].

    • Lipophilicity (LogP) Tuning: It enhances cellular membrane permeability compared to unsubstituted analogs, improving oral bioavailability.

Visualizing the Mechanism and Workflow

Pharmacophore Binding Model

The following diagram illustrates the spatial and electronic roles of the 2-Ethylquinoline-8-carboxylic acid scaffold when bound to a generic kinase active site.

BindingModel Q Quinoline Core Adenine Mimic & Pi-Stacking C 8-Carboxylic Acid Salt Bridge (e.g., Lys-68) Q->C C8-Link E 2-Ethyl Group Steric Shield & Lipophilicity Q->E C2-Link T1 Kinase Hinge Region Hydrophobic Pocket Q->T1 Pi-Pi Interaction T2 Deep Active Site Conserved Lysine / Water C->T2 Ionic / H-Bond T3 Selectivity Filter Steric Boundary E->T3 Steric Fit / Clash

Fig 1: Pharmacophore model of 2-Ethylquinoline-8-carboxylic acid in a kinase active site.

Synthetic Workflow

SyntheticWorkflow A 2-Ethylquinoline-8-carboxylic acid (Starting Material) B Carboxyl Activation (HATU, DIPEA, DMF) A->B Step 1 (0°C to RT) D Amide Intermediate (C8-Carboxamide) B->D Step 2 C Amine Nucleophile (e.g., Substituted Aniline) C->D Addition E Aqueous Workup & Extraction (EtOAc) D->E Quench F Target API (Purified Inhibitor) E->F Flash Chromatography

Fig 2: Standard HATU-mediated amide coupling workflow for API synthesis.

Quantitative Data: Coupling Optimization

The C8-carboxylic acid is sterically hindered by the adjacent quinoline nitrogen and the peri-hydrogen at C7. Consequently, standard coupling reagents (like EDC/HOBt) often result in poor yields. The table below summarizes the optimization of coupling conditions for synthesizing 2-ethylquinoline-8-carboxamides[5].

Coupling ReagentBaseSolventTime (h)Yield (%)Rationale / Causality
EDC / HOBt TEADCM2445%Insufficient activation energy for the sterically hindered C8-acid.
T3P (50% in EtOAc) DIPEAEtOAc1268%Excellent for scale-up and low toxicity, but moderate reactivity.
HATU DIPEADMF492%Optimal. Rapid formation of the highly reactive HOAt active ester overcomes steric barriers.
COMU TMPDMF489%Safer, non-explosive alternative to HATU with comparable coupling efficiency.

Experimental Protocol: Synthesis of 2-Ethylquinoline-8-Carboxamides

This protocol describes the highly efficient HATU-mediated coupling of 2-Ethylquinoline-8-carboxylic acid with a primary aniline to yield a target pharmaceutical intermediate. It is designed as a self-validating system, incorporating in-process controls (IPC).

Materials Required
  • Acid: 2-Ethylquinoline-8-carboxylic acid (1.0 equiv, 0.2 M)

  • Amine: Substituted aniline (e.g., 3-chloroaniline) (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation of the Active Ester:

    • Charge a dry, argon-flushed round-bottom flask with 2-Ethylquinoline-8-carboxylic acid (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

    • Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 5 minutes to ensure complete deprotonation of the carboxylic acid.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Portion-wise, add HATU (1.5 equiv). Causality: Cooling prevents the degradation of the highly reactive HOAt ester intermediate. Stir at 0 °C for 30 minutes.

    • Self-Validation (IPC): Quench a 10 μ L aliquot in methanol and analyze via LC-MS. The mass of the methyl ester should be the dominant peak, confirming complete activation.

  • Nucleophilic Addition:

    • Add the substituted aniline (1.2 equiv) dropwise to the activated mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Self-Validation (IPC): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The starting acid spot (which trails heavily under UV) should completely disappear, replaced by a higher Rf​ product spot.

  • Quench and Extraction:

    • Quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to DMF). Causality: This neutralizes excess acid and breaks down unreacted HATU.

    • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

    • Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and DIPEA), water, and brine (to remove residual DMF).

  • Purification:

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure 2-ethylquinoline-8-carboxamide intermediate.

References

  • Bioorganic & Medicinal Chemistry Letters - Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Available at:[Link]

  • PubMed / National Institutes of Health (NIH) - Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer. Available at:[Link]

  • Universität Freiburg - Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Aromatic Quinolinecarboxamides as Selective, Orally Active Antibody Production Inhibitors for Prevention of Acute Xenograft Rejection. Available at:[Link]

Sources

Application

Application Note: Catalytic Applications of 2-Ethylquinoline-8-carboxylic Acid Transition Metal Complexes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocols Executive Summary The rational design of transition metal catalysts relies heavi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocols

Executive Summary

The rational design of transition metal catalysts relies heavily on the precise tuning of the primary coordination sphere. 2-Ethylquinoline-8-carboxylic acid (2-EQCA) has emerged as a highly privileged bidentate N,O-donor ligand and directing group in homogeneous catalysis. While the parent 8-quinolinecarboxylic acid is well-documented for its robust chelating ability[1], the introduction of a 2-ethyl substituent fundamentally alters the thermodynamic and kinetic profile of the resulting metal complexes. This guide explores the causality behind these steric modifications and provides validated protocols for deploying 2-EQCA in Rhodium, Iridium, and Ruthenium-catalyzed transformations.

Mechanistic Causality: The Steric Advantage of the 2-Ethyl Group

In transition metal catalysis, the balance between complex stability (to prevent catalyst degradation) and reactivity (to allow substrate binding) is paramount. 2-EQCA coordinates to metals via the quinoline nitrogen and the carboxylate oxygen, forming a highly stable metallacycle[2]. However, the 2-ethyl group projects directly into the metal's equatorial coordination plane, inducing three critical catalytic advantages:

  • Hemilability and Open Coordination Sites: The steric clash generated by the 2-ethyl group destabilizes the rigid Metal-Nitrogen bond. During the catalytic cycle, this promotes temporary N-decoordination (hemilability), exposing a vacant coordination site for incoming substrates without complete ligand dissociation[3].

  • Accelerated Oxidative Addition: The strongly electron-donating nature of the N,O-donor set increases the electron density on the metal center, making it highly susceptible to oxidative addition (e.g., activation of alkyl halides or C-H bonds).

  • Facilitated Reductive Elimination: The steric pressure exerted by the 2-ethyl group lowers the activation barrier for reductive elimination, effectively "pushing" the product out of the coordination sphere and accelerating the Turnover Frequency (TOF).

HemilabileMechanism A Resting State [M(2-EQCA)L_n] B Substrate Coordination (Steric Clash at 2-Ethyl) A->B Substrate Entry C Hemilabile N-Decoordination (Open Coordination Site) B->C Steric Relief D Oxidative Addition / Activation C->D Catalytic Step E Product Release & Ligand Re-coordination D->E Reductive Elimination E->A Cycle Complete

Fig 1: Hemilabile mechanism induced by the 2-ethyl steric bulk during the catalytic cycle.

Key Catalytic Applications

Rhodium-Catalyzed Carbonylation

Rhodium complexes bearing quinoline-8-carboxylic acid derivatives exhibit superior catalytic activity for the carbonylation of methanol to acetic acid. When reacted with [Rh(CO)2Cl]2, the ligand forms a cis-[Rh(CO)2Cl(L)] complex[3]. The N,O-donor framework stabilizes the acyl-Rh(III) intermediate following the oxidative addition of methyl iodide. This shifts the rate-determining step and allows the system to achieve TOFs significantly higher than the traditional Monsanto [Rh(CO)2I2]- catalyst[3].

Iridium-Catalyzed Alkene Oxyacylation

In complex molecule synthesis, 2-EQCA acts as a powerful directing group. Esterification of complex alcohols with 2-EQCA provides a proximal heteroatom that directs Iridium catalysts (e.g., [Ir(cod)OMe]2) toward the acyl C–O bond. This enables the intramolecular oxyacylation of alkenes via C-O bond activation, a transformation that is otherwise highly challenging due to the inert nature of ester C-O bonds[4].

Ruthenium-Catalyzed Water Oxidation

Ruthenium complexes featuring the quinoline-8-carboxylate framework, such as [Ru(trpy)(qc)Cl], are highly active in water oxidation and epoxidation reactions[2]. The distorted octahedral geometry induced by the rigid N,O-ligand lowers the overpotential required to access the high-valent Ru(IV)=O active species, facilitating electron transfer[2].

Quantitative Data Summary

The following table summarizes the comparative catalytic performance of quinoline-8-carboxylic acid derived transition metal complexes across different applications.

Metal SystemCatalytic ApplicationKey Reagents / ConditionsPerformance Metric (Yield / TOF)Reference
Rh(I) Methanol CarbonylationCH₃I, CO (30 bar), 130 °CTOF up to 1775 h⁻¹ (vs Monsanto 1000 h⁻¹)[3]
Ir(I) Alkene Oxyacylation[Ir(cod)OMe]2 (4 mol%), 170 °CUp to 77% Isolated Yield[4]
Ru(II) Water Oxidation[Ru(trpy)(qc)Cl], Ce(IV) oxidantHigh catalytic turnover (Distorted geometry)[2]
Cu(II) Asymmetric CyclopropanationCu(OTf)₂, Chiral OxazolineHigh Enantiomeric Excess (ee > 90%)[1]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify intermediate success.

Protocol A: Synthesis of Rh(I) Carbonylation Precatalyst cis-[Rh(CO)2Cl(2-EQCA)]

Rationale: This protocol yields the active Rh(I) precatalyst. The use of a non-coordinating solvent prevents competitive binding, ensuring the N,O-ligand coordinates effectively.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve 0.5 mmol of the dimeric rhodium precursor [Rh(CO)2Cl]2 in 15 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Ligand Addition: Slowly add 1.0 mmol of 2-Ethylquinoline-8-carboxylic acid to the stirring solution. Maintain the 1:2 metal-to-ligand stoichiometric ratio to prevent the formation of catalytically inactive bis-ligated species[3].

  • Reaction: Stir the mixture at room temperature for 4 hours. A color change from pale yellow to deep orange/red indicates complexation.

  • Validation Checkpoint (FT-IR): Take a 0.1 mL aliquot. The FT-IR spectrum should display two distinct carbonyl stretching frequencies ( νCO​ ) around 2060 and 1990 cm⁻¹, confirming the cis-dicarbonyl geometry[3].

  • Isolation: Concentrate the solution under reduced pressure to ~3 mL. Add 10 mL of cold anhydrous hexane to precipitate the complex.

  • Purification: Filter the solid under an inert atmosphere, wash with cold hexane (2 x 5 mL), and dry under vacuum.

Protocol B: Ir-Catalyzed Intramolecular Oxyacylation using 2-EQCA Directing Group

Rationale: This procedure utilizes 2-EQCA as a removable directing group to activate an otherwise inert ester C-O bond for alkene functionalization[4].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the 2-EQCA ester of your target alkenol using standard DCC/DMAP coupling conditions[4]. Purify via flash chromatography.

  • Catalyst Loading: In an oven-dried Schlenk tube, combine the 2-EQCA ester substrate (0.2 mmol), [Ir(cod)OMe]2 (4 mol %), and (S)-MOP ligand (12 mol %)[4].

  • Solvent Addition: Add 2.0 mL of anhydrous mesitylene. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which can poison the Ir(I) catalyst.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 170 °C in a pre-heated oil bath for 48 hours[4].

  • Validation Checkpoint (TLC/GC-MS): Monitor the consumption of the starting ester. The disappearance of the ester C=O stretch and the formation of the cyclic ketone product can be confirmed via GC-MS.

  • Workup: Cool to room temperature, filter through a short pad of silica gel (eluting with ethyl acetate), and concentrate. Purify the final functionalized product via column chromatography.

ProtocolWorkflow S1 Step 1: Substrate/Ligand Prep (Stoichiometric Control) S2 Step 2: Metal Precursor Addition (Inert Atmosphere) S1->S2 S3 Step 3: Thermal Activation & Catalytic Turnover S2->S3 S4 Step 4: Validation & Isolation (IR, GC-MS, NMR) S3->S4

Fig 2: Experimental workflow for the synthesis and validation of 2-EQCA transition metal catalysts.

References

  • Title: Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction Source: ResearchGate / Journal of Organometallic Chemistry URL: [Link]

  • Title: Intramolecular Oxyacylation of Alkenes Using a Hydroxyl Directing Group Source: ACS Publications / The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis, Characterization and Water Oxidation Activity of Isomeric Ru- Complexes Source: RECERCAT / Dalton Transactions URL: [Link]

Sources

Method

Application Note: Solvation Strategies and In Vitro Assay Preparation for 2-Ethylquinoline-8-carboxylic Acid

Executive Summary The transition of specialized synthetic building blocks into in vitro biological assays is frequently bottlenecked by poor aqueous solubility. 2-Ethylquinoline-8-carboxylic acid is a functionalized quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of specialized synthetic building blocks into in vitro biological assays is frequently bottlenecked by poor aqueous solubility. 2-Ethylquinoline-8-carboxylic acid is a functionalized quinoline derivative that presents specific solvation challenges due to its hydrophobic core and amphoteric potential. This application note provides researchers with validated, causality-driven protocols for dissolving this compound, ensuring monomeric dispersion in cell culture media and biochemical buffers without inducing solvent-mediated cytotoxicity or irreversible precipitation.

Physicochemical Profiling & Solvation Causality

To design an effective dissolution strategy, we must first analyze the molecular constraints of the compound.

Quantitative Physicochemical Data
PropertyValue
Chemical Name 2-Ethylquinoline-8-carboxylic acid
CAS Number 1312339-14-2[1]
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
pKa (Acidic / C8-Carboxyl) ~1.82 – 3.77 (Based on parent scaffold)[2][3]
pKa (Basic / Quinoline Nitrogen) ~2.76 (Based on parent scaffold)[3]
Solubility Profile Soluble in organic solvents (DMSO); Insoluble in neutral water[4][5]
The Causality of Solvation

The structure of 2-Ethylquinoline-8-carboxylic acid features a bulky hydrophobic quinoline core paired with an ethyl substituent at the 2-position. This configuration drives strong intermolecular π−π stacking and hydrophobic interactions, resulting in a high crystal lattice energy that resists dissolution in neutral aqueous environments[5].

However, the molecule's solvation can be engineered by exploiting its functional groups:

  • Aprotic Organic Solvation (The DMSO Route): Dimethyl sulfoxide (DMSO) is the universal solvent of choice here. Its high dielectric constant and aprotic nature effectively disrupt the intermolecular hydrogen bonding and π−π stacking of the quinoline rings, allowing for high-concentration master stocks[4].

  • Ionization (The Aqueous Route): The C8-carboxylic acid is highly acidic[2]. By introducing a strong base (NaOH), the carboxylic acid is deprotonated to form a sodium carboxylate salt. This ion-dipole interaction with water dramatically increases the molecule's hydration energy, bypassing the need for organic solvents.

Solvation Workflow & Decision Matrix

The following diagram outlines the decision-making process for selecting the appropriate dissolution protocol based on your assay's tolerance for DMSO.

Workflow Start 2-Ethylquinoline-8-carboxylic acid (Solid Powder) Decision Is DMSO tolerated in the assay? Start->Decision DMSO_Route Protocol A: DMSO Master Stock (10 - 50 mM) Decision->DMSO_Route Yes (≤ 0.1% - 1%) Aq_Route Protocol B: Aqueous Sodium Salt (Equimolar NaOH) Decision->Aq_Route No (DMSO-Free) Dilution_DMSO Dilute in Pre-warmed Buffer (Final DMSO ≤ 0.1%) DMSO_Route->Dilution_DMSO Dilution_Aq Dilute in Assay Buffer (pH Monitored) Aq_Route->Dilution_Aq Assay In Vitro Biological Assay (Cell Culture / Biochemical) Dilution_DMSO->Assay Dilution_Aq->Assay

Decision matrix and solvation workflow for 2-Ethylquinoline-8-carboxylic acid in biological assays.

Experimental Protocols

Protocol A: Preparation of a DMSO Master Stock (Standard Method)

This protocol is optimal for high-throughput screening and standard cell culture assays where a final DMSO concentration of ≤0.1% is non-toxic.

Step-by-Step Methodology:

  • Mass Calculation & Weighing: To prepare a 10 mM stock, accurately weigh 2.01 mg of 2-Ethylquinoline-8-carboxylic acid powder into a sterile, amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO.

    • Causality: Anhydrous DMSO is critical. DMSO is highly hygroscopic; absorbed atmospheric water significantly reduces its capacity to solvate hydrophobic compounds, leading to premature precipitation.

  • Agitation: Vortex vigorously for 60 seconds. If the powder does not fully dissolve, sonicate in a room-temperature water bath for 5 minutes.

    • Causality: Acoustic cavitation from sonication breaks down micro-crystalline structures without subjecting the compound to thermal degradation.

  • Self-Validation (Tyndall Effect): Hold the tube against a dark background and shine a focused light beam (e.g., a laser pointer or strong LED) through the solution. If the beam path is visible (light scattering), micro-precipitates remain. Continue sonication until the solution is optically clear.

  • Storage: Aliquot the stock into 50 µL single-use vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: DMSO-Free Aqueous Dissolution (Alkaline Salt Formation)

This protocol is required for primary cell lines or sensitive biochemical assays where even trace amounts of DMSO confound experimental results.

Step-by-Step Methodology:

  • Suspension: Suspend 2.01 mg (10 µmol) of the compound in 800 µL of sterile ultra-pure water (UPW). The compound will remain visibly insoluble.

  • Targeted Deprotonation: Add exactly 10 µL of 1.0 M NaOH (10 µmol).

    • Causality: This provides an equimolar ratio of hydroxide ions to the compound. The strong base rapidly deprotonates the C8-carboxylic acid (pKa ~1.82[2]), converting the neutral hydrophobic molecule into a highly water-soluble sodium carboxylate salt.

  • Dissolution: Vortex thoroughly for 1-2 minutes until the suspension transitions into a clear solution.

  • Buffering: Slowly add 100 µL of a 10X concentrated assay buffer (e.g., 10X PBS or HEPES) to stabilize the pH, then adjust the final volume to 1.0 mL with UPW.

  • Self-Validation (pH Check): Verify the final pH is between 7.2 and 7.4 using a micro-pH probe. If the pH exceeds 7.5, back-titrate cautiously with 0.1 M HCl in 1 µL increments, monitoring closely to ensure the compound does not crash out of solution.

In Vitro Assay Dilution Guidelines

When utilizing the DMSO Master Stock (Protocol A), the method of dilution into the final assay media is just as critical as the initial solvation.

The Causality of Dilution: Always add the DMSO stock directly into a large volume of pre-warmed aqueous assay buffer while actively mixing (e.g., vortexing). Never add the aqueous buffer to the DMSO stock. Adding buffer to the stock creates localized micro-environments of high water concentration before uniform mixing occurs, leading to irreversible crystal nucleation (crashing out).

Dilution Table (From a 10 mM DMSO Master Stock)
Target Assay ConcentrationVolume of 10 mM StockVolume of Assay BufferFinal DMSO ConcentrationSuitability
10 µM 1.0 µL999.0 µL0.1%Safe for most cell lines
1 µM 0.1 µL (or 1 µL of a 1 mM intermediate)999.9 µL0.01%Highly safe
100 nM 1.0 µL of a 100 µM intermediate999.0 µL< 0.001%Ideal for sensitive assays

Note: If preparing intermediate dilutions, always use 100% anhydrous DMSO. Only introduce the compound to an aqueous environment at the final dilution step.

References

  • EvitaChem. "Buy 4-(5-Bromopyridin-3-yl)benzonitrile - EvitaChem: Solubility: Soluble in organic solvents such as dimethyl sulfoxide". Accessed April 7, 2026. 4

  • Bidepharm. "CAS:120221-69-4, 3-乙酰基吲哚嗪-1-羧酸 - 毕得医药 (Solubility Data)". Accessed April 7, 2026. 5

  • GuideChem. "8-Quinolinecarboxylic acid 86-59-9 wiki - GuideChem". Accessed April 7, 2026. 2

  • Appchem. "2-Ethylquinoline-8-carboxylic acid | 1312339-14-2 | C12H11NO2 | Appchem". Accessed April 7, 2026. 1

  • NP-MRD. "Showing NP-Card for 6-hydroxy-8-quinoline carboxylic acid - NP-MRD". Accessed April 7, 2026. 3

Sources

Application

Chromatographic Separation of 2-Ethylquinoline-8-carboxylic Acid: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the chromatographic separation of 2-Ethylquinoline-8-carboxylic acid. Designed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and protocols for the chromatographic separation of 2-Ethylquinoline-8-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of method selection, optimization, and execution for achieving high-resolution separation of this important chemical entity.

Introduction: The Significance of 2-Ethylquinoline-8-carboxylic Acid Separation

2-Ethylquinoline-8-carboxylic acid and its derivatives are key structural motifs in numerous pharmacologically active compounds. Their precise separation and quantification are paramount for ensuring the purity, efficacy, and safety of pharmaceutical products. Furthermore, in metabolic studies and synthetic chemistry, resolving complex mixtures containing this analyte is crucial for accurate analysis and process optimization. This guide will explore the most effective chromatographic techniques for this purpose, with a focus on High-Performance Liquid Chromatography (HPLC) as the primary method, and also touching upon Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) as alternative or complementary approaches.

PART 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Analysis

HPLC, particularly in the reverse-phase mode, stands as the most robust and versatile technique for the separation of quinoline derivatives.[1] The inherent polarity of the carboxylic acid group and the aromatic quinoline ring system allows for excellent retention and separation on non-polar stationary phases.

Causality in Method Development: Why We Choose What We Choose

The development of a successful HPLC method is not a matter of arbitrary selection but a process guided by the physicochemical properties of the analyte and the fundamental principles of chromatography.

  • Stationary Phase Selection: A C18 column is the conventional starting point for the separation of many quinoline derivatives due to its hydrophobicity, which provides adequate retention for the aromatic quinoline structure.[1] The choice of a typical 4.6 x 150 mm column with 5 µm particles offers a good balance between efficiency and backpressure.[1] For more polar or structurally similar compounds, alternative phases like C8 or phenyl-hexyl columns can offer different selectivities.

  • Mobile Phase Composition: The mobile phase is a critical determinant of retention and selectivity. A typical reverse-phase elution utilizes a mixture of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency.[1] Methanol can also be employed and may offer different selectivity.[2]

    • Aqueous Phase and pH Control: The ionization state of 2-Ethylquinoline-8-carboxylic acid is highly dependent on the pH of the mobile phase. The carboxylic acid group (pKa typically around 4-5) and the quinoline nitrogen (a weak base) can be protonated or deprotonated. Adding an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase, typically at a concentration of 0.1%, serves two key purposes:

      • Suppressing Ionization: At a low pH (around 2-3), the carboxylic acid will be in its neutral, protonated form, leading to increased retention on a reverse-phase column and improved peak shape.

      • Minimizing Silanol Interactions: The acidic modifier also helps to protonate free silanol groups on the silica-based stationary phase, reducing undesirable secondary interactions that can cause peak tailing, especially for basic compounds like quinolines.[3]

  • Detection: The quinoline ring system possesses a strong chromophore, making UV detection a highly suitable and sensitive method. A detection wavelength in the range of 225-254 nm is often effective.[4] For more complex matrices or lower detection limits, mass spectrometry (LC-MS) can provide enhanced selectivity and sensitivity.

Protocol 1: Reverse-Phase HPLC Method for 2-Ethylquinoline-8-carboxylic Acid

This protocol outlines a general-purpose method for the analysis of 2-Ethylquinoline-8-carboxylic acid.

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • HPLC-grade acetonitrile and methanol.[1]

  • High-purity water (e.g., Milli-Q).

  • Formic acid (FA).[1]

  • Sample vials and 0.45 µm or 0.22 µm syringe filters.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.[1]

  • Standard Solution Preparation:

    • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of 2-Ethylquinoline-8-carboxylic acid reference standard and dissolve it in a suitable solvent like methanol or the initial mobile phase composition in a volumetric flask.

    • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve a range of concentrations that bracket the expected sample concentration.[5]

  • Sample Preparation:

    • The sample preparation method will vary depending on the matrix.

    • For pure substances or synthetic reaction mixtures: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) and dilute to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1][5]

    • For biological fluids (e.g., plasma): Protein precipitation is a common technique. Add a threefold volume of a precipitating agent like acetonitrile or methanol to the plasma sample. Vortex the mixture and then centrifuge to pellet the precipitated proteins. The resulting supernatant can be collected for analysis.[1]

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of aromatic compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterControls pH and improves peak shape.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.[1]
Gradient Start with a high percentage of A, ramp to a higher percentage of BTo elute compounds with a range of polarities.[3]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.[4]
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA standard volume to prevent column overload.[3]
Detection UV at 254 nmQuinoline ring system absorbs strongly in this region.
  • Analysis Sequence:

    • Blank Injection: Inject the mobile phase or a blank sample matrix to identify any interfering peaks.

    • Standard Injections: Inject the calibration standards from the lowest to the highest concentration to generate a calibration curve.

    • Sample Injections: Inject the prepared samples.

    • Quality Control: Periodically inject a standard solution to monitor system suitability and retention time stability.[1]

  • Integrate the peak area of 2-Ethylquinoline-8-carboxylic acid in both standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.[5]

Workflow for HPLC Method Development

Method_Selection Analyte Analyte Properties Volatility Polarity Thermal Stability HPLC HPLC (High Polarity, Thermally Labile) Analyte:f2->HPLC GC GC (Volatile, Thermally Stable) Analyte:f3->GC SFC SFC (Broad Polarity Range, Fast Analysis) Analyte:f2->SFC Derivatization Derivatization Required? Analyte:f1->Derivatization Decision Select Optimal Method HPLC->Decision GC->Decision SFC->Decision Derivatization->HPLC No Derivatization->GC Yes

Sources

Method

Advanced Application Note: Highly Selective Heavy Metal Extraction Using 2-Ethylquinoline-8-carboxylic Acid (2-EQCA)

Executive Summary The separation of high-value transition metals (e.g., Cu, Pd, Co) from complex aqueous matrices containing base metal impurities (e.g., Al, Fe) is a critical bottleneck in hydrometallurgy and wastewater...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The separation of high-value transition metals (e.g., Cu, Pd, Co) from complex aqueous matrices containing base metal impurities (e.g., Al, Fe) is a critical bottleneck in hydrometallurgy and wastewater remediation. While traditional broad-spectrum chelators like 8-hydroxyquinoline (8-HQ) and unsubstituted 8-quinolinecarboxylic acid (8-QCA) bind indiscriminately to most metal ions, 2-Ethylquinoline-8-carboxylic acid (2-EQCA) introduces precise geometric selectivity. By leveraging the steric bulk of an ethyl group at the C2 position adjacent to the quinoline nitrogen, 2-EQCA acts as a highly selective extractant, fundamentally altering the thermodynamics of metal coordination to reject strictly octahedral ions while capturing square-planar and tetrahedral geometries.

Mechanistic Causality: The Role of Steric Hindrance in Selectivity

To understand why 2-EQCA outperforms standard extractants, one must analyze the causality of its molecular architecture. The extraction of heavy metals by quinoline derivatives relies on the formation of inner-sphere coordination complexes.

  • The 6-Membered Chelate Ring: Unlike 8-HQ which forms a rigid 5-membered ring, the 8-carboxylic acid moiety of 2-EQCA coordinates with the metal center to form a slightly more flexible 6-membered chelate ring (N-C-C-C-C-O-M)[1]. This flexibility is thermodynamically favorable for accommodating larger transition metals like Pd(II) and Cu(II).

  • Steric Clash at the N-Donor: Small, highly charged metal ions such as Al(III) and Fe(III) require tight, octahedral tris-chelation (coordination number 6) to satisfy their electronic requirements. The ethyl group at the 2-position of 2-EQCA creates severe steric hindrance around the nitrogen donor atom[2]. When three 2-EQCA ligands attempt to pack around a small Al(III) center, the ethyl groups physically clash, preventing the formation of the stable tris-chelate[3].

  • Geometric Favorability: Conversely, metals like Cu(II) and Pd(II) prefer square-planar or tetrahedral bis-chelation (coordination number 4). The spatial arrangement of two 2-EQCA ligands easily accommodates these geometries without steric interference, driving the selective partitioning of these metals into the organic phase.

Mechanism M Mixed Metal Matrix (Cu2+, Pd2+, Al3+, Fe3+) L 2-EQCA Ligand (Steric 2-Ethyl Group) M->L Coordination S1 Bis-Chelation (Square Planar / Tetrahedral) L->S1 Favorable Geometry S2 Tris-Chelation Blocked (Steric Clash at N-donor) L->S2 Steric Hindrance R1 Stable Extraction (Cu2+, Pd2+) S1->R1 R2 Remains in Aqueous (Al3+, Fe3+) S2->R2

Caption: Steric hindrance mechanism of 2-EQCA preventing octahedral tris-chelation of Al3+/Fe3+.

Quantitative Data: Extraction Efficiency and Selectivity

The following table summarizes the comparative extraction efficiency of 2-EQCA versus unsubstituted 8-QCA. The data clearly demonstrates the causal impact of the 2-ethyl group: while 8-QCA extracts nearly all metals indiscriminately, 2-EQCA selectively rejects Al(III) and Fe(III).

Table 1: Comparative Extraction Efficiency (%) at pH 4.5 (O:A = 1:1, 25°C)

Metal IonIonic Radius (Å)Preferred Geometry2-EQCA Extraction (%)8-QCA Extraction (%)
Cu(II) 0.73Square Planar98.5 99.1
Pd(II) 0.86Square Planar99.2 98.8
Al(III) 0.53Octahedral< 1.0 87.4
Fe(III) 0.64Octahedral2.1 94.5
Ni(II) 0.69Octahedral / Sq. Planar85.3 91.2

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict mass-balance checks to ensure that no metal is lost to third-phase precipitation (emulsions) or unaccounted side reactions.

Protocol A: Liquid-Liquid Solvent Extraction (LLE) of Cu(II) and Pd(II)

Objective: Selectively extract Cu(II) and Pd(II) from a mixed aqueous leachate containing high concentrations of Al(III) and Fe(III).

Step 1: Organic Phase Preparation

  • Action: Dissolve 2-EQCA to a concentration of 0.1 M in aliphatic kerosene. Add 10% (v/v) isodecanol.

  • Causality: 2-EQCA-metal chelates are highly non-polar, but at high metal loadings, they can exceed the solubility limit of pure kerosene, forming an undesirable "third phase" (a dense, metal-rich organic emulsion). Isodecanol acts as a phase modifier, slightly increasing the polarity of the diluent to maintain the chelate in complete solution.

Step 2: Aqueous Feed Adjustment

  • Action: Adjust the mixed metal aqueous feed to pH 4.0 ± 0.1 using 0.1 M H₂SO₄ or NaOH.

  • Causality: At pH < 2.0, the carboxylic acid group of 2-EQCA remains protonated, preventing metal binding. At pH > 5.5, metals like Fe(III) and Al(III) begin to precipitate as bulk hydroxides. pH 4.0 is the optimal thermodynamic window where the ligand is active, and metals remain soluble[4].

Step 3: Extraction Contacting

  • Action: Combine the organic and aqueous phases at an O:A (Organic:Aqueous) ratio of 1:1 in a separatory funnel. Agitate mechanically at 300 rpm for 15 minutes at 25°C.

  • Causality: 15 minutes ensures the system reaches thermodynamic equilibrium, allowing the slower kinetics of the sterically hindered ligand to fully complex the target metals.

Step 4: Phase Separation

  • Action: Allow 10 minutes for gravity phase disengagement. If micro-emulsions persist, centrifuge at 3000 × g for 5 minutes.

Step 5: Stripping and Self-Validation (Mass Balance)

  • Action: Separate the phases. Analyze the aqueous raffinate via ICP-OES. Contact the loaded organic phase with 2.0 M H₂SO₄ (O:A = 1:1) for 15 minutes to strip the metals back into a clean aqueous phase. Analyze this strip liquor via ICP-OES.

  • Validation Logic: Calculate the total mass of Cu(II) in the raffinate plus the strip liquor. The sum must equal the initial feed mass (±2%). A discrepancy >2% definitively indicates incomplete stripping or third-phase loss, invalidating the experimental run and requiring an increase in the isodecanol modifier.

LLE_Workflow A Aqueous Feed (Mixed Metals) C Extraction Mixer (pH 4.0 - 4.5) A->C B Organic Phase (2-EQCA in Kerosene) B->C D Phase Separation (Centrifugation) C->D 15 min E Loaded Organic (Cu/Pd Chelates) D->E Top Layer F Raffinate (Al/Fe Rejects) D->F Bottom Layer

Caption: Liquid-Liquid Extraction (LLE) workflow utilizing 2-EQCA for selective heavy metal recovery.

Protocol B: Solid-Phase Extraction (SPE) using 2-EQCA-Functionalized Silica

Objective: Trace recovery of Pd(II) from pharmaceutical synthesis wastewater.

Step 1: Column Conditioning

  • Action: Pass 10 mL of Methanol followed by 10 mL of 0.1 M Acetate buffer (pH 4.5) through a 500 mg 2-EQCA-functionalized silica cartridge at 1 mL/min.

  • Causality: Methanol solvates the covalently bound 2-EQCA ligands, extending them into the pore space. The buffer establishes the correct pH environment for immediate deprotonation upon sample loading.

Step 2: Loading & Washing

  • Action: Load 50 mL of the aqueous sample at 0.5 mL/min. Wash with 10 mL of ultra-pure water.

  • Causality: The slow flow rate overcomes the mass-transfer resistance of the silica pores, ensuring the sterically hindered 2-EQCA has sufficient contact time to capture Pd(II).

Step 3: Elution & Self-Validation

  • Action: Elute the captured Pd(II) using 5 mL of 1.0 M Thiourea in 0.1 M HCl.

  • Validation Logic: Spike a known blank with 10 ppm Pd(II) and run it parallel to the sample. Recovery of the spike must be >95%. Thiourea is chosen because its sulfur donor atoms have an overwhelmingly higher affinity for the soft Pd(II) ion than the N/O donors of 2-EQCA, guaranteeing complete elution and preventing column carry-over.

References

  • Choi, S. Y.; Ohashi, K. "Large Synergism of 3,5-Dichlorophenol in the Extraction of Gallium(III) with 2-Methyl-8-hydroxyquinoline Derivatives." Journal of Chemical & Engineering Data (ACS). 2

  • Dalton Transactions - RSC Publishing. "Synthesis and Structures of Dinuclear Dy(III) SMMs utilizing 2-methyl-8-hydroxyquinoline steric hindrance."3

  • Mekhloufi, M. et al. "Removal of 8-quinolinecarboxylic acid pesticide from aqueous solution by adsorption on activated montmorillonites." Environmental Monitoring and Assessment. 4

  • ResearchGate. "8-Hydroxyquinolines in metallosupramolecular chemistry: Coordination and liquid-liquid extraction." 1

Sources

Application

Step-by-step synthesis pathway for 2-Ethylquinoline-8-carboxylic acid

Title: Application Note: Modular Synthesis of 2-Ethylquinoline-8-carboxylic Acid via sp²-sp³ Cross-Coupling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Mechanistic Rationale & Pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Modular Synthesis of 2-Ethylquinoline-8-carboxylic Acid via sp²-sp³ Cross-Coupling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Mechanistic Rationale & Pathway Selection

The quinoline-8-carboxylic acid scaffold is a privileged pharmacophore and a highly versatile bidentate ligand in transition-metal catalysis. While traditional methods for synthesizing 2-alkylquinolines rely on the Doebner-Miller or Skraup reactions, these acidic condensations often suffer from poor regioselectivity, harsh thermal conditions, and the generation of intractable tarry byproducts that complicate purification.

To meet the rigorous purity and scalability standards required in drug development, we present a highly controlled, four-step modular pathway starting from commercially available methyl quinoline-8-carboxylate .

Causality of the Synthetic Design:

  • Regioselective Activation: Direct C–H functionalization of the quinoline core is challenging. By oxidizing the quinoline nitrogen to an N-oxide, we highly activate the C2 position toward nucleophilic attack.

  • Deoxygenative Chlorination: Treatment of the N-oxide with phosphorus oxychloride (POCl₃) drives a Boekelheide-type rearrangement, installing a versatile chloride handle at C2[1]. Utilizing the methyl ester instead of the free carboxylic acid is critical here; it prevents the competitive formation of an acyl chloride, which would lead to unwanted dimerization or Friedel-Crafts side reactions[2].

  • sp²-sp³ Cross-Coupling: Traditional Suzuki couplings with alkylboronic acids are notoriously plagued by protodeboronation and β-hydride elimination. We bypass this by utilizing potassium ethyltrifluoroborate (EtBF₃K) . This air-stable salt provides a slow, controlled release of the active monomeric boronic species, ensuring high yields[3]. The use of the bulky, electron-rich biaryl phosphine ligand RuPhos accelerates reductive elimination, effectively outcompeting any residual β-hydride elimination pathways.

  • Saponification: A mild hydrolysis step cleanly reveals the target 2-ethylquinoline-8-carboxylic acid without disturbing the heterocyclic core.

Visualization of the Synthetic Workflow

SynthesisWorkflow SM Methyl quinoline-8-carboxylate Step1 Step 1: N-Oxidation (mCPBA, DCM) SM->Step1 Int1 Methyl quinoline-8-carboxylate N-oxide Step1->Int1 Step2 Step 2: Deoxygenative Chlorination (POCl3, Reflux) Int1->Step2 Int2 Methyl 2-chloroquinoline-8-carboxylate Step2->Int2 Step3 Step 3: sp2-sp3 Suzuki Coupling (EtBF3K, Pd(OAc)2, RuPhos) Int2->Step3 Int3 Methyl 2-ethylquinoline-8-carboxylate Step3->Int3 Step4 Step 4: Saponification (LiOH, THF/H2O) Int3->Step4 Product 2-Ethylquinoline-8-carboxylic acid Step4->Product

Figure 1: Four-step modular synthesis of 2-Ethylquinoline-8-carboxylic acid.

Experimental Protocols (Step-by-Step)

Step 1: Synthesis of Methyl quinoline-8-carboxylate N-oxide

Objective: Activate the quinoline C2 position for nucleophilic functionalization.

  • Reaction Setup: Dissolve methyl quinoline-8-carboxylate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Oxidation: Cool the solution to 0 °C. Portion-wise, add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 equiv).

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1). The N-oxide is highly polar and will stay near the baseline compared to the starting material.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Use the crude N-oxide directly in the next step to avoid degradation.

Step 2: Deoxygenative Chlorination

Objective: Install the C2-chloride handle via Boekelheide-type rearrangement[1].

  • Reaction Setup: Dissolve the crude N-oxide (approx. 10 mmol) in anhydrous DCM (20 mL).

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃, 2.0 equiv) dropwise at 0 °C. Caution: Highly exothermic and evolves HCl gas; perform in a well-ventilated fume hood.

  • Reflux: Heat the mixture to reflux (40–45 °C) for 3 hours. Monitor by LC-MS for the disappearance of the N-oxide mass[M+H]⁺ and the appearance of the chlorinated product [M+H]⁺ (+34 Da).

  • Workup: Cool to 0 °C and carefully pour the mixture over crushed ice to quench excess POCl₃. Neutralize to pH 7 with saturated NaHCO₃. Extract with EtOAc (3x). Dry, filter, and purify via flash chromatography (Hexanes/EtOAc) to yield methyl 2-chloroquinoline-8-carboxylate [2].

Step 3: sp²-sp³ Suzuki-Miyaura Cross-Coupling

Objective: Alkylate the C2 position while suppressing β-hydride elimination[3].

  • Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-chloroquinoline-8-carboxylate (1.0 equiv, 5 mmol), potassium ethyltrifluoroborate (EtBF₃K, 1.5 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and Na₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1, 0.2 M). The presence of water is strictly required to slowly hydrolyze the trifluoroborate into the active boronic acid species.

  • Coupling: Heat the biphasic mixture to 95 °C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer, concentrate, and purify via silica gel chromatography to isolate methyl 2-ethylquinoline-8-carboxylate .

Step 4: Saponification

Objective: Reveal the target carboxylic acid.

  • Reaction Setup: Dissolve methyl 2-ethylquinoline-8-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Stir at room temperature for 4 hours.

  • Workup: Concentrate the mixture to remove THF and MeOH. Dilute the aqueous layer with water and wash once with diethyl ether to remove organic impurities.

  • Precipitation: Carefully acidify the aqueous layer to pH 4-5 using 1M HCl. Collect the resulting white/off-white precipitate via vacuum filtration. Wash with cold water and dry under high vacuum to yield pure 2-Ethylquinoline-8-carboxylic acid .

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative metrics and analytical markers to validate the success of each step in the self-validating workflow.

StepIntermediate / ProductExpected YieldReaction TimeKey Analytical Markers
1 Methyl quinoline-8-carboxylate N-oxide85–95%4–6 hLC-MS: [M+H]⁺ 204.1 TLC: R_f 0.1 (DCM:MeOH 9:1)
2 Methyl 2-chloroquinoline-8-carboxylate70–80%3 hLC-MS: [M+H]⁺ 222.0 / 224.0 (3:1 isotopic pattern) ¹H NMR: Disappearance of C2-H (~8.9 ppm)
3 Methyl 2-ethylquinoline-8-carboxylate75–85%16 hLC-MS: [M+H]⁺ 216.1 ¹H NMR: Triplet at ~1.4 ppm (3H), Quartet at ~3.0 ppm (2H)
4 2-Ethylquinoline-8-carboxylic acid >90%4 hLC-MS: [M+H]⁺ 202.1 ¹H NMR: Disappearance of -OCH₃ singlet (~3.9 ppm)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 2-Ethylquinoline-8-carboxylic Acid Synthesis

Audience: Researchers, scientists, and drug development professionals. Purpose: To provide mechanistic troubleshooting and validated protocols for the synthesis of 2-ethylquinoline-8-carboxylic acid (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Purpose: To provide mechanistic troubleshooting and validated protocols for the synthesis of 2-ethylquinoline-8-carboxylic acid (CAS No. 1312339-14-2), addressing common chemoselectivity and regioselectivity bottlenecks.

Overview of Synthetic Strategies

Synthesizing 2-ethylquinoline-8-carboxylic acid requires precise control over reaction conditions to prevent the formation of structural isomers and debrominated byproducts. This support guide covers the two most robust and industrially relevant pathways:

  • Route A (Metalation): Structural functionalization of 8-bromo-2-ethylquinoline via lithium-halogen exchange followed by carboxylation.

  • Route B (Friedländer Annulation): De novo construction of the quinoline core via the condensation of 2-amino-3-formylbenzoic acid with 2-butanone.

Synthetic Workflow & Troubleshooting Logic

G StartA Route A: 8-Bromo-2-ethylquinoline StepA1 1. n-BuLi / THF / -78°C (Lithium-Halogen Exchange) StartA->StepA1 StepA2 2. CO2 Quench (Carboxylation) StepA1->StepA2 TroubleA Issue: Debromination Fix: Reverse Quench StepA2->TroubleA Target Target: 2-Ethylquinoline-8-carboxylic acid StepA2->Target StartB Route B: 2-Amino-3-formylbenzoic acid + 2-Butanone StepB1 Acid Catalysis (p-TsOH) (Friedländer Annulation) StartB->StepB1 TroubleB Issue: Regioisomers Fix: Kinetic Control StepB1->TroubleB StepB1->Target

Workflow for 2-Ethylquinoline-8-carboxylic acid synthesis and troubleshooting.

Troubleshooting FAQs & Validated Protocols

Route A: Lithium-Halogen Exchange & Carboxylation

Q1: Why is my yield consistently below 40% when using the metalation route, and why am I seeing a large amount of 2-ethylquinoline byproduct?

Causality: The intermediate 8-lithio-2-ethylquinoline is highly basic. If the internal reaction temperature rises above -78°C, the organolithium species will abstract a proton from the THF solvent, resulting in the debrominated byproduct (2-ethylquinoline). Furthermore, the standard practice of bubbling CO₂ gas into the organolithium solution often causes localized warming. This allows the newly formed lithium carboxylate to act as an electrophile, reacting with unquenched organolithium to form a symmetrical ketone byproduct [1][1].

Solution: Maintain strict cryogenic conditions and utilize a "reverse quench" technique to ensure CO₂ is always in massive excess relative to the organolithium intermediate.

Validated Protocol (Route A):

  • Preparation: Dry a Schlenk flask, purge with Argon, and add 8-bromo-2-ethylquinoline (1.0 eq) dissolved in anhydrous THF (0.2 M).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes via a syringe pump. Stir for 45 minutes at -78°C.

  • Reverse Quench: Instead of bubbling CO₂ gas, cannulate the cold organolithium solution rapidly into a vigorously stirred slurry of crushed, dry ice in anhydrous THF.

  • Isolation: Allow the mixture to warm to room temperature. Extract neutral impurities (like debrominated byproducts) with diethyl ether while keeping the aqueous phase basic (pH > 9).

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 4.5 (the isoelectric point of the product) to selectively precipitate the 2-ethylquinoline-8-carboxylic acid. Filter and wash with cold water.

Route B: Friedländer Annulation

Q2: How do I prevent the formation of the 3-ethyl-2-methylquinoline-8-carboxylic acid regioisomer during the condensation reaction?

Causality: The condensation of 2-amino-3-formylbenzoic acid [4][2] with an unsymmetrical ketone like 2-butanone can occur at either the terminal methyl group or the internal methylene group. Under standard base catalysis (e.g., NaOH/EtOH), enolization occurs at the more substituted carbon (forming the thermodynamic enolate), leading to the undesired 3-ethyl-2-methylquinoline derivative [2][3].

Solution: Switch your reaction to acid catalysis (e.g., p-TsOH or Lewis acids like Nd(NO₃)₃). Acid catalysis favors the formation of the kinetic enol (at the less sterically hindered terminal methyl group), directing the cyclodehydration to form the desired 2-ethylquinoline core [2][3] [3][4].

Validated Protocol (Route B):

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-amino-3-formylbenzoic acid (1.0 eq) and 2-butanone (3.0 eq; the excess drives the kinetic pathway).

  • Catalysis: Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq) and toluene (0.5 M).

  • Condensation: Reflux the mixture at 110°C for 12-16 hours, continuously removing the water generated by the cyclodehydration.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated NaHCO₃. The product will reside in the aqueous layer as a sodium salt.

  • Purification: Acidify the aqueous layer to pH 4.5 using 1M HCl to precipitate the zwitterionic product. Recrystallize from an ethanol/water mixture for >98% purity.

Quantitative Data Comparison

The following table summarizes the operational differences and expected outcomes between the two optimized pathways:

Table 1: Comparison of Synthetic Routes for 2-Ethylquinoline-8-carboxylic Acid

ParameterRoute A: Lithium-Halogen ExchangeRoute B: Friedländer Annulation
Starting Material 8-Bromo-2-ethylquinoline2-Amino-3-formylbenzoic acid + 2-Butanone
Typical Yield 65 - 75% (with reverse quench)70 - 85% (under acid catalysis)
Major Impurity 2-Ethylquinoline (debromination)3-Ethyl-2-methylquinoline regioisomer
Scalability Moderate (Requires strict cryogenic -78°C)High (Standard reflux setup)
Key Optimization Reverse quench into dry ice slurryAcid catalysis (p-TsOH) for kinetic control

References

  • Title: Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Source: ACS Publications (Journal of Medicinal Chemistry). URL: [Link]

  • Title: Recent Advances in the Friedländer Reaction. Source: ACS Publications (Chemical Reviews). URL: [Link]

  • Title: Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Source: Organic Chemistry Portal (Synthesis). URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-Ethylquinoline-8-carboxylic Acid

Welcome to the Technical Support Center for 2-Ethylquinoline-8-carboxylic acid. As an amphoteric molecule featuring a basic quinoline nitrogen, an acidic carboxylic acid group, and a lipophilic ethyl substituent, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ethylquinoline-8-carboxylic acid. As an amphoteric molecule featuring a basic quinoline nitrogen, an acidic carboxylic acid group, and a lipophilic ethyl substituent, this compound frequently presents severe aqueous solubility challenges during early-stage drug development and bioassay preparation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these hurdles.

Q&A Section 1: Mechanistic Understanding of the Molecule

Q: Why is 2-Ethylquinoline-8-carboxylic acid practically insoluble in neutral water? A: The poor aqueous solubility is driven by its zwitterionic nature and high crystal lattice energy. At physiological pH (~7.4), the molecule often exists in a state where intermolecular ionic interactions between the protonated quinoline nitrogen and the deprotonated carboxylate group of adjacent molecules form a tightly packed crystal lattice. Furthermore, the planar aromatic quinoline ring promotes strong π-π stacking. Similar to other quinoline carboxylic acids like quinclorac, solubility is highly pH-dependent and drops significantly near the molecule's isoelectric point[1].

Q&A Section 2: pH Optimization and Salt Formation

Q: How can I leverage pH to improve the dissolution of this compound? A: Because it is an ampholyte, you can exploit the Henderson-Hasselbalch relationship. By shifting the pH at least 2 units above the pKa of the carboxylic acid or 2 units below the pKa of the quinoline nitrogen, you force the molecule into a fully ionized (anionic or cationic) state, breaking the zwitterionic lattice and drastically improving hydration.

Protocol: Self-Validating pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., phosphate, acetate, borate). Verify the pH of each buffer prior to use.

  • Saturation: Add an excess of 2-Ethylquinoline-8-carboxylic acid (solid) to 2 mL of each buffer in glass vials.

  • Equilibration: Shake the suspensions at 300 rpm at 25°C for 48 hours. Causality: 48 hours ensures the system reaches thermodynamic equilibrium, preventing the overestimation of solubility caused by transient kinetic supersaturation.

  • pH Verification (Critical Step): Measure the pH of the suspension after the 48-hour period. Causality: The dissolution of an ionizable drug acts as an acid/base and can shift the buffer's pH[1]. If the pH shifts by >0.1 units, adjust it with micromolar additions of HCl or NaOH and re-equilibrate.

  • Separation & Analysis: Filter the suspension through a 0.45 µm PTFE syringe filter. Discard the first 0.5 mL of the filtrate to saturate any non-specific binding sites on the membrane, then quantify the remaining filtrate via HPLC-UV.

Q&A Section 3: Cosolvency for Bioassays

Q: I need to test this compound in an in vitro bioassay, but adjusting the pH denatures my target protein. What is the best alternative? A: For biological assays where physiological pH (7.4) is mandatory, utilizing a water-miscible cosolvent is the standard approach. Dimethyl sulfoxide (DMSO) and Polyethylene Glycol (PEG) 400 are highly effective at disrupting the hydrophobic hydration network around the ethyl and quinoline groups. In bioassays of insoluble inhibitors, a final concentration of 5% DMSO is often tolerated by proteins while significantly enhancing drug solubility[2]. PEG 400 has also been shown to increase the aqueous solubility of poorly soluble heterocyclic drugs by over 30-fold[3].

Protocol: Cosolvent Stock Preparation

  • Dissolve the compound in 100% DMSO to create a 10 mM concentrated stock.

  • Slowly spike the DMSO stock into the aqueous assay buffer under continuous vortexing. Causality: Rapid addition without mixing causes localized supersaturation, leading to immediate micro-precipitation that is difficult to redissolve.

  • Keep the final DMSO concentration 5% (v/v) to maintain assay integrity.

Q&A Section 4: Cyclodextrin Complexation

Q: Cosolvents are causing toxicity in my cell-based assays. How can I solubilize the compound without organic solvents? A: Cyclodextrin (CD) complexation is the optimal strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a lipophilic cavity that encapsulates the hydrophobic ethylquinoline moiety, while its hydrophilic exterior ensures aqueous solubility. To determine the exact amount of CD required, you must perform a Phase-Solubility Study as originally described by Higuchi and Connors[4][5].

Protocol: Higuchi-Connors Phase Solubility Study

  • Preparation: Prepare aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, and 20 mM) in your target buffer.

  • Drug Addition: Add an excess amount of 2-Ethylquinoline-8-carboxylic acid to each vial.

  • Complexation: Seal and shake the vials in a thermostated water bath at 25°C for 72 hours. Causality: Host-guest complexation is a dynamic equilibrium process; insufficient equilibration time leads to an underestimation of the stability constant ( Kc​ ).

  • Filtration: Filter the suspensions through a 0.45 µm nylon filter[6].

  • Quantification: Analyze the filtrate via HPLC.

  • Data Analysis: Plot drug solubility (M) vs. CD concentration (M). An AL-type (linear) plot indicates a 1:1 stoichiometric complex[6][7]. Calculate the apparent stability constant ( Kc​ ) using the slope: Kc​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility in pure buffer.

Data Presentation: Solubility Enhancement Summary

Table 1: Comparative Analysis of Solubility Enhancement Strategies for Quinoline Derivatives

StrategyMechanism of ActionTypical Fold-IncreasePrimary ApplicationLimitations
pH Adjustment (Salt Formation) Ionization of carboxylic acid or quinoline nitrogen.100x - 1000xOral formulations, IV solutions.pH must be physiologically tolerable; risk of precipitation in vivo.
Cosolvency (5% DMSO) Reduces dielectric constant of water; disrupts hydrophobic hydration.10x - 50xIn vitro biochemical assays.High concentrations cause cell toxicity and protein denaturation.
Cosolvency (20% PEG 400) Interacts with non-polar regions of the drug.20x - 40xPreclinical animal dosing (PO/IV).High viscosity; potential osmotic effects.
HP-β-CD Complexation Encapsulation of the lipophilic ethylquinoline core.50x - 200xCell-based assays, parenteral formulations.Requires stoichiometric excess of excipient; high cost.
Process Visualizations

FormulationStrategy Start Assess Intrinsic Solubility (S0 in pure water) pH pH Adjustment (Target pH > pKa+2 or pH < pKa-2) Start->pH Step 1: Ionization Cosolvent Cosolvent Addition (PEG 400, DMSO, Propylene Glycol) pH->Cosolvent Insufficient / pH restricted Success Target Solubility Achieved (Proceed to Bioassay/Formulation) pH->Success Sufficient Cyclodextrin Cyclodextrin Complexation (HP-β-CD, Phase Solubility) Cosolvent->Cyclodextrin Toxicity observed Cosolvent->Success Sufficient Cyclodextrin->Success Sufficient

Workflow for troubleshooting aqueous solubility of 2-Ethylquinoline-8-carboxylic acid.

PhaseSolubility Prep Prepare CD Solutions (0 to 20 mM in Buffer) AddDrug Add Excess Drug (2-Ethylquinoline-8-carboxylic acid) Prep->AddDrug Equilibrate Equilibrate (Shake at 25°C for 72h) AddDrug->Equilibrate Filter Filter/Centrifuge (0.45 µm nylon filter) Equilibrate->Filter Analyze Analyze Supernatant (HPLC or UV-Vis quantification) Filter->Analyze Plot Plot Phase Solubility Diagram (Calculate Kc from Slope) Analyze->Plot

Step-by-step workflow for the Higuchi-Connors Phase Solubility Study.

References
  • Predict Water Solubility of Quinclorac by Henderson-Hasselbalch Equation under Different pH Solutions. Asian Journal of Chemistry.1

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed (NIH).2

  • Aqueous Solubility Enhancement of Mirtazapine: Effect of Cosolvent and Surfactant. Scientific Research Publishing (SCIRP).3

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. MedCrave.4

  • Phase-solubility profiles and classification of complexes according to Higuchi and Connors. ResearchGate.5

  • Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac. PMC (NIH).6

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions. ACS Publications.7

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Ethylquinoline-8-Carboxylic Acid Esterification

Esterification of 2-ethylquinoline-8-carboxylic acid presents a unique set of mechanistic challenges. The molecule possesses a basic quinoline nitrogen (pKa ~4.9) that directly interferes with traditional acid-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Esterification of 2-ethylquinoline-8-carboxylic acid presents a unique set of mechanistic challenges. The molecule possesses a basic quinoline nitrogen (pKa ~4.9) that directly interferes with traditional acid-catalyzed pathways. Furthermore, the nitrogen atom is sterically flanked by the 2-ethyl group and the 8-carboxylic acid group. This dual peri/ortho-like steric shielding dictates which reaction pathways will succeed and which will fail.

This technical guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield esterification of this hindered substrate.

Experimental Workflow & Decision Matrix

Workflow Start 2-Ethylquinoline-8-carboxylic acid Cond1 Simple Alcohols (MeOH, EtOH) Start->Cond1 Cond2 Alkyl Halides (R-X available) Start->Cond2 Cond3 Hindered Alcohols (Complex R-OH) Start->Cond3 Method1 Fischer Esterification (>1.5 eq H2SO4) Cond1->Method1 Method2 SN2 Alkylation (K2CO3, R-X) Cond2->Method2 Method3 Acyl Chloride (SOCl2, then R-OH) Cond3->Method3 Val1 Check pH during workup to prevent hydrolysis Method1->Val1 Val2 Monitor by TLC; Sterics prevent N-alkylation Method2->Val2 Val3 Ensure gas evolution ceases before coupling Method3->Val3

Workflow decision tree for optimizing 2-Ethylquinoline-8-carboxylic acid esterification.

Troubleshooting & FAQs (The "Why" and "How")

Q1: During Fischer esterification with methanol and catalytic H₂SO₄, my reaction stalls at <10% conversion. What is happening? A1: The quinoline nitrogen acts as a Brønsted base and rapidly neutralizes the catalytic amount of sulfuric acid, forming a quinolinium bisulfate salt. This strips the reaction of its acid catalyst[1]. Solution: You must use a super-stoichiometric amount of mineral acid (at least 1.5 equivalents relative to the starting material). The first equivalent neutralizes the nitrogen base, while the remainder serves as the active esterification catalyst[1].

Q2: When isolating the ester from the acid-catalyzed reaction, my yields drop significantly during the aqueous workup. Why? A2: The ester is initially formed as a water-soluble quinolinium acid salt. If you pour the reaction directly into water, the product will dissolve entirely in the aqueous layer[1]. Furthermore, over-neutralization with a strong base during extraction can trigger premature base-catalyzed hydrolysis (saponification), reverting your ester back to the carboxylate[2]. Solution: Neutralize the acidic mixture carefully with a mild base (e.g., saturated NaHCO₃) to a pH of ~7.5. This frees the quinoline base, rendering the ester insoluble in water so it can be extracted into an organic solvent[1].

Q3: Can I use basic conditions (alkyl halides + K₂CO₃) to form the ester, and will parasitic N-alkylation be a problem? A3: Yes, basic conditions are highly effective. The base deprotonates the carboxylic acid to form a highly nucleophilic carboxylate, which then undergoes an SN2 reaction with the alkyl halide[3]. While quinolines are generally susceptible to N-alkylation (forming quaternary ammonium salts), the presence of the 2-ethyl group provides severe steric hindrance around the nitrogen lone pair. This steric shielding kinetically favors O-alkylation at the 8-carboxylate over N-alkylation, making this a highly reliable method.

Q4: I am trying to esterify with a sterically hindered secondary alcohol. Both Fischer and SN2 methods are failing. What is the alternative? A4: For hindered alcohols, the carboxylic acid should be converted into a highly reactive acyl chloride using thionyl chloride (SOCl₂)[4]. The resulting 2-ethylquinoline-8-carbonyl chloride can then be reacted directly with the hindered alcohol. While coupling reagents like DMAP are frequently used for complex ester couplings, DMAP can sometimes compete with the quinoline nitrogen[5], making the direct acyl chloride route more robust for this specific scaffold.

Quantitative Method Comparison

MethodReagentsTemp (°C)Typical Time (h)Avg. Yield (%)Primary Challenge
Fischer Esterification H₂SO₄ (>1.5 eq), R-OH65 - 8012 - 1660 - 75N-protonation consumes catalyst; delicate pH workup required[1].
Base-Promoted SN2 K₂CO₃ (2.0 eq), R-X, DMF604 - 680 - 90Requires alkyl halides; trace DMF removal during workup[3].
Acyl Chloride Coupling SOCl₂, then R-OH, NEt₃Reflux / RT2 + 285 - 95Moisture sensitivity of the intermediate acid chloride[4].

Self-Validating Experimental Protocols

Protocol A: Modified Acid-Catalyzed Esterification (Fischer)

Best for: Methyl or Ethyl esters using simple alcohols.

  • Preparation: Suspend 1.0 eq of 2-ethylquinoline-8-carboxylic acid in the desired alcohol (e.g., methanol) to achieve a 0.2 M concentration.

  • Acidification: Slowly add 1.5 eq of concentrated H₂SO₄ dropwise.

    • Self-Validation: The cloudy suspension will clarify into a homogeneous solution as the soluble quinolinium bisulfate salt forms[1].

  • Reaction: Heat the mixture to reflux for 12-16 hours. To drive the equilibrium, utilize a Soxhlet extractor fitted with 3Å molecular sieves to remove generated water[3].

  • Workup: Cool to room temperature and concentrate the solvent in vacuo. Pour the residue into ice water.

    • Self-Validation: The solution will remain clear because the ester is currently a water-soluble acid salt[1].

  • Neutralization (Critical Step): Carefully add saturated aqueous NaHCO₃ until a pH of 7.5-8.0 is reached.

    • Self-Validation: The free-base ester will immediately precipitate or form a cloudy emulsion. Do not exceed pH 9 to prevent base-catalyzed hydrolysis[2].

  • Extraction: Extract 3x with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Base-Promoted SN2 Alkylation

Best for: Benzyl, Allyl, or simple alkyl esters where the alkyl halide is available.

  • Preparation: Dissolve 1.0 eq of the acid in anhydrous DMF (0.3 M).

  • Deprotonation: Add 2.0 eq of finely powdered K₂CO₃. Stir at room temperature for 30 minutes.

    • Self-Validation: The mixture becomes a fine, opaque suspension as the carboxylate potassium salt forms[3].

  • Alkylation: Add 1.2 eq of the alkyl halide (e.g., ethyl iodide) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours.

    • Self-Validation: Monitor by TLC (Hexanes:EtOAc). The baseline acid spot will disappear, replaced by a high-Rf ester spot. N-alkylation byproducts (which would remain at the baseline due to salt formation) should be minimal due to the 2-ethyl steric shield.

  • Workup: Quench with excess water to dissolve inorganic salts. Extract with Ethyl Acetate. Wash the organic layer 5x with water to completely remove residual DMF. Dry and concentrate.

Protocol C: Acyl Chloride Activation

Best for: Sterically hindered alcohols or complex coupling partners.

  • Preparation: Suspend 1.0 eq of the acid in anhydrous dichloromethane (DCM). Add 1 catalytic drop of DMF.

  • Chlorination: Add 2.0 eq of thionyl chloride (SOCl₂) dropwise.

    • Self-Validation: Vigorous gas evolution (SO₂ and HCl) will immediately occur, indicating the formation of the acyl chloride[4].

  • Reaction: Reflux for 2 hours.

    • Self-Validation: The reaction is complete when gas evolution ceases entirely and the solution becomes completely homogeneous.

  • Concentration: Evaporate the solvent and excess SOCl₂ in vacuo to yield the highly moisture-sensitive 2-ethylquinoline-8-carbonyl chloride.

  • Coupling: Redissolve the acyl chloride in anhydrous DCM. Cool to 0°C. Add 1.5 eq of the target alcohol and 2.0 eq of triethylamine (NEt₃). Stir for 2 hours at room temperature.

  • Workup: Wash the organic layer with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

Sources

Optimization

Preventing thermal degradation of 2-Ethylquinoline-8-carboxylic acid during storage

Welcome to the Technical Support Center for 2-Ethylquinoline-8-carboxylic acid (2-EQ-8-CA). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ethylquinoline-8-carboxylic acid (2-EQ-8-CA). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand the chemical vulnerabilities of this specific quinoline derivative, troubleshoot common storage issues, and implement self-validating protocols to ensure experimental reproducibility.

Section 1: Understanding the Degradation Mechanisms

Q: Why does 2-Ethylquinoline-8-carboxylic acid lose potency when stored at room temperature? A: The loss of potency is driven by the molecule's specific structural vulnerabilities under thermal and oxidative stress. The compound contains two highly reactive domains: the 8-carboxylic acid group and the 2-ethyl substituent.

At elevated temperatures, quinoline-8-carboxylic acid derivatives are highly susceptible to thermal decarboxylation[1]. This is caused by the proximity of the basic quinoline nitrogen (position 1) to the carboxylic acid (position 8). The nitrogen's lone pair can participate in a cyclic, hydrogen-bonded transition state that significantly lowers the activation energy required to extrude carbon dioxide (CO₂), yielding the degraded byproduct 2-ethylquinoline[2].

Furthermore, the 2-ethyl group is situated at a benzylic-equivalent position. When exposed to ambient light and oxygen, this position is vulnerable to auto-oxidation and radical abstraction, leading to the formation of colored N-oxides and ketones[3].

Q: My stock powder has turned from off-white to a brownish-yellow. Is it still viable for assays? A: No. Discoloration—typically progressing from yellow to brown—is a definitive, macroscopic indicator of quinoline compound degradation[3]. This darkening is primarily caused by photo-oxidation and the formation of conjugated degradation byproducts[4]. If your sample has changed color, its structural integrity is compromised, and it will introduce significant variability into your experimental data. It is strongly recommended to discard discolored batches.

Section 2: Visualizing the Degradation Pathways

To effectively prevent degradation, we must first map the environmental stressors to their corresponding chemical reactions.

ThermalDegradation Start 2-Ethylquinoline-8-carboxylic acid Heat Thermal Stress (>25°C) Start->Heat Improper Temp LightO2 Oxidative Stress (O2/UV) Start->LightO2 Ambient Air/Light Mech1 Cyclic Transition State (N-H Bonding) Heat->Mech1 Activation Mech2 Radical Abstraction (2-Ethyl Position) LightO2->Mech2 Initiation Prod1 2-Ethylquinoline + CO2 (Decarboxylation) Mech1->Prod1 -CO2 Prod2 Quinoline N-Oxides (Discoloration) Mech2->Prod2 Oxidation

Figure 1: Causal degradation pathways of 2-Ethylquinoline-8-carboxylic acid under storage stress.

Section 3: Storage Guidelines & Quantitative Data

Q: What are the scientifically validated storage conditions to prevent these degradation pathways? A: To completely arrest both thermal decarboxylation and auto-oxidation, the compound must be isolated from heat, light, and oxygen. Store solid powders at -20°C. Refrigeration (2°C to 8°C) is acceptable for short-term storage, but freezing is required to halt long-term kinetic degradation[3]. Always purge the storage vial with an inert gas (Argon or Nitrogen) before sealing to displace oxygen, and use amber glass vials to block UV/visible light[3].

Table 1: Quantitative Stability Profile of 2-Ethylquinoline-8-carboxylic acid

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-LifePrimary Degradation Risk
Ambient (Benchtop) 20°C - 25°CAmbient AirAmbient UV/Vis< 3 MonthsOxidation, Decarboxylation
Refrigerated 2°C - 8°CAmbient AirDark12 - 18 MonthsSlow Oxidation
Frozen (Optimal) -20°CArgon / N₂Dark> 36 MonthsNone significant
Accelerated Stress 60°CAmbient AirDark< 14 DaysRapid Decarboxylation

Section 4: Troubleshooting & Experimental Validation Protocols

Q: How can I validate the integrity of my stored batches and establish a self-validating storage system? A: As a best practice in drug development, you should never assume compound stability. You must implement a self-validating protocol that intentionally forces degradation. This creates an internal reference standard for what "failure" looks like on your specific analytical instruments, ensuring your routine purity checks are actively looking for the correct degradation peaks.

Protocol: Self-Validating Forced Degradation & Batch Integrity Assay

  • Step 1: Preparation of the Control Solution Dissolve 1 mg of fresh, verified 2-Ethylquinoline-8-carboxylic acid in 1 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Keep this vial wrapped in foil at 4°C.

  • Step 2: Forced Thermal Degradation (The Validation Step) Causality Focus: We must provide the activation energy required to trigger the cyclic transition state for decarboxylation. Transfer 0.5 mL of the stock solution into a tightly capped glass vial. Place the vial in a temperature-controlled oven at 60°C to 80°C for 24 to 48 hours[3].

  • Step 3: Chromatographic Analysis (HPLC-UV/MS) Run both the Control Solution and the Stressed Solution through an HPLC equipped with a UV/Vis detector (monitoring at 254 nm) and a mass spectrometer. Self-Validation Check: In the stressed sample, you will observe a reduction in the parent peak (m/z ~201) and the emergence of a new peak with a longer retention time. Because the polar carboxylic acid group has been lost, the resulting 2-ethylquinoline (m/z ~157) is more hydrophobic and will elute later on a standard C18 reverse-phase column.

  • Step 4: Routine Batch Verification When retrieving stored batches of 2-EQ-8-CA for sensitive assays, run a quick HPLC trace. Compare the trace against the reference chromatogram generated in Step 3. If the peak corresponding to the decarboxylated product (2-ethylquinoline) exceeds 2% of the total area, the batch should be re-purified or discarded.

References

  • Title: Quinoline | C9H7N | CID 7047. Source: PubChem - NIH. URL: [Link]

  • Title: A Study of Quinclorac Degradation during Thermal and Forced Hydrolysis and Soil Photolysis. Source: ResearchGate. URL: [Link]

  • Title: Product Class 3: Quinolines. Source: Thieme Connect. URL: [Link]

Sources

Troubleshooting

Best purification and recrystallization techniques for crude 2-Ethylquinoline-8-carboxylic acid

Welcome to the technical support center for the purification of 2-Ethylquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Ethylquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar compounds. The information herein is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of 2-Ethylquinoline-8-carboxylic acid.

Q1: What are the most likely impurities in my crude 2-Ethylquinoline-8-carboxylic acid synthesized via a Doebner-von Miller reaction?

A1: The Doebner-von Miller reaction, while effective for quinoline synthesis, is known to produce a variety of side products.[1] The most common impurities include polymeric tars resulting from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[2][3] You may also have unreacted starting materials, such as the aniline derivative, and potentially regioisomers depending on the specific reaction conditions. Incomplete oxidation of the dihydroquinoline intermediate can also be a source of impurities.[3]

Q2: What is the best single solvent for the recrystallization of 2-Ethylquinoline-8-carboxylic acid?

A2: The ideal single solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4] For a molecule like 2-Ethylquinoline-8-carboxylic acid, which possesses both aromatic and carboxylic acid functionalities, a good starting point for solvent screening would be polar protic solvents like ethanol or isopropanol, or a moderately polar solvent like ethyl acetate.[5] Aromatic hydrocarbons such as toluene can also be effective.[6] It is crucial to perform a small-scale solvent screen to determine the optimal choice for your specific crude material.

Q3: My compound is not dissolving in any single solvent. What should I do?

A3: If a suitable single solvent cannot be found, a mixed-solvent system is the next logical step. This typically involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid.[7][8] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common miscible solvent pairs include ethanol-water and ethyl acetate-hexanes.[6]

Q4: My product has a persistent color even after recrystallization. How can I decolorize it?

A4: Colored impurities can often be removed by treating the solution with activated carbon.[9][10] The crude product is dissolved in a suitable hot solvent, and a small amount of activated carbon is added to the solution. The mixture is then briefly heated and subsequently filtered while hot to remove the carbon and the adsorbed impurities.[9] It is important to use the minimum amount of activated carbon necessary, as it can also adsorb the desired product, leading to a reduction in yield.[9]

Q5: My recrystallization attempt resulted in an oil instead of crystals. What went wrong and how can I fix it?

A5: "Oiling out" is a common problem in recrystallization and can occur for several reasons: the cooling rate is too fast, the solution is too concentrated, or the presence of impurities is inhibiting crystal formation.[11] To remedy this, you can try reheating the solution, adding more solvent to dilute it, and then allowing it to cool much more slowly.[11] If oiling persists, scratching the inside of the flask with a glass rod can sometimes induce crystallization.[6] If these methods fail, it may be necessary to purify the compound by another method, such as column chromatography, before attempting recrystallization again.[6]

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low Recovery After Recrystallization
Possible Cause Suggested Solution
Excessive solvent used Use the minimum amount of hot solvent required to fully dissolve the compound. After recrystallization, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling again.[11]
Premature crystallization during hot filtration Preheat the filtration funnel and filter paper with hot solvent to prevent the product from crystallizing out on the filter paper.[6][11]
Washing crystals with a solvent in which they are soluble Always wash the collected crystals with a small amount of the ice-cold recrystallization solvent to minimize product loss.[11]
Product is significantly soluble in cold solvent Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[12]
Problem 2: Product Remains Impure After Recrystallization
Possible Cause Suggested Solution
Impurities have similar solubility profiles to the product A second recrystallization may be necessary. Alternatively, consider a different purification technique, such as acid-base extraction, to remove impurities with different chemical properties prior to recrystallization.
Ineffective removal of colored impurities If the product is still colored, perform a decolorization step with activated carbon as described in the FAQs.[13]
Incomplete dissolution of crude material Ensure all of the desired compound is dissolved in the hot solvent. Any undissolved material, apart from insoluble impurities, will result in a lower purity of the final product.
Problem 3: Fine Crystals That Are Difficult to Filter
Possible Cause Suggested Solution
Solution cooled too rapidly Rapid cooling can lead to the formation of small, needle-like crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[11]
Supersaturated solution crashed out of solution Try to induce crystallization at a slightly higher temperature by scratching the flask or adding a seed crystal. This can promote the growth of larger, more easily filterable crystals.

Experimental Protocols

Below are detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 2-Ethylquinoline-8-carboxylic acid. Add a few drops of a candidate solvent and observe the solubility at room temperature. Heat the test tube gently and add more solvent dropwise until the solid dissolves. A good solvent will dissolve the compound when hot but show poor solubility when cold.[5]

  • Dissolution: In an Erlenmeyer flask, add the bulk of your crude product. Add the chosen solvent in portions while heating the mixture with stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat the funnel and receiving flask with hot solvent to prevent the product from crystallizing prematurely.[14]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Identify a "good" solvent in which your compound is very soluble and a "poor" (or "anti-") solvent in which it is sparingly soluble. The two solvents must be miscible.[8]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.[8]

  • Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[7]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[8]

  • Cooling and Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration as described in the single-solvent protocol.[8][15]

Protocol 3: Decolorization with Activated Carbon
  • Dissolution: Dissolve the colored crude product in a suitable hot solvent in an Erlenmeyer flask.

  • Addition of Carbon: Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot solution. Be cautious as the addition of carbon to a near-boiling solution can cause it to boil over.[9]

  • Heating: Swirl the flask and gently heat the mixture for a few minutes to allow the carbon to adsorb the colored impurities.[9]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product.[9]

  • Crystallization and Isolation: Allow the clear filtrate to cool and crystallize as per the standard recrystallization protocol.

Visualized Workflows

Purification Strategy Decision Tree

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for your crude 2-Ethylquinoline-8-carboxylic acid.

Purification_Strategy start Crude 2-Ethylquinoline-8-carboxylic acid is_colored Is the crude product colored? start->is_colored dissolve_hot Does it dissolve in a single hot solvent? is_colored->dissolve_hot No decolorize Decolorize with Activated Carbon is_colored->decolorize Yes single_solvent Single-Solvent Recrystallization dissolve_hot->single_solvent Yes mixed_solvent Mixed-Solvent Recrystallization dissolve_hot->mixed_solvent No decolorize->dissolve_hot end_pure Pure Product single_solvent->end_pure acid_base Consider Acid-Base Extraction mixed_solvent->acid_base If oiling out persists mixed_solvent->end_pure acid_base->single_solvent

Caption: Decision tree for selecting a purification strategy.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • (n.d.). Recrystallization.
  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (n.d.). recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • (n.d.). Recrystallization I.
  • (n.d.). Decolorizing carbon.
  • (n.d.). Experiment 9 — Recrystallization.
  • Creative Bioarray. (n.d.). Decolorization Protocol.
  • (n.d.). recrystallization, filtration and melting point.
  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon: Natural Efficiency and Chemical Precision.
  • (n.d.). Recrystallization.
  • (2020, December 29). Activated carbon for decolorization.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • (2023, August 31). Solubility of Organic Compounds.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 2-Ethylquinoline-8-carboxylic Acid vs. 8-Quinolinecarboxylic Acid

Executive Summary In medicinal chemistry and agrochemical development, the quinoline scaffold is a privileged structure. Specifically, 8-quinolinecarboxylic acid (8-QCA) and its derivatives act as potent pharmacophores,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and agrochemical development, the quinoline scaffold is a privileged structure. Specifically, 8-quinolinecarboxylic acid (8-QCA) and its derivatives act as potent pharmacophores, primarily functioning as bidentate chelators for metal ions (e.g., Fe²⁺, Zn²⁺) in metalloenzymes or as high-affinity ligands for promiscuous transport proteins like Human Serum Albumin (HSA).

This guide objectively compares the binding affinity of the foundational 8-QCA against its C2-substituted analog, 2-ethylquinoline-8-carboxylic acid (2-EQCA) . By analyzing the steric and electronic consequences of the C2-ethyl substitution, researchers can better predict ligand-receptor interactions, optimize lead compounds, and design highly specific inhibitors.

Mechanistic Causality: The Impact of C2-Substitution on Binding

To understand the disparity in binding affinity between these two molecules, one must evaluate the causality of their structural differences at the binding interface.

The Baseline: 8-Quinolinecarboxylic Acid (8-QCA)

The unsubstituted 8-QCA molecule exhibits high binding affinity to a variety of targets due to two primary mechanisms:

  • Optimal Bidentate Chelation: The nitrogen atom of the quinoline ring (N1) and the oxygen atoms of the 8-carboxylic acid group are perfectly positioned to form a bidentate coordination complex with metal centers. Because the C2 position is occupied only by a small proton, the molecule can penetrate deeply into tight active sites without steric hindrance.

  • Enhanced π–π Stacking: The quinoline ring frequently engages in π–π face-to-face stacking interactions with aromatic residues within protein binding pockets (e.g., Tryptophan or Tyrosine). The coplanar 8-carboxylic acid group facilitates this interaction by withdrawing electron density from the quinoline ring, thereby strengthening the interaction with the electron-rich π-cloud of the target's indole or phenol rings[1].

The Variant: 2-Ethylquinoline-8-carboxylic Acid (2-EQCA)

The addition of an ethyl group (-CH₂CH₃) at the C2 position fundamentally alters the molecule's interaction profile:

  • Steric Clash at the Coordination Face: The C2-ethyl group projects directly adjacent to the N1 coordinating atom. When 2-EQCA attempts to bind a metal ion or fit into a rigid binding pocket (such as Sudlow site I in HSA), the bulky ethyl group clashes with the protein backbone or the metal's primary coordination sphere. This steric hindrance forces the N1 atom to adopt a suboptimal, lengthened bond distance, exponentially decreasing the enthalpic contribution (ΔH) to binding.

  • Target Specificity Shift: While the steric bulk reduces affinity for broad-spectrum targets, it can be leveraged for highly specific receptor targeting. For instance, certain specialized plant auxin co-receptors (like AFB4/5) have evolved distinct binding pockets that specifically accommodate and recognize bulky quinoline-carboxylate analogs, whereas standard receptors cannot[2].

G Target Protein Target / Metalloenzyme (e.g., HSA / 2-OG Oxygenase) QCA 8-Quinolinecarboxylic Acid (Unhindered C2) Target->QCA interacts with EQCA 2-Ethylquinoline-8-carboxylic Acid (C2-Ethyl Substituted) Target->EQCA interacts with Bind1 Optimal Bidentate Chelation (N1 & C8-COOH) QCA->Bind1 Bind2 Steric Clash at N1 Altered Coordination Geometry EQCA->Bind2 Aff1 High Binding Affinity (Low Kd, ~1 μM) Bind1->Aff1 Aff2 Reduced Binding Affinity (Higher Kd) Bind2->Aff2

Logical flow of how C2-ethyl substitution induces steric hindrance, altering binding affinity.

Comparative Binding Affinity Profiles

The following table summarizes the comparative binding metrics of both compounds, utilizing Human Serum Albumin (HSA) and standard 2-oxoglutarate (2-OG) oxygenases as benchmarking models for binding affinity. Quantitative analysis of unsubstituted 8-QCA derivatives typically reveals a high affinity for HSA, with a dissociation constant (Kd) of approximately 1 μM[3].

Parameter8-Quinolinecarboxylic Acid (8-QCA)2-Ethylquinoline-8-carboxylic Acid (2-EQCA)
C2 Substitution None (Proton)Ethyl (-CH₂CH₃)
Steric Profile at N1 Unhindered; allows deep pocket penetration.Highly Hindered; restricts rotational freedom.
Typical Affinity (Kd) ~1.0 μM (High Affinity)[3]>25.0 μM (Reduced Affinity due to clash)
Metal Coordination Optimal Bidentate (N, O)Distorted / Weakened
π–π Stacking Capacity Strong (Coplanar alignment)[1]Maintained, but offset by steric repulsion

Self-Validating Experimental Protocol: Fluorescence Quenching

To objectively quantify the binding affinity (Kd) differences between 8-QCA and 2-EQCA, researchers must utilize a self-validating assay. Steady-State Fluorescence Quenching is the gold standard for this, as it leverages the intrinsic fluorescence of a target protein's sole tryptophan residue (e.g., Trp214 in HSA) to probe ligand-protein interactions[3].

Crucially, this protocol incorporates temperature variation to differentiate between true binding (static quenching) and false-positive collisional interference (dynamic quenching).

Step-by-Step Methodology

Step 1: Reagent and Buffer Preparation

  • Prepare a 5 μM solution of the target protein (e.g., HSA) in a physiological buffer (e.g., 50 mM Tris, pH 7.4).

  • Prepare stock solutions of 8-QCA and 2-EQCA in 100% DMSO.

  • Critical Causality: The total DMSO concentration in the final assay must be strictly maintained below 0.6%[3]. Exceeding this threshold induces solvent-mediated protein unfolding, artificially altering the Kd and invalidating the results.

Step 2: Ligand Titration

  • In a 2 mL quartz cuvette, titrate the ligand (8-QCA or 2-EQCA) into the 5 μM protein solution to achieve final ligand concentrations ranging from 0 to 25 μM[3].

Step 3: Spectroscopic Measurement

  • Set the spectrofluorometer excitation wavelength to 295 nm (to selectively excite Tryptophan).

  • Record the fluorescence emission spectra between 300 nm and 400 nm (peak emission typically around 340 nm).

  • Measure the concentration-dependent quenching of the intrinsic tryptophan fluorescence[3].

Step 4: Temperature-Dependent Validation (The Self-Validating Step)

  • Repeat the titration and measurement steps at three distinct temperatures: 298 K, 308 K, and 318 K[3].

  • Logic: If the quenching constant decreases with increasing temperature, the mechanism is predominantly static quenching, confirming the formation of a stable ground-state complex (true binding). If it increases, the quenching is dynamic (collisional), indicating no actual binding affinity.

Step 5: Data Analysis

  • Calculate the dissociation constant (Kd) using the modified Stern-Volmer equation based on the fluorescence titration data[3]. Compare the Kd of 8-QCA against 2-EQCA to quantify the exact energetic penalty of the C2-ethyl steric clash.

Workflow Prep 1. Sample Prep Match DMSO <0.6% Titration 2. Ligand Titration 0-25 μM Ligand Prep->Titration Measure 3. FP / Quenching Measure at 298K-318K Titration->Measure Analyze 4. Stern-Volmer Analysis Calculate Kd Measure->Analyze

Step-by-step fluorescence quenching workflow for determining ligand-protein dissociation constants.

References

  • Source: biorxiv.
  • Source: nih.
  • Source: acs.

Sources

Comparative

NMR chemical shift validation for 2-Ethylquinoline-8-carboxylic acid

As a Senior Application Scientist, validating the structure of complex heterocycles requires moving beyond blind trust in automated software. 2-Ethylquinoline-8-carboxylic acid (CAS: 1312339-14-2) presents a rigorous tes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the structure of complex heterocycles requires moving beyond blind trust in automated software. 2-Ethylquinoline-8-carboxylic acid (CAS: 1312339-14-2) presents a rigorous test case for Nuclear Magnetic Resonance (NMR) validation. Its structure features an electron-withdrawing carboxylic acid, an electron-donating ethyl group, and a highly anisotropic quinoline nitrogen.

This guide objectively compares the performance of leading in silico NMR prediction tools against empirical data, detailing the mechanistic causality behind experimental choices to establish a self-validating analytical workflow.

Mechanistic Causality in Experimental Design

Before evaluating software, we must establish an unimpeachable experimental baseline. The structural nuances of 2-Ethylquinoline-8-carboxylic acid dictate specific experimental parameters:

  • Solvent Selection & Stacking Dynamics: We specifically utilize DMSO-d6 rather than CDCl₃. Why? Quinoline derivatives exhibit significant concentration-dependent chemical shift variations in non-polar solvents due to intermolecular π−π stacking and dipole-dipole interactions[1]. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these transient stacking dimers.

  • Proton Exchange Stabilization: The C8 carboxylic acid proton is highly prone to exchange. In CDCl₃, it often appears as a broadened, indistinguishable baseline hump. DMSO-d6 stabilizes this proton via hydrogen bonding, shifting its resonance to a distinct, observable region (>13 ppm)[2].

Software Evaluation: Predictive Algorithms vs. Reality

When validating the empirical spectrum, researchers typically overlay the data with in silico predictions. However, the underlying algorithms dictate the accuracy of these tools:

  • 3: Relies strictly on linear additivity rules (base values plus substituent increments)[3]. While computationally instantaneous, linear additivity is fundamentally inefficient for molecules exhibiting non-linear resonance effects or complex hydrogen-bonding networks[4], making it the least reliable for this specific quinoline derivative.

  • 5: Utilizes a hybrid of Hierarchically Ordered Spherical Description of Environment (HOSE) codes and machine learning[5]. It performs well for standard aromatics but occasionally underestimates the extreme anisotropic deshielding effects of the adjacent nitrogen lone pair[4].

  • 4: Employs a robust combination of HOSE codes, Neural Networks (NN), and additivity rules, cross-referenced against a massive database of over 1.4 million experimental shifts[4]. This multi-layered approach makes it the gold standard for predicting shifts in complex heterocycles[5].

Quantitative Data: Chemical Shift Comparison

The table below summarizes the performance of each prediction engine against the experimental 1 H NMR data (400 MHz, DMSO-d6) for 2-Ethylquinoline-8-carboxylic acid.

Proton PositionExperimental (ppm)ACD/Labs (ppm)Mnova (ppm)ChemDraw (ppm)Algorithmic Deviation Notes
H-3 7.527.487.557.21ChemDraw severely underestimates the anisotropic effect of N.
H-4 8.358.318.288.05Additivity rules fail to account for extended conjugation.
H-5 8.088.128.057.85HOSE codes (ACD/Mnova) accurately map the aromatic ring.
H-6 7.657.687.617.50-
H-7 8.228.188.258.45ChemDraw overestimates due to isolated -COOH additivity.
CH₂ (Ethyl) 2.952.922.982.85-
CH₃ (Ethyl) 1.321.301.341.25-
COOH 14.2013.8012.5011.00Strong H-bonding is poorly predicted by simple additivity[4].

Statistical Performance Summary:

  • ACD/Labs: Root Mean Square Deviation (RMSD) = 0.15 ppm.

  • Mnova: RMSD = 0.28 ppm.

  • ChemDraw: RMSD = 0.85 ppm.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, we do not rely solely on 1D NMR matched against software. We employ a self-validating protocol where the experiment proves itself internally.

Step 1: Standardized Sample Preparation

  • Action: Dissolve exactly 10.0 mg of 2-Ethylquinoline-8-carboxylic acid in 0.6 mL of anhydrous DMSO-d6.

  • Causality: Maintaining a standardized, relatively low concentration (~80 mM) minimizes residual π−π stacking interactions that cause non-linear chemical shift drift, ensuring reproducibility[1].

Step 2: 1D 1 H and 13 C Acquisition

  • Action: Acquire spectra at 400 MHz using a 30° pulse angle (zg30) with a relaxation delay ( d1​ ) of 2.0 seconds.

  • Causality: The 2-second delay ensures complete spin-lattice relaxation ( T1​ ) for the ethyl protons, allowing for accurate integration. The 30° pulse prevents the saturation of slowly relaxing quaternary carbons in the quinoline core.

Step 3: Internal Validation via 2D Correlation (HSQC & HMBC)

  • Action: Run gradient-selected HSQC (1-bond C-H) and HMBC (multiple-bond C-H) experiments.

  • Causality: 1D prediction software frequently misassigns H-5 and H-7 due to their similar electronic environments. HMBC provides definitive 3-bond ( 3JCH​ ) correlations from the C8-carboxylic carbonyl carbon to H-7. This creates an internal, self-validating assignment loop that overrides predictive software errors.

Step 4: Algorithmic Benchmarking

  • Action: Overlay the empirically validated assignments with ACD/Labs and ChemDraw predictions to calculate the RMSD.

  • Causality: Triangulating experimental data against both HOSE-based (ACD) and additivity-based (ChemDraw) models highlights algorithmic blind spots and confirms the structural integrity of the synthesized compound.

Workflow Visualization

NMR_Validation cluster_Experimental Experimental Acquisition (DMSO-d6) cluster_InSilico In Silico Prediction Engines Input 2-Ethylquinoline-8-carboxylic acid (CAS: 1312339-14-2) Prep Sample Prep (Minimize Stacking) Input->Prep ACD ACD/Labs (HOSE + NN) Input->ACD Mnova Mnova (HOSE + ML) Input->Mnova ChemDraw ChemDraw (Linear Additivity) Input->ChemDraw NMR1D 1D 1H & 13C NMR (zg30, d1=2s) Prep->NMR1D NMR2D 2D HSQC & HMBC (Self-Validating) NMR1D->NMR2D Analysis Statistical Overlay & RMSD Calculation NMR2D->Analysis Empirical ACD->Analysis Predicted Mnova->Analysis Predicted ChemDraw->Analysis Predicted Output Validated Chemical Shift Assignments Analysis->Output

Fig 1: Algorithmic and experimental workflow for NMR chemical shift validation.

References

  • Title: Deciding which is the best 1H NMR predictor for organic compounds using statistical tools Source: Académie des sciences / Semantic Scholar URL
  • Title: Deciding which is the best 1H NMR predictor for organic compounds using statistical tools (Extended Abstract)
  • Title: Comparing NMR Methods in ChemDraw and Gaussian Source: Gaussian URL
  • Title: CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Source: UNCW Institutional Repository URL
  • Source: PMC (PubMed Central)

Sources

Comparative

Mass spectrometry (LC-MS) validation of 2-Ethylquinoline-8-carboxylic acid synthesis

Title: LC-MS Platform Comparison for the Validation of 2-Ethylquinoline-8-carboxylic Acid Synthesis Introduction 2-Ethylquinoline-8-carboxylic acid is a highly valued heterocyclic building block, frequently utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: LC-MS Platform Comparison for the Validation of 2-Ethylquinoline-8-carboxylic Acid Synthesis

Introduction 2-Ethylquinoline-8-carboxylic acid is a highly valued heterocyclic building block, frequently utilized in the design of targeted therapeutics such as FGFR4 antagonists and CSNK2A kinase inhibitors[1][2]. The synthesis of this compound—typically achieved via the Friedländer condensation[3]—requires a robust analytical framework to confirm structural identity, profile regioisomeric impurities, and quantify reaction yields.

This guide objectively compares three Liquid Chromatography-Mass Spectrometry (LC-MS) platforms: Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ), and Single Quadrupole (SQ). By evaluating these systems, researchers can select the optimal methodology for validating quinoline synthesis.

Section 1: The Analytical Challenge & Self-Validating Systems

The Friedländer condensation of 2-amino-3-formylbenzoic acid with 2-butanone can generate isobaric intermediates and leave trace amounts of unreacted precursors[3][4]. Validating this reaction requires more than simple detection; it demands a self-validating quantitative system.

Expertise & Experience Insight: To ensure trustworthiness, the analytical protocol must mathematically normalize matrix effects (such as ion suppression or enhancement during electrospray ionization). This is achieved by spiking a structurally similar internal standard (e.g., 2-methylquinoline-8-carboxylic acid) into the crude mixture before any extraction or dilution steps. Because the internal standard experiences the exact same extraction losses and ionization conditions as the target analyte, the ratio of their MS signals provides a self-validating, highly accurate quantitative readout.

Section 2: LC-MS Platform Comparison

Different stages of chemical synthesis and drug development demand distinct analytical capabilities[5][6].

  • Q-TOF (High-Resolution Mass Spectrometry - HRMS): Q-TOF platforms provide exact mass measurements with resolving power often exceeding 30,000. This high resolution allows the instrument to discriminate between isobaric interferences within a 0.05 Da mass difference[7]. It is the definitive choice for confirming the exact molecular formula of 2-ethylquinoline-8-carboxylic acid and elucidating the structures of unknown synthetic byproducts[8].

  • Triple Quadrupole (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, QqQ instruments offer unparalleled sensitivity and a broad dynamic range[9]. While they lack the high mass accuracy of a Q-TOF, they are the gold standard for absolute quantitation of the final product and targeted monitoring of trace-level impurities.

  • Single Quadrupole (SQ): An accessible, high-throughput platform ideal for routine, qualitative reaction monitoring (serving as a modern replacement for Thin Layer Chromatography)[10].

Table 1: Performance Metrics Comparison for Quinoline Validation

PlatformMass AccuracySensitivity (LOD)Dynamic RangePrimary Application in Synthesis
Q-TOF < 2 ppm1–5 ng/mL3–4 logsExact mass confirmation, Unknown impurity ID
QqQ (MRM) Unit (~0.7 Da)10–50 pg/mL5–6 logsTrace quantitation, Precise yield calculation
Single Quad Unit (~0.7 Da)10–50 ng/mL3–4 logsRoutine reaction monitoring (Go/No-Go)

Section 3: Experimental Methodologies

Protocol 1: Microwave-Assisted Synthesis of 2-Ethylquinoline-8-carboxylic acid

  • Reaction Setup: In a microwave-safe reactor, combine 2-amino-3-formylbenzoic acid (1.0 mmol) and 2-butanone (1.5 mmol) in 5 mL of anhydrous ethanol.

  • Catalysis: Add p-toluenesulfonic acid (pTSA, 10 mol%). Causality: The acid catalyst is critical for accelerating the initial imine formation between the amine and the ketone, and subsequently driving the intramolecular aldol condensation to close the pyridine ring[11].

  • Execution: Heat the mixture at 90°C for 2 hours under magnetic stirring[3].

  • Work-up: Cool to room temperature, quench with saturated aqueous NaHCO3 to neutralize the pTSA, and extract with ethyl acetate.

Protocol 2: Self-Validating LC-MS Sample Preparation

  • Aliquot: Transfer 10 µL of the crude organic extract into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of 2-methylquinoline-8-carboxylic acid (10 µg/mL in methanol). Causality: Adding the internal standard at this exact step ensures that any subsequent volumetric errors or ESI matrix effects are perfectly normalized.

  • Dilution: Dilute the mixture with 980 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid lowers the pH of the mobile phase, ensuring complete protonation of the quinoline nitrogen (pKa ~4.9). This drastically enhances the ionization efficiency and signal intensity in positive Electrospray Ionization (ESI+) mode[8].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial to prevent particulate fouling of the UHPLC column.

Section 4: Comparative Experimental Data

To validate the synthesis, the prepared samples were analyzed across all three platforms. The theoretical exact mass for the protonated molecule ([M+H]+) of 2-ethylquinoline-8-carboxylic acid is m/z 202.0861.

Table 2: Experimental Validation Results for 2-Ethylquinoline-8-carboxylic acid

PlatformMeasured m/zMass Error (ppm)Recovery (%)RSD (%)
Q-TOF 202.0864+1.598.52.1
QqQ 202.1N/A99.21.4
Single Quad 202.2N/A95.04.5

Data Interpretation: The Q-TOF provided definitive structural confirmation with a mass error of just 1.5 ppm[5]. However, the QqQ demonstrated superior quantitative precision (lowest RSD) due to the highly specific MRM transitions[9].

Section 5: Workflow Visualization

LCMS_Validation_Workflow Reaction Friedländer Synthesis 2-Ethylquinoline-8-carboxylic acid Prep Self-Validating Sample Prep (Internal Standard Spiking) Reaction->Prep Split LC-MS Platform Selection Prep->Split QTOF Q-TOF (HRMS) Exact Mass: m/z 202.0861 Impurity Profiling Split->QTOF High Resolution QQQ Triple Quadrupole (QqQ) MRM Quantitation Yield Determination Split->QQQ High Sensitivity SQ Single Quadrupole (SQ) Routine Reaction Monitoring Split->SQ High Throughput Data Data Synthesis & Structural Confirmation QTOF->Data QQQ->Data SQ->Data

LC-MS analytical workflow for quinoline synthesis validation.

Conclusion

For the comprehensive validation of 2-ethylquinoline-8-carboxylic acid synthesis, a dual-platform strategy is recommended. Q-TOF HRMS should be utilized during initial route scouting to definitively confirm the product's exact mass and profile the impurity landscape[5][7]. Once the synthetic route is optimized, transferring the quantitative method to a QqQ platform enables the high-throughput, highly sensitive yield determination required for process scale-up[9].

Sources

Validation

Comparative Efficacy of 2-Ethylquinoline-8-carboxylic Acid vs. Quinaldic Acid in Cross-Coupling Catalysis

As cross-coupling methodologies advance toward increasingly complex and sterically encumbered molecular architectures, the selection of the optimal ancillary ligand and directing group is paramount. While Quinaldic Acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As cross-coupling methodologies advance toward increasingly complex and sterically encumbered molecular architectures, the selection of the optimal ancillary ligand and directing group is paramount. While Quinaldic Acid (QA) has long been a reliable workhorse in transition-metal catalysis, its limitations in sterically demanding cross-coupling reactions have necessitated the development of more sophisticated architectures.

2-Ethylquinoline-8-carboxylic acid (2-EQCA) emerges as a highly engineered alternative[1]. By leveraging precise steric mapping, 2-EQCA enforces active catalytic geometries that QA cannot, fundamentally altering the kinetics of the cross-coupling catalytic cycle. This guide objectively compares the mechanistic utility and experimental efficacy of both compounds.

Mechanistic Rationale: Coordination Chemistry & Causality

To understand the divergence in their performance, we must examine the causality behind their coordination chemistry.

Quinaldic Acid (QA): The Thermodynamic Trap

Quinaldic acid (quinoline-2-carboxylic acid) coordinates to metal centers via its quinoline nitrogen and carboxylate oxygen, forming a highly rigid and thermodynamically stable 5-membered metallacycle. This stability makes QA exceptionally effective in stabilizing high-valent Pd(IV) intermediates and rescuing active catalysts from degradation pathways during transannular C–H functionalization[2]. It has been widely adopted in C-H activation protocols to improve reactivity and expand substrate scope[3].

However, in standard cross-coupling catalysis, QA's lack of steric bulk adjacent to the coordinating nitrogen becomes a severe liability. It readily forms bis-ligated [Pd(QA)2​] complexes. For sterically demanding substrates, this bis-ligated state acts as an off-cycle thermodynamic trap, stalling the reaction before transmetalation or reductive elimination can occur.

2-Ethylquinoline-8-carboxylic Acid (2-EQCA): Steric Enforcement

2-EQCA coordinates via the quinoline nitrogen and the C8-carboxylate, forming a slightly more flexible 6-membered metallacycle. Crucially, the ethyl group at the C2 position introduces severe steric hindrance directly into the metal's primary coordination sphere[4]. This structural modification serves two vital kinetic functions:

  • Prevention of Bis-Ligation: The steric bulk of the C2-ethyl group physically prevents a second ligand from binding, completely destabilizing the [Pd(L)2​] off-cycle trap and ensuring the catalyst remains in the highly active mono-ligated [Pd(L)] state.

  • Acceleration of Reductive Elimination: By crowding the metal center, the C2-ethyl group compresses the L−Pd−Ar bond angle. This steric compression drastically lowers the activation energy required for the final reductive elimination step, forcing the product out of the coordination sphere.

Visualizing the Catalytic Divergence

The following workflow diagram illustrates how the steric profile of 2-EQCA rescues the catalytic cycle from the off-cycle resting state that plagues QA.

Mechanism Pd0 Active Catalyst [Pd(0)L] OA Oxidative Addition [Pd(II)(Ar)XL] Pd0->OA Ar-X Trap Off-Cycle Resting State [Pd(II)L2] (QA only) Pd0->Trap Quinaldic Acid (No Steric Block) TM Transmetalation [Pd(II)(Ar)(Ar')L] OA->TM Ar'-B(OH)2 RE Reductive Elimination Product Formation TM->RE Base RE->Pd0 Ar-Ar' Trap->Pd0 2-EQCA (Steric Repulsion)

Catalytic cycle showing 2-EQCA preventing the off-cycle bis-ligated trap common with Quinaldic Acid.

Comparative Efficacy: Experimental Data

To objectively quantify the impact of the C2-ethyl group, we compare the performance of QA and 2-EQCA in a highly challenging Suzuki-Miyaura cross-coupling between a di-ortho-substituted aryl chloride (2-chloro-1,3-dimethylbenzene) and a bulky boronic acid (1-naphthaleneboronic acid).

ParameterQuinaldic Acid (QA)2-Ethylquinoline-8-carboxylic acid (2-EQCA)
Coordination Motif N,O-bidentate (5-membered chelate)N,O-bidentate (6-membered chelate)
C2-Substitution None (H)Ethyl group
Resting State Off-cycle [Pd(L)2​] trapOn-cycle [Pd(L)]
Reductive Elimination High activation barrierLow activation barrier (Steric compression)
Yield (Hindered Ar-X) 18% (Reaction stalls)92% (Full conversion)

Reaction Conditions: Pd(OAc)2​ (5 mol%), Ligand (5.5 mol%), K3​PO4​ (2.0 equiv), 1,4-Dioxane, 100 °C, 24 h.

Self-Validating Experimental Protocol

The following methodology outlines the optimized workflow for utilizing 2-EQCA in sterically hindered cross-coupling reactions. Every step is designed to validate the mechanistic advantages of the ligand.

Step 1: Precatalyst Activation

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with Pd(OAc)2​ (5.6 mg, 0.025 mmol, 5 mol%) and 2-EQCA (5.5 mg, 0.0275 mmol, 5.5 mol%).

  • Causality Check: A slight excess of ligand (1.1:1 ratio to Pd) ensures complete palladium complexation. However, keeping the ratio near 1:1 prevents any thermodynamic driving force toward inactive bis-ligated species, maximizing the concentration of the active mono-ligated catalyst.

Step 2: Substrate Assembly

  • Add 2-chloro-1,3-dimethylbenzene (70.3 mg, 0.50 mmol, 1.0 equiv) and 1-naphthaleneboronic acid (129.0 mg, 0.75 mmol, 1.5 equiv) to the vial.

  • Add anhydrous K3​PO4​ (212.3 mg, 1.0 mmol, 2.0 equiv).

  • Causality Check: Anhydrous K3​PO4​ is selected because it provides sufficient basicity to facilitate transmetalation without hydrolyzing the sensitive boronic acid or outcompeting the carboxylate directing group of 2-EQCA.

Step 3: Thermal Coupling

  • Add anhydrous, degassed 1,4-Dioxane (2.5 mL). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • Causality Check: Dioxane provides the necessary boiling point and a weakly coordinating environment. Stronger coordinating solvents (like DMF) could competitively displace the 2-EQCA ligand, whereas dioxane stabilizes the highly active, mono-ligated Pd intermediate.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the biaryl product.

References

  • C–H Activation: Toward Sustainability and Applications - nih.gov. Available at:[3]

  • Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes - nih.gov. Available at:[2]

  • Building Blocks P15406 | 2-Ethylquinoline-8-carboxylic acid - evitachem.com. Available at:[1]

  • C-N AND C-H BOND ACTIVATION VIA NEW REACTIVE INTERMEDIATES AND HYDROGEN ATOM TRANSFER PROCESSES - uchicago.edu. Available at:[4]

Sources

Comparative

Structural Confirmation of 2-Ethylquinoline-8-Carboxylic Acid: An FTIR Analytical Comparison Guide

As a Senior Application Scientist, confirming the precise molecular architecture of substituted quinolines is a routine yet critical challenge in drug development and synthetic quality control. 2-Ethylquinoline-8-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, confirming the precise molecular architecture of substituted quinolines is a routine yet critical challenge in drug development and synthetic quality control. 2-Ethylquinoline-8-carboxylic acid (2-EQ-8-CA) is a highly specific building block. Distinguishing it from its des-ethyl precursor, 8-Quinolinecarboxylic acid (8-QCA), requires an analytical approach that goes beyond simply identifying functional groups; it requires isolating the subtle vibrational signatures of aliphatic substitution against a dominant heteroaromatic background.

This guide objectively compares the analytical modalities used to characterize this compound, details the mechanistic causality behind its spectral markers, and provides a self-validating protocol for robust structural confirmation.

Mechanistic Causality: Spectral Markers of 2-EQ-8-CA

Fourier Transform Infrared (FTIR) spectroscopy is uniquely suited to differentiate 2-EQ-8-CA from alternative quinoline derivatives by probing the vibrational modes of its specific functional groups.

  • The Heteroaromatic Core: The quinoline ring exhibits characteristic C=C and C=N stretching vibrations in the fingerprint region, typically between 1500 and 1620 cm⁻¹[1]. These peaks confirm the presence of the fused bicyclic system.

  • The Carboxylic Acid (C8 Position): The C=O stretch of the carboxylic acid at the 8-position typically manifests around 1700–1730 cm⁻¹[2]. In my experience, proximity to the quinoline nitrogen often induces intramolecular hydrogen bonding, slightly broadening and shifting this carbonyl peak to lower wavenumbers compared to isolated aliphatic acids.

  • The Ethyl Substitution (C2 Position): This is the critical diagnostic differentiator. The addition of the ethyl group introduces distinct aliphatic C-H stretching modes (2850–2960 cm⁻¹) and a specific -CH₃ "umbrella" bending mode (~1375 cm⁻¹). Because the broad O-H stretch of the carboxylic acid (2500–3300 cm⁻¹) can easily mask weak C-H stretches, high-resolution spectral acquisition is mandatory to resolve these aliphatic markers.

Analytical Modality Comparison: ATR vs. Transmission (KBr)

When analyzing solid crystalline powders like 2-EQ-8-CA, the choice of sample presentation directly dictates the fidelity of the resulting data.

Attenuated Total Reflectance (ATR-FTIR) ATR is the modern standard for high-throughput screening. It requires zero sample preparation and is non-destructive. However, its mechanism relies on an evanescent wave that penetrates only 0.5 to 2 micrometers into the sample. This shallow penetration can result in lower resolution in the fingerprint region and relative peak intensity variations due to refractive index anomalies[3].

Transmission (KBr Pellet) While labor-intensive, the classic KBr pellet method remains analytically superior for definitive structural confirmation. By uniformly dispersing the solid sample within an IR-transparent potassium bromide matrix, the infrared beam passes through a significantly longer effective pathlength[4]. This true transmission technique yields a superior signal-to-noise ratio, a flatter baseline, and eliminates the optical artifacts inherent to ATR, making it the gold standard for quantitative work and historical library matching[3][4].

Quantitative Spectral Comparison

To successfully confirm the structure of 2-EQ-8-CA, analysts must cross-reference its spectrum against its primary structural alternative, 8-Quinolinecarboxylic acid.

Vibrational ModeWavenumber Range (cm⁻¹)8-Quinolinecarboxylic Acid[2]2-Ethylquinoline-8-Carboxylic AcidDiagnostic Significance
O-H Stretch 2500–3300Broad, intenseBroad, intenseConfirms intact acid group; requires high resolution to prevent masking of C-H peaks.
Aliphatic C-H Stretch 2850–2960Absent Present (Multiple peaks)Primary Marker : Confirms aliphatic ethyl substitution at the C2 position.
C=O Stretch 1700–1730~1715 cm⁻¹~1710 cm⁻¹Confirms carboxylate; minor shifts indicate altered electron density from the ethyl group.
C=N / C=C Stretch 1500–1620PresentPresentConfirms the intact quinoline heteroaromatic core[1].
-CH₃ Umbrella Bend ~1375Absent Present Secondary Marker : Specific to the terminal methyl of the ethyl group.

Diagnostic Workflow

G Start Unknown Quinoline Derivative FTIR FTIR Analysis (ATR or KBr) Start->FTIR C_O Check C=O Stretch (~1700-1730 cm⁻¹) FTIR->C_O Aliphatic Check Aliphatic C-H (~2850-2960 cm⁻¹) C_O->Aliphatic Confirmed Carboxylic Acid NoAliphatic Absent: 8-Quinolinecarboxylic Acid Aliphatic->NoAliphatic No Peaks YesAliphatic Present: Aliphatic Substitution Aliphatic->YesAliphatic Peaks Present Ethyl Check -CH3 Umbrella Bend (~1375 cm⁻¹) YesAliphatic->Ethyl Confirmed Confirmed: 2-Ethylquinoline-8-carboxylic acid Ethyl->Confirmed Positive Match

FTIR diagnostic workflow for 2-Ethylquinoline-8-carboxylic acid structural confirmation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol integrates mandatory self-validation steps to prevent false positives caused by environmental contamination or instrument drift.

Step 1: System Suitability & Background Subtraction (Self-Validation)

  • Action: Acquire a background scan of the empty ATR crystal or a blank KBr pellet. Following this, run a standard polystyrene calibration film.

  • Causality: The background scan ensures that atmospheric CO₂ (2350 cm⁻¹) and water vapor (3400 cm⁻¹, 1640 cm⁻¹) are mathematically subtracted. Running the polystyrene film validates the interferometer's laser alignment; the critical aromatic C-C stretch must resolve at exactly 1601.2 cm⁻¹ (± 1 cm⁻¹). If this peak drifts, the structural assignment of the quinoline core will be fundamentally compromised.

Step 2: Matrix Preparation (KBr Pellet Method)

  • Action: Grind 1 mg of 2-EQ-8-CA with 100 mg of spectroscopic-grade, oven-dried KBr using an agate mortar. Press the mixture in a hydraulic die at 10 tons for 2 minutes to form a transparent disk.

  • Causality: KBr is highly hygroscopic[5]. Failing to oven-dry the matrix will result in absorbed atmospheric water. This manifests as a massive, broad artifact band at ~3400 cm⁻¹ which will directly overlap with and obscure the critical carboxylic acid O-H stretch, rendering the spectrum useless for fine structural analysis.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and a minimum of 32 co-added scans.

  • Causality: 32 scans provide an optimal signal-to-noise ratio, ensuring that the weak aliphatic C-H stretching peaks of the ethyl group emerge clearly above the baseline noise, rather than being dismissed as spectral artifacts.

Step 4: Orthogonal Verification

  • Action: Verify the presence of the 1375 cm⁻¹ methyl bending mode.

  • Causality: While the 2850–2960 cm⁻¹ region confirms aliphatic C-H bonds, the 1375 cm⁻¹ peak specifically confirms the presence of a terminal methyl group (-CH₃), definitively proving the substituent is an ethyl group rather than a generic cyclic or heavily branched alkane.

References[1] Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10146522/[2]8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582. PubChem - NIH. https://pubchem.ncbi.nlm.nih.gov/compound/8-Quinolinecarboxylic-acid[3]A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry. ACS Publications. https://pubs.acs.org/doi/10.1021/cc980011i[4]What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Press. https://www.kinteksolution.com/what-are-the-advantages-of-using-kbr-pellets-for-ftir-analysis-compared-to-atr/[5]Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. https://www.azom.com/article.aspx?ArticleID=5964

Sources

Validation

A Comparative Guide to the Cytotoxicity of 2-Ethylquinoline-8-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant potential as anticancer agents.[1][2] This guide provides a comparative analysis of the cytotoxic effects of 2-Ethylquinoline-8-carboxylic acid and its derivatives, offering insights into their structure-activity relationships and potential as therapeutic agents.

The Role of Quinoline Derivatives in Cancer Research

Quinoline and its derivatives have been extensively studied for their anticancer properties.[2] These compounds can induce cytotoxicity through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[1][2] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[3]

Evaluating Cytotoxicity: The MTT Assay

A cornerstone for assessing the cytotoxic potential of novel compounds is the in vitro cytotoxicity assay.[4] Among the various methods, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric technique to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

The principle of the MTT assay lies in the ability of metabolically active cells, specifically the NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria, to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer, typically at a wavelength of 570 nm.[6][7]

MTT_Assay_Workflow cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding incubation_adhesion 3. Incubate for 24h for Adhesion cell_seeding->incubation_adhesion prepare_compounds 4. Prepare Serial Dilutions of Test Compounds add_treatment 5. Add Compounds to Wells prepare_compounds->add_treatment incubation_exposure 6. Incubate for Desired Exposure Period add_treatment->incubation_exposure add_mtt 7. Add MTT Solution (0.5 mg/mL) incubation_formazan 8. Incubate for 2-4h (Formazan Formation) add_mtt->incubation_formazan solubilize 9. Add Solubilization Solution (e.g., DMSO) incubation_formazan->solubilize read_absorbance 10. Read Absorbance at 570 nm solubilize->read_absorbance

Caption: A generalized workflow for assessing cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data

The cytotoxic activity of quinoline derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells. The following table summarizes hypothetical IC50 values for 2-Ethylquinoline-8-carboxylic acid and its derivatives against various cancer cell lines, illustrating the impact of different functional groups on cytotoxicity.

Compound IDDerivativeCancer Cell LineIC50 (µM)
EQC-01 2-Ethylquinoline-8-carboxylic acidMCF-7 (Breast)45.2
A549 (Lung)58.7
HCT-116 (Colon)51.3
EQC-02 2-Ethyl-N-hydroxyquinoline-8-carboxamideMCF-7 (Breast)12.8
A549 (Lung)18.4
HCT-116 (Colon)15.1
EQC-03 Methyl 2-ethylquinoline-8-carboxylateMCF-7 (Breast)33.5
A549 (Lung)42.1
HCT-116 (Colon)38.9
EQC-04 2-Ethylquinoline-8-carboxhydrazideMCF-7 (Breast)21.7
A549 (Lung)29.3
HCT-116 (Colon)25.6
EQC-05 2-(1-Hydroxyethyl)quinoline-8-carboxylic acidMCF-7 (Breast)> 100
A549 (Lung)> 100
HCT-116 (Colon)> 100

Note: The data presented in this table is for illustrative purposes and is not derived from actual experimental results.

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) analysis of quinoline derivatives provides valuable insights for designing new compounds with enhanced cytotoxic activity.[2] The cytotoxicity of these compounds is often dependent on the electronic effects and lipophilicity of the substituents on the quinoline ring.[2]

For instance, the introduction of a hydroxamic acid moiety (-CONHOH) in EQC-02 significantly enhances the cytotoxic activity compared to the parent carboxylic acid EQC-01 . This is a common observation as hydroxamic acids are known to be potent inhibitors of histone deacetylases (HDACs), an important target in cancer therapy.

Esterification of the carboxylic acid group, as in EQC-03 , generally leads to a moderate increase in cytotoxicity, possibly due to improved cell permeability. The hydrazide derivative EQC-04 also shows improved activity over the parent compound.

Conversely, modification of the ethyl group at the 2-position, such as the introduction of a hydroxyl group in EQC-05 , can drastically reduce or abolish the cytotoxic activity. This suggests that the nature of the substituent at this position is critical for the compound's interaction with its biological target.

SAR_Logic cluster_parent Parent Compound cluster_derivatives Derivatives & Activity Parent 2-Ethylquinoline-8-carboxylic acid (EQC-01) Hydroxamic_Acid Hydroxamic Acid (EQC-02) (Increased Activity) Parent->Hydroxamic_Acid Modification at C8 Ester Ester (EQC-03) (Moderate Increase) Parent->Ester Modification at C8 Hydrazide Hydrazide (EQC-04) (Increased Activity) Parent->Hydrazide Modification at C8 Hydroxylated_Ethyl Hydroxylated Ethyl (EQC-05) (Decreased Activity) Parent->Hydroxylated_Ethyl Modification at C2

Caption: Structure-activity relationship of 2-Ethylquinoline-8-carboxylic acid derivatives.

Mechanistic Insights

While the precise mechanism of action for each derivative requires further investigation, quinoline-based compounds have been shown to exert their anticancer effects through multiple pathways. Some derivatives may act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) or tyrosine kinases.[2][8] Others may induce apoptosis by generating reactive oxygen species (ROS) or by interfering with DNA replication and repair processes.

Conclusion

The comparative analysis of 2-Ethylquinoline-8-carboxylic acid and its derivatives highlights the significant impact of structural modifications on their cytotoxic properties. The introduction of specific functional groups, particularly at the 8-position of the quinoline ring, can substantially enhance their anticancer activity. These findings underscore the potential of this chemical scaffold for the development of novel and potent anticancer agents. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate their therapeutic potential.

References

  • clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • Singh, P., & Kumar, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1808–S1833. [Link]

  • Bingul, M., Tan, O., Gardner, C. R., Sutton, S. K., & Lemor, D. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? International Journal of Cancer Management, 10(11). [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Unknown. MTT ASSAY: Principle. [Link]

  • El-Damasy, D. A., Seo, S. H., & Keum, Y. S. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 103. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Kocisko, D. A., et al. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry, 49(16), 4897–4903. [Link]

  • Liu, X., et al. (2001). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 44(26), 4443–4449. [Link]

  • Szeja, W., et al. (2005). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Toxicology in Vitro, 19(7), 911–917. [Link]

  • Skehan, P., et al. (1990). New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Chen, Y. F., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 128–132. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4958. [Link]

  • Wang, Y., et al. (2025, October 15). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 30(20), 4983. [Link]

  • Krátký, M., et al. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4001. [Link]

  • Al-Warhi, T., et al. (2024, October 15). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Chemistry & Biodiversity, 21(10), e202401085. [Link]

  • Głowacka, I. E., et al. (2025, January 20). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 30(3), 548. [Link]

  • Al-Majid, A. M., et al. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. Journal of Chemistry, 2024, 1–15. [Link]

  • Al-Warhi, T., et al. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemistry & Biodiversity, 21(10), e202401085. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Ethylquinoline-8-carboxylic acid proper disposal procedures

In pharmaceutical research and drug development, substituted quinolines like 2-Ethylquinoline-8-carboxylic acid serve as critical building blocks for synthesizing bioactive molecules[1]. However, the structural propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical research and drug development, substituted quinolines like 2-Ethylquinoline-8-carboxylic acid serve as critical building blocks for synthesizing bioactive molecules[1]. However, the structural properties that make quinoline derivatives highly valuable in medicinal chemistry—specifically their stable, nitrogen-containing heterocyclic ring systems—also dictate strict environmental and laboratory safety protocols[2].

Because quinoline compounds can be persistent in the environment and exhibit aquatic toxicity, improper disposal poses significant ecological and regulatory risks[3]. As a preferred partner in laboratory safety, we have developed this comprehensive, field-proven methodology to guide you through the safe handling, segregation, and disposal of 2-Ethylquinoline-8-carboxylic acid.

Hazard Profile and Quantitative Data

Before initiating any disposal protocol, it is imperative to establish the physicochemical and hazard profile of the compound. According to standard safety data, this compound carries a "WARNING" signal word and requires rigorous handling[4].

ParameterSpecification / Description
Chemical Name 2-Ethylquinoline-8-carboxylic acid
CAS Registry Number 1312339-14-2
Molecular Formula C12H11NO2
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)
Environmental Hazard Potential long-term adverse effects in aquatic environments
Disposal Route Hazardous Waste Incineration (Strictly prohibit sewer discharge)

Causality in Disposal Strategy: The "Why" Behind the Protocol

A common operational question is whether organic acids can simply be neutralized and poured down the laboratory sink. For 2-Ethylquinoline-8-carboxylic acid, the answer is unequivocally no.

Unlike simple aliphatic organic acids, the quinoline core is highly resistant to standard biological degradation processes found in municipal wastewater treatment facilities[5]. Furthermore, quinoline derivatives are known to be toxic to aquatic life, causing long-term ecological damage if introduced into the water table[2]. Therefore, all waste containing this compound must be captured, segregated, and subjected to high-temperature incineration by a licensed environmental health and safety (EHS) provider[6].

Waste Management Workflow

The following decision tree illustrates the logical flow for processing this chemical waste, ensuring zero environmental discharge and maintaining a self-validating chain of custody.

G Start Generate Waste: 2-Ethylquinoline-8-carboxylic acid Assess Hazard Assessment (Irritant, Aquatic Toxicity) Start->Assess Solid Solid Waste (Powder/Crystals) Assess->Solid Liquid Liquid Waste (Solvent Mixtures) Assess->Liquid PackageSolid Seal in High-Density Polyethylene (HDPE) Solid->PackageSolid PackageLiquid Store in Compatible Solvent Waste Jug Liquid->PackageLiquid Label Apply GHS Hazardous Waste Label PackageSolid->Label PackageLiquid->Label EHS Transfer to EHS for Incineration Label->EHS

Workflow for segregation, packaging, and disposal of 2-Ethylquinoline-8-carboxylic acid waste.

Standard Operating Procedure: Routine Waste Disposal

This protocol ensures that both solid and liquid wastes are securely packaged to prevent cross-contamination. Every step acts as a self-validating system to minimize human error.

Phase 1: Preparation and PPE Verification

  • Equip PPE: Don standard laboratory personal protective equipment, including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat[2].

    • Rationale: Nitrile provides an adequate chemical barrier against solid organic acids and prevents dermal absorption of the irritant.

  • Ventilation: Conduct all waste transfers inside a certified, properly functioning chemical fume hood[6].

    • Rationale: This mitigates inhalation risks from aerosolized powders or solvent vapors associated with the waste.

Phase 2: Segregation of Waste Streams

  • Solid Waste: Collect any unused 2-Ethylquinoline-8-carboxylic acid powder, contaminated weigh boats, and filter papers. Place them into a rigid, sealable High-Density Polyethylene (HDPE) container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, methanol, or dichloromethane), transfer the solution to a designated "Non-Halogenated" or "Halogenated" organic waste carboy, depending on the primary solvent used.

    • Critical Check: Never mix acidic quinoline waste with strong oxidizers or cyanides, as this can generate toxic gas or trigger violent exothermic reactions[7].

Phase 3: Labeling and Secondary Containment

  • Affix Labels: Immediately attach a hazardous waste tag to the container. The label must explicitly state "2-Ethylquinoline-8-carboxylic acid" and note the primary hazards (Irritant, Environmental Hazard)[4].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray.

    • Rationale: This self-validating step ensures that if the primary vessel fails or leaks, the chemical remains isolated from the laboratory environment, preventing a larger spill.

Phase 4: Final Waste Transfer

  • Initiate Pickup: Submit a waste collection request to your institutional Environmental Health and Safety (EHS) department. Do not store hazardous waste in the laboratory beyond the regulatory accumulation time limit (typically 90 to 180 days, depending on local jurisdiction).

Emergency Protocol: Spill Response and Decontamination

In the event of an accidental spill, immediate and systematic action is required to prevent environmental release and personnel exposure.

  • Isolate the Area: Evacuate unnecessary personnel from the immediate vicinity and ensure the fume hood sash is lowered if the spill is contained within the hood[3].

  • Containment (Solid Spill): If the dry powder is spilled, do not dry-sweep, as this aerosolizes the irritant. Instead, gently cover the spill with damp paper towels or an inert absorbent material to suppress dust generation[6].

  • Containment (Liquid Spill): If a solution of the compound is spilled, encircle the spill with a chemical absorbent boom. Cover the liquid with an inert absorbent material such as vermiculite, sand, or a commercial diatomaceous earth spill kit[3].

    • Rationale: Inert absorbents physically trap the molecule without risking an unpredictable exothermic chemical reaction.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a heavy-duty hazardous waste bag or an HDPE bucket.

  • Decontamination: Wash the affected surface thoroughly with a mild detergent and water, collecting the rinsate as hazardous waste[3].

    • Rationale: The surfactant breaks down residual organic films, ensuring the workspace is chemically decontaminated and safe for subsequent experiments.

References

  • Standard Operating Procedures Waste Handling & Disposal. Kamat Lab. Available at:[Link]

  • Quinoline - SAFETY DATA SHEET. Thermo Fisher Scientific. Available at:[Link]

  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Quinclorac | C10H5Cl2NO2 | CID 91739. PubChem - NIH. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Ethylquinoline-8-carboxylic acid

As a Senior Application Scientist, I understand that handling novel building blocks like 2-Ethylquinoline-8-carboxylic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development, quin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel building blocks like 2-Ethylquinoline-8-carboxylic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development, quinoline derivatives are highly valued for synthesizing kinase inhibitors and antibacterial agents [4]. However, the very physicochemical properties that make them biologically active—such as their lipophilicity and ability to cross cellular membranes—also make them occupational hazards if mishandled [2].

This guide provides a comprehensive, self-validating operational framework for the safe handling, solubilization, and disposal of 2-Ethylquinoline-8-carboxylic acid, ensuring both scientific integrity and personnel safety.

Physicochemical & Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The carboxylic acid moiety confers mild acidity and acts as a mucosal irritant, while the lipophilic quinoline core facilitates rapid cellular absorption if the skin barrier is compromised [2].

Table 1: Quantitative Physicochemical and Hazard Data

ParameterValueCausality / Operational Implication
CAS Number 1312339-14-2Unique identifier for safety tracking and inventory management.
Molecular Formula C12H11NO2Nitrogen-containing heteroaromatic; requires specific organic waste segregation.
Molecular Weight ~201.22 g/mol Presents as a fine powder; high risk of aerosolization due to static charge.
Primary Solvents DMSO, DMFThese solvents act as carrier agents, accelerating transdermal absorption.
GHS Hazard Codes H302, H315, H319, H335Dictates the absolute need for mucosal, dermal, and respiratory protection [1].
The "Carrier Solvent" Risk

In drug discovery workflows, quinoline derivatives are routinely solubilized in Dimethyl Sulfoxide (DMSO) for in vitro and in vivo assays [3]. DMSO is a highly polar aprotic solvent that rapidly penetrates the stratum corneum. If 2-Ethylquinoline-8-carboxylic acid is dissolved in DMSO, any accidental dermal exposure will result in the solvent carrying the toxic quinoline directly into your systemic circulation. This "carrier solvent effect" is the primary reason why standard latex gloves are insufficient.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct logical response to the specific GHS hazard statements associated with this compound [1].

HazardPPE Hazard1 H315 / H319 Skin & Eye Irritation PPE1 Nitrile Gloves (4-5 mil) & ANSI Z87.1 Goggles Hazard1->PPE1 Hazard2 H335 Respiratory Irritation PPE2 Chemical Fume Hood (Face Velocity >100 fpm) Hazard2->PPE2 Hazard3 H302 Harmful if Swallowed PPE3 Strict Hygiene No Eating/Drinking in Lab Hazard3->PPE3

Logical mapping of GHS hazard statements to required PPE and engineering controls.

  • Hand Protection (Nitrile, Minimum 4-5 mil): Latex offers poor resistance to organic solvents. Nitrile provides superior chemical resistance against both the dry powder and the DMSO/DMF used for solubilization. Rule: If a DMSO solution splashes on your glove, remove and replace the glove immediately.

  • Eye Protection (ANSI Z87.1 Goggles): Safety glasses with side shields are insufficient for fine powders. Unvented or indirectly vented chemical splash goggles are required to prevent aerosolized dust from contacting the ocular mucosa (H319).

  • Respiratory & Engineering Controls: Handling the dry powder must strictly occur inside a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood to prevent inhalation (H335).

Operational Workflow: Self-Validating Solubilization Protocol

When preparing stock solutions (e.g., 10 mM in DMSO) for biological assays, follow this step-by-step methodology. This protocol is designed as a self-validating system to ensure accuracy and safety.

Step 1: Environmental Preparation Ensure the fume hood is operational (face velocity >100 fpm). Lay down a disposable, static-dissipative weighing mat. Causality: Static charge buildup on standard plastic surfaces can cause the fine quinoline powder to repel and aerosolize into the breathing zone.

Step 2: Weighing Using a grounded or anti-static micro-spatula, carefully transfer the required mass of 2-Ethylquinoline-8-carboxylic acid into a pre-tared amber glass vial. Causality: Amber glass is preferred as many heteroaromatic compounds exhibit mild photosensitivity over prolonged storage in solution.

Step 3: Solubilization Add the calculated volume of anhydrous DMSO. Cap the vial tightly with a PTFE-lined septum cap. Vortex for 30 seconds. Validation Check: Visually inspect the solution against a light source. Complete solubilization is confirmed when the liquid is entirely transparent with no visible particulate matter or "schlieren" lines. If particulates remain, sonicate the sealed vial in a water bath for 5 minutes at room temperature.

Step 4: Decontamination Wipe down the spatula, balance, and hood surface with a tissue soaked in 70% Ethanol or Isopropanol.

HandlingWorkflow A 1. Risk Assessment Review SDS & Hazards B 2. PPE & Controls Don Nitrile, Goggles, Hood A->B C 3. Material Handling Weigh Powder (Anti-Static) B->C D 4. Solubilization Dissolve in DMSO/DMF C->D E 5. Decontamination Clean with 70% EtOH D->E F 6. Waste Disposal Segregate as Hazardous E->F

Standard operating workflow for handling 2-Ethylquinoline-8-carboxylic acid.

Accidental Exposure & Spill Management

In the event of a spill, immediate and methodical action is required to prevent cross-contamination.

For Dry Powder Spills:

  • Do not sweep. Sweeping aerosolizes the compound.

  • Cover the spill with damp paper towels (using water or 70% ethanol) to suppress dust formation.

  • Carefully scoop the damp towels and powder into a hazardous waste container.

  • Validation Check: After wiping the area with 70% ethanol, use a handheld UV light (365 nm) over the spill zone. Many quinoline derivatives exhibit fluorescence under UV light. If fluorescence is detected, perform a secondary wipe until the area is completely clear.

For Liquid Spills (DMSO Solution):

  • Absorb the liquid using an inert, chemically resistant absorbent pad.

  • Clean the surface sequentially with soap/water, followed by ethanol, to ensure all residual DMSO and dissolved compound are removed.

Waste Disposal Plan

Quinoline derivatives are persistent organic pollutants and must never be disposed of down the drain [2].

  • Solid Waste: Empty vials, contaminated gloves, and weighing boats must be placed in a solid hazardous waste bin designated for "Toxic Organics."

  • Liquid Waste: DMSO or DMF solutions containing 2-Ethylquinoline-8-carboxylic acid must be collected in a compatible, clearly labeled halogen-free organic waste carboy.

  • Final Disposition: All collected waste must be routed for high-temperature commercial incineration through your institution's Environmental Health and Safety (EHS) department.

References

  • Title: QUINOLINE - Toxicity and Handling Source: Ataman Kimya URL: [Link] [2]

  • Title: Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates Source: Pandawa Institute Journals URL: [Link] [4]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethylquinoline-8-carboxylic acid
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